2,2-Difluorocyclobutanamine hydrochloride
Description
Properties
IUPAC Name |
2,2-difluorocyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N.ClH/c5-4(6)2-1-3(4)7;/h3H,1-2,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYPDSRUQXIUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638761-45-1 | |
| Record name | Cyclobutanamine, 2,2-difluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638761-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-difluorocyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,2-Difluorocyclobutanamine Hydrochloride: A Key Building Block for Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated basicity (pKa), and altered lipophilicity—offer medicinal chemists a powerful toolkit to overcome common challenges in lead optimization. Among the various fluorinated motifs, small, strained ring systems have garnered significant attention for their ability to provide novel three-dimensional exit vectors and conformational rigidity. This guide focuses on a particularly valuable building block: 2,2-difluorocyclobutanamine hydrochloride.
The 2,2-difluorocyclobutanamine moiety presents a compelling combination of features. The cyclobutane ring offers a conformationally restricted yet non-planar scaffold, which can be advantageous for optimizing interactions within protein binding pockets.[1] The geminal difluoro group at the 2-position introduces significant electronic perturbations, most notably a strong electron-withdrawing inductive effect that lowers the pKa of the adjacent amine. This modulation of basicity can be critical for improving oral bioavailability and tailoring interactions with biological targets. Furthermore, the C-F bond's high strength enhances metabolic stability by blocking potential sites of oxidative metabolism.[2][3]
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound is a white to off-white solid at room temperature.[4] The hydrochloride salt form enhances its stability and solubility in polar solvents, particularly water, which is advantageous for handling and for use in various synthetic and biological protocols.[5]
Chemical Structure
The structure consists of a four-membered cyclobutane ring, with a primary amine group at the C1 position and two fluorine atoms at the C2 position.
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of 2,2-difluorocyclobutanamine is presented below. These properties are crucial for understanding its behavior in both synthetic and biological systems.
| Property | Value | Source |
| CAS Number | 1638761-45-1 | [5] |
| Molecular Formula | C₄H₈ClF₂N | [5] |
| Molecular Weight | 143.56 g/mol | [6] |
| Appearance | White to off-white solid | [4] |
| pKa (of the corresponding amine) | 8.01 ± 0.04 | [7][8] |
| logP (of the corresponding amine) | 0.58 ± 0.05 | [7][8] |
| Solubility | Soluble in polar solvents like water and methanol. | [4][5] |
The pKa value of 8.01 for 2,2-difluorocyclobutanamine is significantly lower than that of its non-fluorinated analog, cyclobutanamine (pKa ≈ 10.5). This decrease of approximately 2.5 pKa units is a direct consequence of the strong electron-withdrawing effect of the gem-difluoro group, which destabilizes the protonated ammonium cation. This property is highly advantageous in drug design for fine-tuning the ionization state of the molecule at physiological pH.[7][8]
Synthesis of this compound
An efficient, multi-gram scale synthesis of 2,2-difluorocyclobutanamine has been reported, with the key step being the deoxofluorination of a protected 2-(hydroxymethyl)cyclobutanone.[7][8] The following is a detailed, step-by-step protocol adapted from the literature for the preparation of the hydrochloride salt.
Experimental Protocol
Caption: Workflow for the synthesis of this compound.
Step 1: Synthesis of 2,2-Difluorocyclobutanamine (Free Base)
The synthesis of the free amine is based on the multi-step conversion of a protected 2-(hydroxymethyl)cyclobutanone as reported by Chernykh et al.[7][8] This involves:
-
Deoxofluorination: The carbonyl group of the starting material is converted to a gem-difluoro group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
-
Oxidation: The primary alcohol is then oxidized to the corresponding aldehyde.
-
Reductive Amination: The aldehyde is converted to the primary amine via reductive amination.
-
Deprotection: Finally, any protecting groups are removed to yield the free 2,2-difluorocyclobutanamine.
Step 2: Preparation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 2,2-difluorocyclobutanamine free base in a suitable anhydrous solvent such as diethyl ether or methanol.
-
Acidification: Cool the solution in an ice bath and add a solution of hydrogen chloride (e.g., 2 M HCl in diethyl ether or a calculated amount of concentrated HCl) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolation and Drying: Collect the solid precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.
Spectroscopic Characterization
| Nucleus | Expected Chemical Shift (δ) | Multiplicity | Coupling |
| ¹H NMR | ~3.5 - 4.0 ppm | Multiplet | |
| ~2.0 - 3.0 ppm | Multiplet | ||
| ¹³C NMR | ~115 - 125 ppm | Triplet | ¹JCF |
| ~45 - 55 ppm | Triplet | ²JCF | |
| ~20 - 30 ppm | Triplet | ³JCF | |
| ¹⁹F NMR | ~ -100 to -120 ppm | Multiplet |
Note: These are estimated ranges and may vary depending on the solvent and other experimental conditions.
Reactivity and Chemical Stability
The gem-difluoro group significantly influences the reactivity of the cyclobutane ring. The electron-withdrawing nature of the fluorine atoms can affect the stability of adjacent carbocations and the acidity of neighboring protons. The cyclobutane ring itself possesses inherent ring strain, which can predispose it to ring-opening reactions under certain conditions.
However, the 2,2-difluorocyclobutane moiety is generally stable under common synthetic conditions, including those used for amide bond formation, reductive amination, and many standard protecting group manipulations. The hydrochloride salt is stable for storage under anhydrous conditions at room temperature.[4]
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for introducing the 2,2-difluorocyclobutyl motif into drug candidates. This moiety can serve as a bioisostere for other chemical groups, offering a way to modulate physicochemical and pharmacokinetic properties.
While specific examples of marketed drugs containing this exact fragment are not yet prevalent, its close analogs and the broader class of fluorinated cyclobutanes are increasingly appearing in the patent literature, particularly in the development of inhibitors for various enzyme targets. For instance, fluorinated cyclobutane derivatives have been explored as components of Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and cancer.[9]
The primary utility of this compound is in the synthesis of libraries of compounds for screening, where the amine handle allows for facile derivatization via amide or sulfonamide bond formation, or through participation in other amine-based reactions.
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A Comprehensive Technical Guide to the Synthesis and Characterization of 2,2-Difluorocyclobutanamine Hydrochloride
This guide provides an in-depth exploration of the synthesis and characterization of 2,2-Difluorocyclobutanamine hydrochloride (CAS No: 1638761-45-1), a valuable fluorinated building block in medicinal chemistry and drug development.[1][2][3] The introduction of a gem-difluoro motif on a cyclobutane ring imparts unique conformational constraints and electronic properties, making it a desirable scaffold for modulating the physicochemical and pharmacological profiles of lead compounds.[1][4] This document details a robust synthetic pathway and outlines the key analytical techniques for the comprehensive characterization of the final hydrochloride salt, ensuring high purity and structural integrity.
Part 1: The Synthetic Pathway to this compound
The synthesis of this compound is a multi-step process that hinges on the successful construction of the key intermediate, 2,2-difluorocyclobutanone. This ketone then undergoes reductive amination, followed by deprotection and salt formation to yield the target compound.
Synthesis of the Key Intermediate: 2,2-Difluorocyclobutanone
The efficient synthesis of 2,2-difluorocyclobutane building blocks has been a subject of significant interest.[4][5] A scalable approach commences with an O-protected 2-(hydroxymethyl)cyclobutanone.[4][5] The critical step in forming the gem-difluoro moiety is the deoxofluorination of the ketone.
Experimental Protocol: Synthesis of 2,2-Difluorocyclobutanone
-
Protection of the Hydroxyl Group: Commercially available 2-(hydroxymethyl)cyclobutanone is protected, for example, as a silyl ether, to prevent side reactions during fluorination.
-
Deoxofluorination: The protected ketone is subjected to deoxofluorination using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent. This reaction is typically performed in an inert solvent like dichloromethane at low temperatures to control reactivity.
-
Deprotection: Following fluorination, the protecting group on the hydroxymethyl moiety is removed under appropriate conditions (e.g., using a fluoride source for a silyl ether) to yield 2,2-difluoro-cyclobutylmethanol.
-
Oxidation: The primary alcohol is then oxidized to the corresponding ketone, 2,2-difluorocyclobutanone, using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
From Ketone to Amine: Reductive Amination and Deprotection
With the key 2,2-difluorocyclobutanone in hand, the focus shifts to the introduction of the amine functionality. A common and effective strategy is a two-step sequence involving the formation of a Boc-protected amine, which is then deprotected to yield the primary amine.
Experimental Protocol: Synthesis of Boc-2,2-difluorocyclobutanamine
-
Reductive Amination: 2,2-difluorocyclobutanone is reacted with a source of ammonia, such as ammonium acetate, and a reducing agent. To control the reactivity and avoid over-alkylation, it is often preferable to first form an intermediate, such as an oxime, followed by reduction. A more direct approach involves using a protected amine equivalent. For the synthesis of the Boc-protected amine, a reductive amination can be performed with tert-butyl carbamate in the presence of a reducing agent like sodium triacetoxyborohydride.
-
Boc Protection (Alternative): Alternatively, a direct reductive amination can be performed using ammonia, followed by the protection of the resulting primary amine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
Final Step: Deprotection and Hydrochloride Salt Formation
The final stage of the synthesis involves the removal of the Boc protecting group and the formation of the stable hydrochloride salt.[6][7]
Experimental Protocol: Synthesis of this compound
-
Boc Deprotection: The Boc-protected 2,2-difluorocyclobutanamine is dissolved in a suitable organic solvent, such as dioxane or methanol.[6][8]
-
Acidification: A solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane) is added to the solution of the Boc-protected amine.[8]
-
Reaction and Precipitation: The reaction mixture is stirred at room temperature. The deprotection is typically rapid, leading to the precipitation of the hydrochloride salt.[6][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Isolation and Purification: The precipitated this compound is isolated by filtration, washed with a non-polar solvent like diethyl ether to remove any organic impurities, and dried under vacuum to yield the final product as a white to off-white solid.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway to this compound.
Part 2: Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.
Spectroscopic Analysis
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclobutane ring. The protons on the carbons adjacent to the CF₂ group will be split by the fluorine atoms, resulting in complex multiplets. The amine protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling. The other carbons of the cyclobutane ring will also show characteristic shifts.
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. A single signal is expected for the two equivalent fluorine atoms, which will be split by the adjacent protons.[9][10]
Table 1: Expected NMR Spectroscopic Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ¹H | 3.5 - 4.0 | m | - | CH-NH₃⁺ |
| ¹H | 2.2 - 2.8 | m | - | CH₂ adjacent to CF₂ |
| ¹H | 1.8 - 2.2 | m | - | CH₂ β to CF₂ |
| ¹H | 8.0 - 9.0 | br s | - | NH₃⁺ |
| ¹³C | 110 - 120 | t | J(C-F) ≈ 240-260 | CF₂ |
| ¹³C | 45 - 55 | t | J(C-C-F) ≈ 20-30 | CH-NH₃⁺ |
| ¹³C | 30 - 40 | t | J(C-C-F) ≈ 20-30 | CH₂ adjacent to CF₂ |
| ¹³C | 15 - 25 | s | - | CH₂ β to CF₂ |
| ¹⁹F | -90 to -110 | m | - | CF₂ |
2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800 - 3200 | Strong, Broad | N-H stretch of the ammonium salt |
| 2900 - 3000 | Medium | C-H stretch (aliphatic) |
| 1500 - 1600 | Medium | N-H bend (asymmetric) |
| 1000 - 1200 | Strong | C-F stretch |
2.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of 2,2-Difluorocyclobutanamine is C₄H₇F₂N, with a molecular weight of 107.05 g/mol . For the hydrochloride salt, the parent ion in the mass spectrum would correspond to the free amine.
Table 3: Expected Mass Spectrometry Data
| Technique | Expected m/z | Interpretation |
| ESI-MS (+) | 108.06 | [M+H]⁺ of the free amine |
| HRMS | 108.0564 | Calculated for [C₄H₈F₂N]⁺ |
Analytical Characterization
2.2.1. Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, Cl, F) in the compound, which can be compared with the theoretical values calculated from the molecular formula (C₄H₈ClF₂N) to confirm its purity and elemental composition.
Table 4: Theoretical Elemental Composition
| Element | Theoretical % |
| Carbon (C) | 33.46 |
| Hydrogen (H) | 5.62 |
| Chlorine (Cl) | 24.70 |
| Fluorine (F) | 26.47 |
| Nitrogen (N) | 9.76 |
2.2.2. Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of the final compound should be assessed using HPLC. A suitable reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be used. The purity is determined by the area percentage of the main peak in the chromatogram.
Diagram of the Characterization Workflow:
Caption: A comprehensive characterization workflow for the final product.
Conclusion
This technical guide has outlined a robust and logical pathway for the synthesis of this compound, a valuable building block for drug discovery. The synthesis leverages established chemical transformations, including deoxofluorination and reductive amination, to construct the target molecule efficiently. Furthermore, a comprehensive analytical and spectroscopic characterization plan has been detailed to ensure the structural integrity and purity of the final compound. By following the protocols and analytical methods described herein, researchers can confidently synthesize and validate this important fluorinated scaffold for its application in the development of novel therapeutics.
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2,2-Difluorocyclobutanamine hydrochloride CAS number and molecular weight
An In-Depth Technical Guide to 2,2-Difluorocyclobutanamine Hydrochloride: A Key Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated building block of increasing importance in drug discovery and development. We will delve into its fundamental physicochemical properties, explore logical synthetic pathways, and elucidate its strategic value in medicinal chemistry. The strategic incorporation of the 2,2-difluorocyclobutyl motif can significantly modulate key drug-like properties, including metabolic stability, lipophilicity, and basicity (pKa). This document serves as a resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this versatile chemical entity.
Compound Identification and Physicochemical Properties
This compound is a saturated carbocyclic amine distinguished by the presence of a gem-dinal fluorine substitution on the cyclobutane ring. This structural feature is pivotal to its utility in modifying molecular properties. The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient precursor for further chemical transformations.[1]
A summary of its key identifiers and properties is presented below.
| Identifier | Value | Source |
| CAS Number | 1638761-45-1 | [1][2] |
| Molecular Formula | C₄H₈ClF₂N | [1][2] |
| Molecular Weight | 143.56 g/mol | [1][2][3] |
| Canonical SMILES | C1C(C(C1)(F)F)N.Cl | [1] |
| InChI Key | UKYPDSRUQXIUHD-UHFFFAOYSA-N | [1] |
| Synonyms | 2,2-Difluorocyclobutan-1-amine hydrochloride, Cyclobutanamine, 2,2-difluoro-, hydrochloride (1:1) | [1] |
The Strategic Role of Fluorine in Drug Design
The judicious incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles.[4][5] The 2,2-difluoro motif on the cyclobutane ring of this molecule offers several distinct advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The gem-dinal fluorine substitution acts as a "metabolic shield," blocking potential sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes) adjacent to the amine. This can lead to an increased half-life and improved oral bioavailability of the final drug compound.[4]
-
Modulation of Basicity (pKa): The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. This effect lowers the pKa of the proximal amine group compared to its non-fluorinated counterpart. This fine-tuning of basicity is critical for controlling a molecule's ionization state at physiological pH, which in turn influences its solubility, cell permeability, and target binding interactions.[5]
-
Conformational Control & Lipophilicity: The rigid cyclobutane scaffold, combined with the bulky fluorine atoms, introduces specific conformational constraints. This can help lock the molecule into a bioactive conformation, improving binding affinity for its biological target. Furthermore, fluorination typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[4][5]
These properties make this compound a valuable building block for designing novel therapeutics, particularly in areas like kinase inhibitors and antiviral agents where such modulations are highly sought after.[6]
Logical Synthesis Pathway
While multiple proprietary synthetic routes may exist, a logical and scalable pathway to this compound can be conceptualized from commercially available starting materials. The following workflow illustrates a common strategy in fluorination chemistry and amine synthesis.
Causality Behind Experimental Choices:
-
Step 1: The synthesis begins with cyclobutanone, a readily available cyclic ketone.
-
Step 2: Direct fluorination of the ketone is achieved using a modern electrophilic fluorinating agent like Selectfluor®. This is often preferred over older, more hazardous methods for its relative safety and high efficiency in producing the gem-dinal difluoro product.
-
Step 3: The 2,2-difluorocyclobutanone is converted to an oxime. The oxime serves as a stable intermediate that is readily reduced to the primary amine in the subsequent step. This two-step process (ketone -> oxime -> amine) is a robust and high-yielding method for this type of transformation.
-
Step 4: The oxime is reduced to the primary amine using a reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation. LiAlH₄ is a powerful, non-selective reducing agent suitable for this conversion.
-
Step 5: Finally, the free amine is treated with hydrochloric acid (HCl) in a suitable solvent like diethyl ether or dioxane to precipitate the stable, crystalline hydrochloride salt, which is easier to handle, purify, and store than the volatile free amine.
Caption: A logical synthetic workflow from Cyclobutanone to the target hydrochloride salt.
Experimental Protocol: Amide Coupling
To demonstrate the utility of this compound as a building block, the following section details a standard protocol for its use in an amide coupling reaction with a generic carboxylic acid (R-COOH).
Objective: To synthesize N-(2,2-difluorocyclobutyl)benzamide as a representative example.
Self-Validating System: This protocol includes stoichiometric controls, defined reaction conditions, and a clear purification process. Successful synthesis can be validated by comparing the spectroscopic data (¹H NMR, ¹³C NMR, MS) of the product to expected values.
Materials:
-
This compound
-
Benzoic Acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reagent Preparation: To a dry 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), Benzoic Acid (1.05 eq), and HATU (1.1 eq).
-
Solvation: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the amine).
-
Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise to the stirred solution. Rationale: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and the acid formed during the coupling reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup - Quenching: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Workup - Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Rationale: The bicarbonate wash removes any unreacted benzoic acid and acidic byproducts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2,2-difluorocyclobutyl)benzamide.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its unique combination of a rigid cyclobutane core and a gem-dinal difluoro motif provides a powerful lever to modulate critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. By understanding its fundamental characteristics, synthesis, and applications, researchers can effectively leverage this building block to accelerate the design and development of next-generation therapeutics with improved efficacy and safety profiles.
References
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ChemBK. This compound. Available from: [Link]
-
PubChem. (R)-2,2-Difluorocyclobutan-1-amine hydrochloride | C4H8ClF2N. Available from: [Link]
- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy Practice.
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Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available from: [Link]
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Gillis, E. P., et al. (2015). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available from: [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2,2-Difluorocyclobutanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluorocyclobutanamine hydrochloride is a fluorinated cyclobutane derivative of interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. As a hydrochloride salt, the compound's solubility and stability are critical parameters that dictate its suitability for further development, formulation, and clinical application.[1] This guide provides a comprehensive overview of the methodologies to thoroughly characterize the solubility and stability of this compound.
Physicochemical Properties
A foundational understanding of the compound's basic properties is essential before embarking on detailed solubility and stability studies.
| Property | Value | Source |
| Chemical Formula | C₄H₈ClF₂N | [1][2] |
| Molecular Weight | 143.56 g/mol | [2][3] |
| CAS Number | 1638761-45-1 | [2][4] |
| Appearance | White to Off-White Solid (presumed) | General knowledge |
| pKa | To be determined experimentally |
Part 1: Solubility Profile Characterization
The hydrochloride salt form of 2,2-Difluorocyclobutanamine is anticipated to enhance its aqueous solubility.[1] However, a quantitative assessment across a range of solvents and pH conditions is crucial for formulation development.
Rationale for Solvent Selection
The choice of solvents for solubility testing should be guided by their relevance to pharmaceutical processing and formulation. A diverse panel of solvents with varying polarities provides a comprehensive understanding of the compound's dissolution behavior.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[5]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
-
Data Reporting:
-
Express the solubility in mg/mL or µg/mL.
-
Visualizing the Solubility Workflow
Caption: Thermodynamic Solubility Determination Workflow.
Expected Solubility Profile (Hypothetical Data)
The following table presents a hypothetical solubility profile for this compound, which would be populated with experimental data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Classification (USP) |
| Water | 25 | > 100 | Very Soluble |
| PBS (pH 7.4) | 25 | > 100 | Very Soluble |
| 0.1 N HCl | 25 | > 100 | Very Soluble |
| 0.1 N NaOH | 25 | < 1 | Sparingly Soluble |
| Methanol | 25 | 50-100 | Freely Soluble |
| Ethanol | 25 | 10-30 | Soluble |
| Acetonitrile | 25 | 1-10 | Sparingly Soluble |
| DMSO | 25 | > 100 | Very Soluble |
Note: The reduced solubility in basic conditions is expected for an amine hydrochloride, as the free base is likely less soluble than the salt form.
Part 2: Stability Assessment and Degradation Pathway Elucidation
Understanding the stability of this compound under various stress conditions is mandated by regulatory agencies and is fundamental for developing a stable drug product.[6][7]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[6][7]
Objective: To investigate the intrinsic stability of this compound and to generate potential degradation products for the development of a stability-indicating analytical method.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light in a photostability chamber.
General Procedure:
-
Prepare solutions of this compound in the respective stress media.
-
Expose the solutions and solid material to the specified conditions for the designated time.
-
At various time points, withdraw samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[8][9][10]
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Rationale: RP-HPLC is a versatile and widely used technique for the analysis of small molecule pharmaceuticals due to its high resolution and sensitivity.
Proposed HPLC Method Parameters (to be optimized):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA detector to monitor multiple wavelengths and a mass spectrometer for peak identification.
-
Injection Volume: 10 µL
Method Validation: The developed method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Visualizing the Stability Study Workflow
Caption: Forced Degradation and SIM Development Workflow.
Potential Degradation Pathways
While specific degradation products for this compound are not reported in the available literature, potential degradation pathways for similar amine-containing compounds include:
-
Hydrolysis: The cyclobutane ring may be susceptible to opening under harsh hydrolytic conditions, although this is generally less common for saturated rings.
-
Oxidation: The amine group could be a site for oxidation, potentially forming hydroxylamines or other oxidized species.
-
Photodegradation: UV light can induce the formation of reactive species that may lead to various degradation products.
The identification of any observed degradation products would require characterization by techniques such as LC-MS/MS and NMR.
Summary of Stability (Hypothetical Data)
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 N HCl, 60°C, 24h | < 5% | Minor unknown impurities |
| 0.1 N NaOH, 60°C, 24h | 15-20% | Formation of the free base, potential ring-opened products |
| 3% H₂O₂, RT, 24h | 5-10% | Oxidized amine species |
| 80°C, 48h (Solid) | < 2% | No significant degradation |
| Photolytic | 5-10% | Photodegradation products |
This hypothetical data suggests that this compound is relatively stable under acidic, thermal, and photolytic conditions but shows some susceptibility to basic and oxidative degradation.
Conclusion
A thorough investigation of the solubility and stability of this compound is a critical step in its development as a potential pharmaceutical agent. This guide provides a framework of established methodologies for researchers to generate the necessary data to understand its physicochemical properties. The experimental protocols outlined for solubility determination and forced degradation studies, coupled with the development of a validated stability-indicating method, will provide the robust data package required for informed decision-making in the drug development process.
References
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Sinha, V. R., Kumar, R. V., & Bhinge, J. R. (2009). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 71(6), 633–638. [Link]
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Semantic Scholar. (n.d.). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Amine Unknowns. Retrieved from [Link]
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McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]
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SEP Analytical Labs. (n.d.). Stability-Indicating Assay. Retrieved from [Link]
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Scribd. (n.d.). Test of Amine & Amide - Hydrochloric Acid. Retrieved from [Link]
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Kaur, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 147-156. [Link]
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National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(5), 1630-1638. [Link]
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BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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IJCRT.org. (2023). Stability Indicating Assay Method. International Journal of Creative Research Thoughts, 11(10). [Link]
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ScienceDirect. (n.d.). Forced degradation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (R)-2,2-Difluorocyclobutan-1-amine hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. Retrieved from [Link]
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ScienceDirect. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-24. [Link]
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Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, e10223. [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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SciELO Colombia. (2019). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Vitae, 26(2), 118-129. [Link]
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Unraveling the Enigma: The Mechanistic Void of 2,2-Difluorocyclobutanamine Hydrochloride
An In-Depth Technical Assessment for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical research and development, the elucidation of a compound's mechanism of action is paramount to understanding its therapeutic potential and guiding its journey from laboratory to clinic. This technical guide addresses the current state of knowledge surrounding 2,2-Difluorocyclobutanamine hydrochloride. However, a comprehensive investigation of scientific literature and chemical databases reveals a significant finding: there is currently no publicly available information detailing the specific mechanism of action, pharmacological targets, or defined biological activity of this particular molecule.
This document will, therefore, pivot from a traditional mechanistic whitepaper to a critical analysis of the available chemical information. We will explore the structural characteristics of this compound, its likely role as a chemical building block in medicinal chemistry, and the potential therapeutic areas its derivatives could influence, based on the activity of structurally related compounds.
Chemical Profile of this compound
This compound is a small organic molecule with the chemical formula C4H8ClF2N.[1][2] Its structure is characterized by a four-membered cyclobutane ring, a primary amine group, and two fluorine atoms geminally substituted at the second carbon position. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[1]
| Property | Value | Source |
| CAS Number | 1638761-45-1 | [1][3] |
| Molecular Formula | C4H8ClF2N | [1][2] |
| Molecular Weight | 143.56 g/mol | [2][4] |
| IUPAC Name | 2,2-difluorocyclobutan-1-amine;hydrochloride | [4] |
| Synonyms | 2,2-Difluorocyclobutanamine HCl, 2,2-Difluorocyclobutan-1-amine hydrochloride | [1] |
The presence of the difluorinated cyclobutane motif is of particular interest in medicinal chemistry. Fluorine substitution is a common strategy to modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.
A Versatile Scaffold: The Likely Role in Synthesis
The absence of dedicated pharmacological studies on this compound strongly suggests that its primary utility is as a versatile chemical scaffold or building block for the synthesis of more complex, biologically active molecules.[1] This is a common trajectory for novel chemical entities before their potential therapeutic applications are explored.
An analogous compound, 3,3-Difluorocyclobutanamine hydrochloride, is explicitly mentioned as a reagent in the preparation of piperazinyl antiviral agents and kinase inhibitors.[5] This provides a valuable, albeit indirect, insight into the potential applications of its 2,2-difluoro isomer. The cyclobutane ring system, particularly when fluorinated, can serve as a bioisostere for other cyclic or acyclic structures, offering a unique three-dimensional conformation that can be exploited in drug design.
The proposed workflow for utilizing such a scaffold in a drug discovery program is outlined below.
Caption: Proposed workflow for the utilization of this compound as a synthetic building block in a drug discovery cascade.
Extrapolating Potential: Insights from Related Fluorinated Molecules
While direct data is absent for our topic compound, the broader literature on fluorinated small molecules provides a fertile ground for hypothesis generation. The introduction of fluorine can significantly influence biological activity. For instance, fluorinated amino acid derivatives have been explored for their utility as anticancer, antifungal, and enzyme inhibitory agents.[6] Furthermore, the synthesis of various aminothiazole derivatives has been pursued to develop novel therapeutics.[7]
The structural motif of a small, fluorinated amine is present in various biologically active compounds, suggesting that derivatives of this compound could potentially be investigated for a range of therapeutic areas, including:
-
Oncology: As kinase inhibitors or modulators of other signaling pathways.
-
Infectious Diseases: As antiviral or antifungal agents.[8][9][10]
-
Central Nervous System Disorders: The small, rigid, and lipophilic nature of the fluorinated cyclobutane ring could be advantageous for brain penetration.
The Path Forward: A Call for Investigation
The current state of knowledge regarding this compound presents a clear opportunity for original research. To elucidate its potential mechanism of action, a systematic experimental approach would be required.
Step-by-Step Protocol for Initial Investigation:
-
Procurement and Quality Control:
-
Obtain this compound from a reputable chemical supplier.
-
Verify the identity and purity of the compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
-
Initial Phenotypic Screening:
-
Design a broad-based phenotypic screening campaign across a diverse panel of human cell lines (e.g., cancer cell lines from different tissues, primary immune cells).
-
Assay for general cellular effects such as cytotoxicity, proliferation, and apoptosis. This can be performed using assays like MTT, CellTiter-Glo®, or high-content imaging.
-
-
Target Identification (for confirmed "hits"):
-
If a consistent and potent phenotypic effect is observed, proceed with target deconvolution studies.
-
Methodologies could include:
-
Affinity Chromatography: Immobilize a derivative of the compound on a solid support to capture its binding partners from cell lysates.
-
Thermal Proteome Profiling (TPP): Identify protein targets based on changes in their thermal stability upon compound binding.
-
Computational Approaches: Docking studies against known drug targets, particularly those suggested by the activity of related compounds (e.g., kinases, viral polymerases).
-
-
-
Pathway Analysis:
-
Once a putative target is identified, validate its engagement in cells using techniques like Western blotting, immunoprecipitation, or cellular thermal shift assays (CETSA).
-
Investigate the downstream signaling consequences of target engagement to build a comprehensive picture of the compound's mechanism of action.
-
Caption: A structured experimental workflow for the initial biological investigation of this compound.
Conclusion
References
-
PubChem. (R)-2,2-Difluorocyclobutan-1-amine hydrochloride | C4H8ClF2N. National Center for Biotechnology Information. Available from: [Link]
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ChemBK. This compound. Available from: [Link]
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PubMed. Design, Synthesis, and Biological Activity of a Novel Series of 2-Ureidonicotinamide Derivatives Against Influenza A Virus. National Center for Biotechnology Information. Available from: [Link]
-
Research @ Flinders. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Available from: [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]
-
PubChem. 2,2-Difluoroethan-1-amine hydrochloride | C2H6ClF2N. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 3,3-Difluorocyclobutamine hydrochloride | C4H8ClF2N. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Available from: [Link]
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A Comprehensive Spectroscopic Guide to 2,2-Difluorocyclobutanamine Hydrochloride
This technical guide provides an in-depth analysis of the spectroscopic data for 2,2-Difluorocyclobutanamine Hydrochloride (CAS: 1638761-45-1), a valuable building block in contemporary drug discovery and development. The unique structural features of this compound, namely the gem-difluorinated cyclobutane ring, present distinct spectroscopic signatures that are crucial for its unambiguous identification and characterization. This document will serve as a detailed reference for researchers, scientists, and drug development professionals, offering not only the raw spectral data but also a thorough interpretation grounded in established spectroscopic principles.
The strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. The 2,2-difluorocyclobutane motif, in particular, has gained significant attention as a bioisostere for various functional groups. A comprehensive understanding of its spectroscopic properties is therefore paramount for its effective utilization in the synthesis of novel chemical entities.
This guide is structured to provide a holistic view of the spectroscopic profile of this compound, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized throughout, ensuring a robust and self-validating analytical framework.
Molecular Structure and Key Spectroscopic Features
This compound possesses a strained four-membered ring with two fluorine atoms attached to the same carbon, and an adjacent aminium group. This arrangement dictates a unique electronic environment for each nucleus, which is reflected in its spectroscopic data.
Molecular Formula: C₄H₈ClF₂N Molecular Weight: 143.56 g/mol
The hydrochloride salt form protonates the primary amine, significantly influencing the chemical shifts of neighboring protons and carbons, as well as the infrared stretching frequencies of the N-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's connectivity and stereochemistry. All NMR data presented herein is derived from the authoritative work of Chernykh et al., published in The Journal of Organic Chemistry (2019).[1][2]
Experimental Protocol for NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution, especially for resolving complex spin-spin coupling patterns.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -NH₃⁺).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at a constant temperature, typically 25 °C.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
Diagram of NMR Workflow
Caption: Workflow for NMR data acquisition and processing.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is characterized by distinct multiplets for the cyclobutane ring protons. The proton attached to the carbon bearing the aminium group (H-1) is expected to be the most deshielded. The protons on the carbon adjacent to the CF₂ group (H-3) will also be deshielded due to the electron-withdrawing effect of the fluorine atoms. The protons on the carbon adjacent to both the CH-NH₃⁺ and the CF₂ group (H-4) will exhibit complex splitting patterns.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-1 | 3.96 | m | - | 1H |
| H-3 | 2.89 - 2.64 | m | - | 2H |
| H-4 | 2.64 - 2.45 | m | - | 2H |
| -NH₃⁺ | 8.81 | br s | - | 3H |
Note: Data is referenced from Chernykh et al. (2019) and may vary slightly based on solvent and concentration.
Interpretation:
-
The broad singlet at 8.81 ppm is characteristic of the three exchangeable protons of the ammonium group (-NH₃⁺). Its broadness is a result of rapid exchange with trace amounts of water and quadrupolar broadening from the nitrogen atom.
-
The multiplet at 3.96 ppm is assigned to the proton on the carbon bearing the ammonium group (H-1). This proton is deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom.
-
The complex multiplets between 2.45 and 2.89 ppm correspond to the four remaining cyclobutane protons (H-3 and H-4). The geminal and vicinal couplings between these protons, as well as couplings to the fluorine atoms, contribute to the complexity of these signals.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides key information about the carbon framework. The carbon atom attached to the two fluorine atoms (C-2) will exhibit a characteristic triplet due to one-bond C-F coupling and will be significantly shifted downfield. The carbon attached to the aminium group (C-1) will also be deshielded.
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹JCF, Hz) |
| C-1 | 51.3 (t) | t | 3.9 |
| C-2 | 119.2 (t) | t | 280.9 |
| C-3 | 35.8 (t) | t | 24.3 |
| C-4 | 21.3 | s | - |
Note: Data is referenced from Chernykh et al. (2019) and may vary slightly based on solvent and concentration. 't' denotes a triplet arising from coupling to fluorine.
Interpretation:
-
The most downfield signal at 119.2 ppm, which appears as a triplet with a large coupling constant of 280.9 Hz, is unequivocally assigned to the carbon atom bearing the two fluorine atoms (C-2). The large one-bond carbon-fluorine coupling is a hallmark of gem-difluorinated carbons.
-
The signal at 51.3 ppm, a triplet with a smaller coupling constant of 3.9 Hz, is assigned to the carbon atom attached to the ammonium group (C-1). The triplet multiplicity arises from a two-bond coupling to the fluorine atoms.
-
The triplet at 35.8 ppm with a coupling constant of 24.3 Hz corresponds to the carbon atom adjacent to the CF₂ group (C-3), showing a two-bond C-F coupling.
-
The upfield singlet at 21.3 ppm is assigned to the C-4 carbon, which is furthest from the electron-withdrawing fluorine atoms.
¹⁹F NMR Spectral Data and Interpretation
The ¹⁹F NMR spectrum is a simple yet informative tool for confirming the presence of the gem-difluoro moiety. Due to the chemical equivalence of the two fluorine atoms, a single signal is expected.
| Fluorine | Chemical Shift (δ, ppm) |
| F-2 | -97.3 |
Note: Data is referenced from Chernykh et al. (2019) and is relative to an external standard.
Interpretation:
-
A single resonance in the ¹⁹F NMR spectrum confirms the presence of a chemically equivalent pair of fluorine atoms, consistent with the 2,2-difluoro substitution pattern. The chemical shift value is within the expected range for gem-difluorocycloalkanes.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups present in this compound. The spectrum is dominated by absorptions arising from the ammonium group and the C-F bonds.
Experimental Protocol for IR Data Acquisition
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
Sample Preparation:
-
For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is pressed against the ATR crystal.
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
The sample spectrum is then recorded.
-
The final spectrum is presented as a plot of transmittance versus wavenumber (cm⁻¹).
IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Strong, Broad | N-H stretching (from -NH₃⁺) |
| ~2950 | Medium | C-H stretching (aliphatic) |
| ~1600 | Medium | N-H bending (asymmetric) |
| ~1500 | Medium | N-H bending (symmetric) |
| 1200-1000 | Strong | C-F stretching |
Interpretation:
-
The most prominent feature in the IR spectrum is the very broad and strong absorption band in the 3200-2800 cm⁻¹ region. This is characteristic of the N-H stretching vibrations of the primary ammonium salt (-NH₃⁺). The broadness is due to extensive hydrogen bonding in the solid state.
-
The medium intensity peaks around 1600 cm⁻¹ and 1500 cm⁻¹ are attributed to the asymmetric and symmetric N-H bending vibrations of the ammonium group, respectively.
-
The strong absorption bands in the 1200-1000 cm⁻¹ region are characteristic of the C-F stretching vibrations. The presence of two fluorine atoms on the same carbon results in strong, distinct absorptions in this region.
-
The aliphatic C-H stretching vibrations are observed as weaker bands around 2950 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol for MS Data Acquisition
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is suitable for this polar, pre-ionized compound.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile/water.
-
Infuse the solution directly into the ESI source.
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode. The protonated molecule of the free amine, [M+H]⁺, is expected to be the base peak.
Mass Spectral Data and Interpretation
Expected m/z values:
-
[M+H]⁺ of the free amine (C₄H₇F₂N): 108.0615 (calculated)
Interpretation:
-
In the positive ion mode ESI-MS, the hydrochloride salt will dissociate, and the free amine will be protonated. Therefore, the most abundant ion observed will be the [M+H]⁺ ion of 2,2-difluorocyclobutanamine, with a mass-to-charge ratio (m/z) of approximately 108.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of this ion, providing further confidence in the compound's identity.
-
Fragmentation of the parent ion may occur, leading to smaller charged fragments. Common fragmentation pathways for cyclobutane derivatives involve ring opening.
Synthesis and Potential Impurities
A brief understanding of the synthetic route to this compound is beneficial for anticipating potential impurities that might be observed in the spectra. A common synthetic approach involves the fluorination of a suitable cyclobutanone precursor, followed by conversion of a functional group to the amine and subsequent salt formation.[1][2]
Diagram of a Generalized Synthetic Pathway
Caption: A generalized synthetic pathway to this compound.
Potential impurities could include starting materials, partially reacted intermediates, or byproducts from side reactions. These could be identified in the spectroscopic data as minor, unassigned signals.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic data for this compound. The detailed analysis of its ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra, grounded in established scientific principles, offers a robust framework for the unambiguous identification and characterization of this important chemical building block. The provided experimental protocols and interpretations are intended to be a valuable resource for scientists engaged in the synthesis and application of fluorinated molecules in drug discovery and development.
References
-
Chernykh, A. V.; Melnykov, K. P.; Tolmacheva, N. A.; Kondratov, I. S.; Radchenko, D. S.; Daniliuc, C. G.; Volochnyuk, D. M.; Ryabukhin, S. V.; Kuchkovska, Y. O.; Grygorenko, O. O. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. J. Org. Chem.2019 , 84 (13), 8487–8496. [Link]
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Supporting Information for Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. [Link]
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An In-depth Technical Guide on the Potential Biological Activity of 2,2-Difluorocyclobutanamine Hydrochloride
Foreword: Unveiling the Potential of a Unique Fluorinated Scaffold
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive exploration into the latent biological activities of 2,2-Difluorocyclobutanamine hydrochloride. In the ever-evolving landscape of medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone for enhancing pharmacological properties.[1][2] This particular molecule, with its strained cyclobutane ring and gem-difluoro substitution, presents a unique conformational and electronic profile that warrants rigorous investigation. This document moves beyond a simple recitation of facts, offering instead a scientifically-grounded roadmap for elucidating the therapeutic promise of this compound. We will delve into hypothesized mechanisms of action, drawing parallels from related structures, and provide detailed, actionable protocols for empirical validation.
Molecular Profile and Physicochemical Properties
This compound is a chemical entity characterized by a four-membered carbon ring.[3] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, a crucial attribute for biological assays.[3] The gem-difluoro group at the 2-position dramatically influences the molecule's electronic properties and lipophilicity, setting it apart from its non-fluorinated counterparts.[3][4]
| Property | Value | Source |
| Molecular Formula | C₄H₈ClF₂N | [3] |
| Molecular Weight | 143.56 g/mol | [5] |
| CAS Number | 1638761-45-1 | [3] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in polar solvents, particularly water | [3] |
The introduction of fluorine atoms can significantly alter bioavailability, metabolic stability, and binding affinity to biological targets.[1][2] The cyclobutane scaffold imposes conformational rigidity, which can be advantageous for fitting into specific protein binding pockets.
Hypothesized Biological Activities and Mechanistic Rationale
While direct studies on the biological activity of this compound are not extensively published, we can infer potential applications based on the behavior of analogous structures and the known impact of its constituent functional groups.
Potential as an Enzyme Inhibitor
The incorporation of fluorine is a well-established strategy in the design of enzyme inhibitors.[1][7] Fluorinated compounds can act as mechanism-based inhibitors, where the enzyme processes the molecule, leading to covalent inactivation.[7] The gem-difluoro group in this compound can serve as a stable mimic of a carbonyl hydrate or a transition state intermediate in enzymatic reactions.
-
Causality of Experimental Choices: An initial broad-spectrum enzymatic screening is proposed to identify potential enzyme classes that interact with the compound. This is a resource-efficient approach to cast a wide net before committing to more in-depth, target-specific assays. Subsequent focused assays on enzymes with hydrophobic pockets that can accommodate a cyclobutane ring would be a logical next step.
Potential as a Kinase Inhibitor
The related compound, 3,3-Difluorocyclobutanamine hydrochloride, is utilized in the synthesis of kinase inhibitors.[6][8] This suggests that the difluorocyclobutane scaffold may be a viable pharmacophore for targeting the ATP-binding site of kinases. The amine group can form crucial hydrogen bonds with the kinase hinge region, a common interaction for many kinase inhibitors.
-
Causality of Experimental Choices: A panel of representative kinases from different families should be selected for initial screening. This allows for the identification of potential selectivity. Follow-up IC50 determination for any hits will quantify the potency of the inhibition.
Potential in Antiviral Therapeutics
Analogously to its potential as a kinase inhibitor, the use of 3,3-Difluorocyclobutanamine hydrochloride in the preparation of antiviral agents suggests a possible avenue of exploration.[6][8] Many antiviral drugs are nucleoside or nucleotide analogs; while this compound is not a direct analog, its constrained ring system and polar functional groups could allow it to interfere with viral enzymes like proteases or polymerases.
-
Causality of Experimental Choices: An initial screen against a panel of common viruses (e.g., influenza, HIV, HCV) in cell-based assays is a standard first step. Cytotoxicity assays must be run in parallel to ensure that any observed antiviral effect is not due to general toxicity to the host cells.
A Versatile Building Block for Novel Bioactive Molecules
A significant and immediate application of this compound is as a scaffold in medicinal chemistry.[4][9][10] Its primary amine allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries. The difluorocyclobutane core can be used to introduce unique structural and electronic properties into larger drug candidates.[9][11]
-
Causality of Experimental Choices: The protocols outlined here focus on standard, robust chemical transformations that are commonly employed in medicinal chemistry for library synthesis. The choice of amide coupling and reductive amination allows for the exploration of a wide chemical space around the amine functionality.
Experimental Protocols
General Enzymatic Inhibition Screening
Objective: To perform a broad-spectrum screening to identify potential enzyme classes inhibited by this compound.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water.
-
Assay Panel: Utilize a commercially available broad-spectrum enzyme inhibition panel (e.g., covering proteases, kinases, phosphatases, etc.).
-
Assay Execution: Follow the manufacturer's protocol for the chosen panel. Typically, this involves: a. Dispensing the enzymes into a 96-well or 384-well plate. b. Adding the test compound at a final concentration of 10 µM. c. Adding the specific substrate for each enzyme. d. Incubating for the recommended time at the appropriate temperature. e. Measuring the enzymatic activity using a suitable plate reader (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the percent inhibition for each enzyme relative to a vehicle control (water).
-
Hit Identification: Identify any enzymes showing >50% inhibition as potential hits for further investigation.
Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
Methodology:
-
Kinase Selection: Based on initial screening or hypothesis, select a kinase of interest.
-
Compound Dilution: Perform a serial dilution of the 10 mM stock solution to obtain a range of concentrations (e.g., 100 µM to 1 nM).
-
Assay Procedure (Example using a luminescence-based assay): a. To a 384-well plate, add the kinase, substrate, and ATP. b. Add the diluted test compound or vehicle control. c. Incubate at room temperature for 1 hour. d. Add a detection reagent that measures the amount of ATP remaining (luminescence is inversely proportional to kinase activity). e. Read the luminescence on a plate reader.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Antiviral Assay
Objective: To evaluate the antiviral activity of this compound in a cell-based model.
Methodology:
-
Cell Culture: Culture a suitable host cell line for the virus of interest (e.g., MDCK cells for influenza).
-
Cytotoxicity Assay: a. Seed cells in a 96-well plate. b. Treat the cells with a serial dilution of the test compound for 48-72 hours. c. Measure cell viability using a standard assay (e.g., MTT or CellTiter-Glo). d. Calculate the 50% cytotoxic concentration (CC50).
-
Antiviral Assay: a. Seed cells in a 96-well plate. b. Pre-treat the cells with non-toxic concentrations of the test compound. c. Infect the cells with the virus at a known multiplicity of infection (MOI). d. Incubate for 48-72 hours. e. Quantify the viral load or cytopathic effect (CPE) using an appropriate method (e.g., plaque assay, qPCR for viral RNA, or ELISA for viral antigens).
-
Data Analysis: Calculate the 50% effective concentration (EC50) and the selectivity index (SI = CC50/EC50). A higher SI value indicates a more promising antiviral candidate.
Visualizing Workflows and Concepts
Caption: High-level workflow for investigating the biological potential of the title compound.
Caption: Hypothesized binding mode of the compound in a kinase active site.
Concluding Remarks for the Research Professional
This compound stands as a molecule of significant, albeit underexplored, potential. The strategic placement of the gem-difluoro group on a conformationally restricted cyclobutane ring presents a compelling starting point for inhibitor design and as a novel scaffold for medicinal chemistry campaigns. The true value of this compound will be unlocked through systematic and rigorous investigation. The experimental pathways detailed in this guide provide a robust framework for such an endeavor. It is our hope that this document will not only inform but also inspire the research that will ultimately define the therapeutic utility of this intriguing fluorinated amine.
References
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(R)-2,2-Difluorocyclobutan-1-amine hydrochloride. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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Silverman, R. B., & Holladay, M. W. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 463-475. Retrieved January 3, 2026, from [Link]
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Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research and Reviews: A Journal of Drug Design and Discovery. Retrieved January 3, 2026, from [Link]
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Gerber, A. N., & Silverman, R. B. (2012). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 51(40), 7841–7859. Retrieved January 3, 2026, from [Link]
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3,3-Difluorocyclobutamine hydrochloride. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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3,3-difluorocyclobutanamine Hydrochloride CAS 637031-93-7. (n.d.). Home Sunshine Pharma. Retrieved January 3, 2026, from [Link]
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Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Yagupolskii, L. M., & Grygorenko, O. O. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 23-38. Retrieved January 3, 2026, from [Link]
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Fluorinated Building Blocks. (2020, December 20). Halocarbon Life Sciences. Retrieved January 3, 2026, from [Link]
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Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (2025). Journal of the American Chemical Society. Retrieved January 3, 2026, from [Link]
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Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (2024). The Innovation, 5(1), 100539. Retrieved January 3, 2026, from [Link]
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Synthesis of Difluoroglycine Derivatives from Amines, Difluorocarbene, and CO2: Computational Design, Scope, and Applications. (2021). Chemistry – A European Journal, 27(39), 10040-10047. Retrieved January 3, 2026, from [Link]
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Bioactive Molecules: Structures, Functions, and Potential Uses for Cancer Prevention and Targeted Therapies. (2022). Biomolecules, 12(9), 1243. Retrieved January 3, 2026, from [Link]
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3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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The Emergence of a Key Fluorinated Motif: A Technical Guide to 2,2-Difluorocyclobutanamine Hydrochloride
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the myriad of fluorinated building blocks, 2,2-difluorocyclobutanamine hydrochloride has emerged as a particularly valuable synthon. Its rigid, gem-difluorinated cyclobutane core imparts unique conformational constraints and electronic properties, making it an attractive moiety for the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of this compound, with a particular focus on its role in the development of targeted therapies such as the ERK1/2 inhibitor, Temuterkib (LY3214996). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile building block.
Introduction: The Rationale for Fluorinated Scaffolds in Drug Design
The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, lipophilicity, and pKa. The gem-difluoro motif (CF2), in particular, serves as a bioisostere for carbonyl groups and can introduce a localized dipole moment without a significant increase in steric bulk. The cyclobutane ring, a strained four-membered carbocycle, provides a rigid framework that can lock a molecule into a specific, biologically active conformation. The combination of these features in this compound offers a unique three-dimensional structure that has proven to be highly effective in the design of potent and selective enzyme inhibitors.
Discovery and History: From Obscurity to a Key Building Block
While the precise first synthesis of this compound is not prominently documented in readily available literature, its emergence as a key building block for medicinal chemistry is a more recent development. The initial synthesis of many small, fluorinated molecules was often challenging, limiting their widespread use.
A significant milestone in the accessibility of this compound was the development of a practical and scalable synthesis route. A 2019 publication by Chernykh and colleagues from Enamine Ltd. described an efficient, multigram-scale synthesis of 2-substituted difluorocyclobutane building blocks, including 2,2-difluorocyclobutanamine.[1] This development was pivotal, as it transformed the compound from a synthetic curiosity into a readily available tool for drug discovery programs.
Further highlighting its industrial relevance, a 2018 patent (CN107673978B) outlined a method for the preparation of 2,2-difluorocycloalkylmethylamines, underscoring the growing interest in this structural motif as a valuable pharmaceutical intermediate.[2]
Physicochemical Properties and Characterization
This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable property for handling and for biological assays.[3]
| Property | Value | Source |
| Molecular Formula | C₄H₈ClF₂N | [3] |
| Molecular Weight | 143.56 g/mol | [4] |
| CAS Number | 1638761-45-1 | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water | [3] |
The presence of the two fluorine atoms significantly lowers the pKa of the amine group compared to its non-fluorinated counterpart, influencing its charge state at physiological pH and its potential interactions with biological targets.
Synthesis and Manufacturing
The synthesis of 2,2-difluorocyclobutanamine has been approached through various strategies. The method described by Chernykh et al. provides a robust and scalable route, making it a benchmark for its production.[1]
Key Synthetic Approach: Deoxofluorination Strategy
A common and effective strategy involves the deoxofluorination of a suitable cyclobutanone precursor.
Caption: General synthetic workflow for 2,2-Difluorocyclobutanamine HCl.
Experimental Protocol: A Representative Synthesis
The following is a generalized protocol based on established chemical principles for the synthesis of similar compounds.
Step 1: Deoxofluorination of a Protected 2-Hydroxycyclobutanone Derivative
-
To a solution of a suitable protected 2-hydroxycyclobutanone derivative in a chlorinated solvent (e.g., dichloromethane) at low temperature (-78 °C), slowly add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2,2-difluorocyclobutanone derivative.
Step 2: Reductive Amination
-
Dissolve the 2,2-difluorocyclobutanone derivative in a suitable solvent such as methanol.
-
Add a source of ammonia (e.g., a solution of ammonia in methanol).
-
Introduce a reducing agent, such as sodium borohydride, or perform catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst).
-
After the reaction is complete, work up the mixture to isolate the crude 2,2-difluorocyclobutanamine.
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude 2,2-difluorocyclobutanamine in a suitable organic solvent (e.g., diethyl ether or isopropanol).
-
Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
The this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain the final product.
Applications in Drug Discovery and Development: The Case of Temuterkib (LY3214996)
The utility of this compound as a building block is exemplified by its incorporation into the clinical-stage drug candidate Temuterkib (LY3214996) , a potent and selective inhibitor of the ERK1 and ERK2 kinases.[5][6][7][8][9][10][11]
The MAPK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Temuterkib has demonstrated significant antitumor activity in preclinical models of cancers with MAPK pathway alterations, including those with BRAF and RAS mutations.[5][6][7][8][9][10][11]
The 2,2-difluorocyclobutanamine moiety in Temuterkib plays a crucial role in its pharmacological profile. The rigid cyclobutane ring likely helps to position the molecule optimally within the ATP-binding pocket of the ERK enzymes, while the gem-difluoro group can engage in favorable interactions with the protein and enhance the molecule's metabolic stability.
Caption: Role of 2,2-Difluorocyclobutanamine HCl in the development of Temuterkib.
The development of Temuterkib underscores the strategic value of this compound in modern drug discovery. Its unique structural and electronic properties make it a powerful tool for designing next-generation targeted therapies.
Future Outlook
The successful application of this compound in the development of a clinical-stage ERK inhibitor suggests that this building block will continue to be of significant interest to the medicinal chemistry community. Its potential is not limited to kinase inhibitors; its unique properties could be leveraged in the design of inhibitors for other enzyme classes, as well as in the development of novel antiviral and anti-inflammatory agents. As the demand for more sophisticated and effective therapeutics grows, the importance of versatile and strategically designed building blocks like this compound will only increase.
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(R)-2,2-Difluorocyclobutan-1-amine hydrochloride | C4H8ClF2N. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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ERK Inhibitor LY3214996 Targets ERK Pathway–Driven Cancers: A Therapeutic Approach Toward Precision Medicine. (n.d.). AACR Journals. Retrieved January 2, 2026, from [Link]
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An In-depth Technical Guide to the Safe Handling of 2,2-Difluorocyclobutanamine Hydrochloride
This guide provides comprehensive safety and handling protocols for 2,2-Difluorocyclobutanamine hydrochloride, a novel fluorinated cyclobutylamine derivative of increasing interest in pharmaceutical research and development. Given the compound's structural motifs—a strained cyclobutane ring, gem-difluoro substitution, and a primary amine hydrochloride salt—a thorough understanding of its potential hazards and the implementation of robust safety measures are paramount for all laboratory personnel. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure a safe and productive research environment.
Understanding the Inherent Risks: A Chemist's Perspective
The unique chemical architecture of this compound dictates its reactivity and toxicological profile. The presence of a primary amine hydrochloride suggests that the compound is a water-soluble solid. The gem-difluoro group on the cyclobutane ring introduces significant electronic changes, potentially influencing the compound's metabolic stability and biological activity. While specific toxicological data for this compound is limited, the broader class of fluorinated organic compounds and small cyclic amines necessitates a cautious approach.
The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability. However, this alteration can sometimes lead to unexpected in vivo toxicity. For instance, studies on fluorinated cyclopropylamine derivatives have shown the potential for in vivo toxicophores to emerge.[1] Therefore, it is prudent to handle this compound with the assumption that it may possess significant biological activity and potential toxicity. Upon combustion or thermal decomposition, it may emit hazardous substances such as carbon oxides, nitrogen oxides, hydrogen chloride, and highly corrosive hydrogen fluoride.[2]
Prudent Laboratory Practices: A Hierarchy of Controls
To mitigate the risks associated with handling this compound, a multi-layered approach to safety, known as the hierarchy of controls, should be implemented. This prioritizes the most effective control measures to minimize exposure.
Caption: Hierarchy of controls for handling this compound.
Engineering Controls: The First Line of Defense
All work with this compound solid and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] For particularly hazardous or moisture-sensitive operations, the use of a glove box with an inert atmosphere is recommended.[4]
Administrative Controls: Standard Operating Procedures and Training
Standard Operating Procedures (SOPs) for the handling, storage, and disposal of this compound must be established and readily accessible to all personnel.[4] All individuals must receive training on the specific hazards and the procedures outlined in this guide before commencing any work.[4] It is also advisable to avoid working alone when handling highly hazardous compounds.[4]
Personal Protective Equipment (PPE): The Essential Barrier
The appropriate selection and consistent use of PPE are critical to prevent exposure.[4]
| PPE Category | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4] |
| Hand Protection | Chemical-resistant gloves are mandatory. Given the limited specific data for this compound, double-gloving with nitrile gloves is a prudent measure. Always consult the glove manufacturer's compatibility chart.[4] |
| Body Protection | A flame-resistant lab coat should be worn at all times. For larger-scale operations, a chemical-resistant apron is recommended.[4] |
| Respiratory Protection | If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3] |
Handling and Storage Protocols
Handling:
-
Avoid all personal contact, including inhalation of dust.[5]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Wash hands thoroughly after handling.[2]
-
Ensure containers are securely sealed when not in use.[5]
Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
-
Ensure all containers are clearly labeled with the chemical name and associated hazards.[4]
In Case of Emergency: Spill and Exposure Protocols
Prompt and appropriate action is crucial in the event of a spill or exposure.
Spill Cleanup Protocol
The following protocol outlines the steps for managing a minor spill of solid this compound. For major spills, evacuate the area and contact your institution's emergency response team.[4]
Caption: Step-by-step protocol for cleaning up a minor spill.
Detailed Spill Cleanup Steps:
-
Alert Personnel and Restrict Area: Immediately inform others in the vicinity and restrict access to the spill area.[6]
-
Don Appropriate PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, a face shield, and a lab coat. If significant dust is present, a respirator is necessary.[4]
-
Contain the Spill: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[7]
-
Collect the Material: Carefully sweep the mixture into a clearly labeled, sealable container for hazardous waste. Avoid creating dust.[5]
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towels, followed by a thorough cleaning with soap and water.[6]
-
Dispose of Waste: All contaminated materials, including PPE, must be collected in a sealed bag and disposed of as hazardous waste according to institutional guidelines.[4]
First Aid and Exposure Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Waste Disposal
All waste containing this compound must be treated as hazardous waste.[4]
-
Segregation: Collect all waste in clearly labeled, compatible containers. Do not mix with other waste streams.[4]
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing paper and gloves, should be placed in a designated, sealed waste container.[4]
-
Disposal Method: The primary recommended disposal method for fluorinated organic compounds is high-temperature incineration in a facility licensed to handle halogenated organic waste.[9]
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. By understanding its potential hazards, implementing a robust hierarchy of controls, and adhering to the detailed protocols outlined in this guide, researchers can work with this compound safely and effectively. The principles of scientific integrity and trustworthiness demand a proactive and cautious approach to chemical safety, ensuring the well-being of all laboratory personnel and the protection of the environment.
References
- Park, J. D., & Frank, W. C. (1967). Bicyclobutyl Derivatives. 111. Hydrolysis of Fluorinated Cyclobutenes. The Journal of Organic Chemistry, 32(5), 1333–1336.
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Atlantic Research Chemicals. (n.d.). 3,3-Difluorocyclobutanamine hydrochloride Safety Data Sheet. Retrieved from [Link]
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ALS Global. (n.d.). Total Organic Fluorine (TOF) for Compliance with QLD Waste Disposal Guideline ERA 60. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
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Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
- Scott, J. S., et al. (2017). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters, 27(15), 3343-3346.
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MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
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Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
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University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Fluorine Gas. Retrieved from [Link]
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The University of Tennessee Knoxville Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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ResearchGate. (2016, June 27). A synthesis of a new fluoroorganosilicon compounds containing cyclobutane fragments and study of properties of obtained oligomers. Retrieved from [Link]
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Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]
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Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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Michigan State University College of Engineering. (2009, September 17). Standard Operating Procedure for a Chemical Spill. Retrieved from [Link]
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University of Wollongong. (n.d.). Chemical Spill procedure. Retrieved from [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
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ResearchGate. (2025, August 6). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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2-Fluorochem. (2025, July 22). What are the safety precautions when using fluorinating reagents? [Blog post]. Retrieved from [Link]
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ResearchGate. (2025, August 9). Toxicology of Fluoro-olefins. Retrieved from [Link]
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commercial availability and suppliers of 2,2-Difluorocyclobutanamine hydrochloride
An In-depth Technical Guide to the Commercial Availability and Sourcing of 2,2-Difluorocyclobutanamine Hydrochloride for Drug Discovery Professionals
Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity. Among the diverse array of fluorinated building blocks, small, conformationally restricted rings like cyclobutanes have garnered significant interest.
This compound (CAS No: 1638761-45-1) represents a particularly valuable scaffold.[1][2] The gem-difluoro group on the cyclobutane ring acts as a non-hydrolyzable mimic of a carbonyl group, introduces a significant dipole moment, and can lock the ring in specific puckered conformations. This guide provides a senior application scientist's perspective on navigating the commercial landscape for this key intermediate, focusing on supplier identification, quality validation, and safe handling protocols essential for seamless integration into drug development pipelines.
Chemical Properties and Identification
A foundational understanding of the molecule's properties is critical before sourcing.
-
Chemical Name: this compound
-
Synonyms: 2,2-Difluorocyclobutan-1-amine HCl, Cyclobutanamine, 2,2-difluoro-, hydrochloride (1:1)[1][2]
The hydrochloride salt form is standard commercially as it enhances stability and solubility in polar solvents, which is a crucial consideration for reaction setup and purification processes.[1] The protonated amine group makes it more amenable to aqueous workups and certain coupling reactions.[1]
Commercial Availability: A Global Supplier Overview
This compound is available from a range of specialty chemical suppliers who focus on providing novel building blocks for research and development. Availability typically ranges from milligrams to multi-gram quantities, with some suppliers offering pathways to scale-up synthesis.
| Supplier | Example Product Number(s) | Notes |
| CymitQuimica | IN-DA00HYYL, 54-PC1007617, 10-F504187 | Offers various quantities from 25mg to 1g.[1] |
| ChemicalBook | CD13021153, F-4874 | Aggregates listings from multiple manufacturers, including Crysdot and ACHEMBLOCK.[2] |
| Biosynth | NQC76145 | Positions the compound for pharmaceutical testing and research purposes. |
| ACHEMBLOCK | F-4874 | Listed on ChemicalBook with purities of 95%.[2] |
This table is not exhaustive but represents a snapshot of readily identifiable vendors. Pricing and stock levels are subject to change and should be verified directly with the supplier.
Supplier Qualification and Quality Control
Sourcing a critical building block goes beyond simply finding the lowest price. For drug development professionals, ensuring batch-to-batch consistency and high purity is paramount. A failure at this stage can jeopardize weeks of synthetic work and lead to misleading biological data.
Logical Workflow for Supplier Vetting
A systematic approach to qualifying and managing suppliers is a self-validating system that minimizes risk. The following workflow is recommended:
Caption: A three-phase workflow for qualifying and managing chemical suppliers.
Experimental Protocol: Incoming Material Quality Control
This protocol outlines the necessary steps to validate the identity, purity, and integrity of a newly acquired batch of this compound.
Objective: To verify that the material meets the required specifications (typically ≥95% purity) and is structurally correct.
Materials:
-
Received this compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
NMR tubes
-
LC-MS grade solvents (e.g., Acetonitrile, Water)
-
LC-MS vials
Methodology:
-
Documentation Review:
-
¹H NMR Spectroscopy:
-
Rationale: To confirm the proton environment of the cyclobutane ring and the presence of the amine proton.
-
Sample Prep: Dissolve ~5-10 mg of the sample in 0.7 mL of DMSO-d₆. The choice of DMSO-d₆ allows for the observation of the exchangeable amine protons.
-
Analysis:
-
Expect complex multiplets for the cyclobutane ring protons (CH and CH₂).
-
Look for a broad singlet corresponding to the -NH₃⁺ protons. Its chemical shift can be variable.
-
Integrate all peaks and check for the absence of significant organic impurities (e.g., residual solvents, synthesis byproducts).
-
-
-
¹⁹F NMR Spectroscopy:
-
Rationale: This is the most definitive technique to confirm the presence and environment of the gem-difluoro group.
-
Sample Prep: The same sample from ¹H NMR can be used.
-
Analysis: Expect a complex multiplet pattern for the two fluorine atoms, which will be coupled to each other and to the adjacent protons. The absence of other fluorine-containing signals is a strong indicator of purity.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Rationale: To assess purity by chromatography and confirm the molecular weight of the free base.
-
Sample Prep: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture like 50:50 Acetonitrile/Water.
-
Analysis:
-
The chromatogram (UV trace) should show one major peak. Purity can be estimated by peak area percentage.
-
The mass spectrometer (ESI+ mode) should show a prominent ion corresponding to the protonated free base [M+H]⁺. For C₄H₇F₂N, the expected exact mass is approximately 108.06.
-
-
Decision Workflow:
Caption: A decision-making workflow for accepting or rejecting a chemical batch.
Safety, Handling, and Storage
Proper handling is crucial for researcher safety and maintaining the integrity of the compound.
-
Hazards: Based on available safety data, this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][5][6]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[4][5] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][6]
-
Handling: Avoid generating dust.[4] Do not eat, drink, or smoke when handling the product.[5][6] Wash hands thoroughly after use.[4][5]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5] Some suppliers recommend refrigerated storage (0-8 °C).[2]
Conclusion: A Key Enabler for Innovative Chemistry
This compound is more than just a catalog chemical; it is a key enabling technology for accessing novel chemical space in drug discovery. Its unique conformational and electronic properties make it an attractive building block for programs targeting metabolic diseases, oncology, and infectious agents. By applying a rigorous, scientifically-grounded approach to sourcing and validation, research organizations can ensure a reliable supply of high-quality material, thereby accelerating the path from innovative ideas to life-changing therapeutics.
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(R)-2,2-Difluorocyclobutan-1-amine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet. Atlantic Research Chemicals. [Link]
-
This compound. ChemBK. [Link]
-
3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE. ChemBK. [Link]
-
3,3-difluorocyclobutanamine Hydrochloride. Home Sunshine Pharma. [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Incorporation of 2,2-Difluorocyclobutanamine Hydrochloride in Modern Medicinal Chemistry
Abstract
The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Among the diverse array of fluorinated building blocks, 2,2-Difluorocyclobutanamine hydrochloride has emerged as a particularly valuable scaffold. This guide provides an in-depth exploration of its application, grounded in the principles of bioisosterism and rational drug design. We will delve into the causality behind its advantages, from enhancing metabolic stability to fine-tuning pKa, and provide detailed, field-proven protocols for its incorporation and subsequent evaluation in a drug discovery context, with a focus on its use in the development of epigenetic modulators like Lysine-Specific Demethylase 1 (LSD1) inhibitors.
The Rationale: Why Use a Difluorocyclobutyl Moiety?
The utility of this compound (CAS: 1638761-45-1) stems from the unique combination of a strained cyclobutane ring and the powerful electronic effects of geminal fluorine atoms.[3][4] This structure is not merely a novelty; it is a carefully chosen tool to overcome common challenges in drug development.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 1638761-45-1 |
| Molecular Formula | C₄H₈ClF₂N[3][5] |
| Molecular Weight | 143.56 g/mol [5] |
| Form | Solid hydrochloride salt[3] |
| Solubility | Enhanced solubility in polar solvents due to the hydrochloride salt form.[3] |
Core Advantages in Drug Design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, particularly oxidative metabolism by Cytochrome P450 enzymes.[6] Incorporating the 2,2-difluoro motif can effectively "shield" an adjacent position from metabolic attack, prolonging the drug's half-life and improving its overall pharmacokinetic (PK) profile.[4] In the development of the IDH1 inhibitor Ivosidenib, for example, the gem-difluorocyclobutane group was critical for enhancing metabolic stability while preserving potency.[4]
-
pKa Modulation: The potent electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the neighboring amine group.[7] This modulation is crucial as it alters the ionization state of the molecule at physiological pH, which in turn influences its target binding affinity, membrane permeability, and solubility.[2]
-
Conformational Constraint: Unlike flexible alkyl chains, the cyclobutane ring introduces a degree of conformational rigidity. This pre-organization of the molecule can reduce the entropic penalty upon binding to a protein target, leading to enhanced binding affinity and potentially greater selectivity.
-
Bioisosteric Replacement: The 2,2-difluorocyclobutane unit serves as an excellent bioisostere for other common chemical groups.[6][7] It can replace a metabolically vulnerable gem-dimethyl group or act as a surrogate for a carbonyl or ether, offering a different three-dimensional shape and electronic profile while maintaining key interactions.[8][9] This allows chemists to explore new chemical space and circumvent intellectual property challenges.
Application Case Study: Targeting Epigenetics with LSD1 Inhibitors
Lysine-Specific Demethylase 1 (LSD1) is a critical epigenetic regulator and a validated target in oncology, particularly for cancers like acute myeloid leukemia (AML) and various solid tumors.[10][11] LSD1 removes methyl groups from histone H3, leading to transcriptional repression of tumor suppressor genes.[10][12] The development of potent and selective LSD1 inhibitors is therefore a major focus of cancer research.[13][14]
The 2,2-difluorocyclobutanamine moiety can be strategically incorporated into LSD1 inhibitors to enhance their drug-like properties. The amine can engage in crucial hydrogen bonding interactions within the enzyme's active site, while the difluorocyclobutyl group can occupy a hydrophobic pocket, improving potency and metabolic stability.
Caption: General workflow for amide bond formation.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Water, Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature. The three equivalents are necessary to first deprotonate the amine hydrochloride, then neutralize the carboxylic acid, and finally scavenge the acid byproduct from the HATU activation.
-
Amine Addition: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by LC-MS or TLC until the starting materials are consumed (typically 2-16 hours).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and wash the organic layer sequentially with water (2x) and brine (1x). This removes the water-soluble DMF and excess reagents.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Protocol 2: In Vitro Biochemical LSD1 Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant LSD1. The assay quantifies the hydrogen peroxide (H₂O₂) produced as a byproduct of the demethylation reaction using a horseradish peroxidase (HRP) coupled system, which generates a fluorescent signal.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Test compound (e.g., Compound 3 from the SAR table) dissolved in DMSO
-
384-well black assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 100 nL) of the compound dilutions into the wells of a 384-well plate to achieve a final concentration range (e.g., 0.1 nM to 30 µM). Include wells with DMSO only for positive (100% activity) and negative (0% activity) controls.
-
Enzyme Addition: Prepare a solution of LSD1 enzyme in assay buffer and add it to all wells except the negative controls.
-
Substrate & Detection Mix Addition: Prepare a master mix containing the H3K4me2 peptide substrate, Amplex® Red, and HRP in assay buffer. Add this mix to all wells to initiate the reaction. For negative control wells, add the mix without the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Fluorescence Reading: Read the fluorescence intensity on a plate reader (Excitation: ~540 nm, Emission: ~590 nm).
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Conclusion
This compound is far more than a simple chemical reagent; it is a sophisticated building block that empowers medicinal chemists to rationally design molecules with superior pharmacological properties. Its ability to confer metabolic stability, modulate pKa, and serve as a rigid, non-classical bioisostere makes it an invaluable asset in overcoming the complex challenges of modern drug discovery. The protocols provided herein offer a validated framework for the synthesis and evaluation of novel therapeutic agents incorporating this powerful scaffold, paving the way for the development of next-generation medicines.
References
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(R)-2,2-Difluorocyclobutan-1-amine hydrochloride | C4H8ClF2N - PubChem. [Link]
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Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed. [Link]
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Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed Central. [Link]
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Bioisosteric Replacements - Cambridge MedChem Consulting. [Link]
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Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed. [Link]
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Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed. [Link]
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Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC - PubMed Central. [Link]
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Synthesis and structure-activity relationships of novel 2',2'-difluoro analogues of docetaxel. [Link]
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2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC - PubMed Central. [Link]
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Application Notes & Protocols: 2,2-Difluorocyclobutanamine Hydrochloride as a Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of Fluorinated Scaffolds
In contemporary medicinal chemistry, the incorporation of fluorine into drug candidates is a cornerstone strategy for optimizing pharmacological profiles.[1] Fluorine-containing substituents can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the diverse array of fluorinated building blocks, 2,2-difluorocyclobutanamine hydrochloride has emerged as a particularly valuable scaffold.
This compound synergistically combines the conformational rigidity of a cyclobutane ring with the metabolic shielding effect of a gem-difluoro group. The four-membered ring system restricts the rotational freedom of the amine substituent, presenting it to a biological target in a more defined conformation. Simultaneously, the electron-withdrawing fluorine atoms can modulate the basicity of the amine and block potential sites of oxidative metabolism. As a hydrochloride salt, the compound offers enhanced stability, improved handling characteristics, and good solubility in polar solvents.[2] These attributes make 2,2-difluorocyclobutanamine a compelling building block for generating novel chemical entities, particularly in the discovery of kinase inhibitors and other targeted therapeutics.[3]
Physicochemical and Structural Properties
A clear understanding of the building block's properties is essential for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 1638761-45-1 | [2][4] |
| Molecular Formula | C₄H₈ClF₂N | [2][5] |
| Molecular Weight | 143.56 g/mol | [2][5] |
| Appearance | Typically a white to off-white solid | [6] |
| Solubility | Soluble in water and polar organic solvents like methanol. | [2][3] |
| SMILES | FC1(F)C(N)CC1.Cl | [2] |
| InChIKey | UKYPDSRUQXIUHD-UHFFFAOYSA-N | [2][5] |
Core Synthetic Applications and Detailed Protocols
This compound serves as a primary amine source for two fundamental transformations in drug discovery: amide bond formation and N-alkylation.
Application I: Amide Bond Formation
Amide bond synthesis is the most frequently utilized reaction in medicinal chemistry, forming the backbone of countless therapeutic agents.[7] The protocol below details a robust method for coupling 2,2-difluorocyclobutanamine with a carboxylic acid.
Caption: General workflow for amide bond synthesis.
This protocol describes the coupling of this compound with a generic carboxylic acid (e.g., benzoic acid) using HATU as the coupling agent.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.05 eq) and the coupling agent HATU (1.1 eq).
-
Solvent Addition: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the amine). Stir the solution at room temperature for 10-15 minutes. This pre-activation step allows for the formation of the activated HOBt ester.
-
Amine and Base Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of DMF. Add DIPEA (2.5 eq) to this solution. The use of a non-nucleophilic base like DIPEA is critical to deprotonate both the amine hydrochloride salt and the carboxylic acid without competing in the coupling reaction.[7]
-
Coupling Reaction: Add the amine/DIPEA solution dropwise to the activated carboxylic acid mixture at room temperature.
-
Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).
-
Work-up:
-
Once complete, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.
Application II: N-Alkylation via Reductive Amination
N-alkylation is a key strategy for modifying the steric and electronic properties of the amine, often leading to improved potency or selectivity. Reductive amination is a preferred method as it offers high control and avoids the over-alkylation issues common with direct alkylation using alkyl halides.[8]
Caption: General workflow for N-alkylation.
This protocol describes the N-alkylation of this compound with a generic aldehyde (e.g., benzaldehyde).
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and suspend it in anhydrous DCM.
-
Base and Carbonyl Addition: Add triethylamine (1.2 eq) to liberate the free amine. Stir for 5 minutes, then add the aldehyde or ketone (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine (or iminium ion) intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation as it does not reduce the starting aldehyde or ketone.
-
Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 1-12 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the desired N-alkylated amine.
Case Study: Integration into Kinase Inhibitor Scaffolds
The dysregulation of protein kinases is a primary driver of many cancers, making them a major class of drug targets.[9][10] The 2,2-difluorocyclobutanamine moiety is frequently incorporated into kinase inhibitors to serve as a solvent-exposed vector, interacting with the hydrophilic exterior of the ATP binding pocket while providing a rigid anchor for the core pharmacophore.
Caption: Role of the moiety in kinase inhibitor design.
The cyclobutane ring restricts the conformation, which can reduce the entropic penalty upon binding and enhance potency. The gem-difluoro group provides a metabolically stable alternative to a simple methylene group, increasing the compound's half-life and overall exposure in vivo.
Handling and Storage
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Handling: The hydrochloride salt can be hygroscopic. Handle under an inert atmosphere where possible, especially when dispensing for reactions requiring anhydrous conditions. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
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(R)-2,2-Difluorocyclobutan-1-amine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed, National Center for Biotechnology Information. [Link]
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3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE. ChemBK. [Link]
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The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
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Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. bioRxiv. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Amide coupling. Reddit. [Link]
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N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]
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N-Dealkylation of Amines. National Center for Biotechnology Information. [Link]
-
Direct, Catalytic Hydroaminoalkylation of Unactivated Olefins with N-Alkyl Arylamines. National Center for Biotechnology Information. [Link]
-
Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'- di- tert-butoxycarbonylhydroxylamine ((Boc)2NOH). PubMed, National Center for Biotechnology Information. [Link]
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Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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reaction protocols using 2,2-Difluorocyclobutanamine hydrochloride
An In-Depth Guide to the Application of 2,2-Difluorocyclobutanamine Hydrochloride in Synthetic Chemistry
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for enhancing pharmacological properties. The this compound building block has emerged as a particularly valuable reagent for medicinal chemists. Its utility stems from the unique combination of a conformationally constrained cyclobutane ring and the geminal difluoro substitution. This arrangement imparts several desirable characteristics to parent molecules, including increased metabolic stability due to the strength of the C-F bond, and modulation of physicochemical properties such as lipophilicity and pKa, which can significantly influence a compound's binding affinity, cell permeability, and overall pharmacokinetic profile.[1][2]
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a convenient starting material for a variety of chemical transformations.[3] This guide provides detailed protocols and scientific rationale for the application of this compound in key synthetic reactions, tailored for researchers, scientists, and drug development professionals.
Core Application: Amide Bond Formation
The amide bond is a ubiquitous feature in pharmaceuticals, making amide coupling one of the most fundamental reactions in medicinal chemistry.[4] The primary amine of 2,2-difluorocyclobutanamine serves as a key handle for derivatization through this reaction. However, the presence of the strongly electron-withdrawing gem-difluoro group vicinal to the amine can decrease its nucleophilicity, presenting a potential challenge for standard coupling procedures.[4] Therefore, the selection of a robust and highly efficient coupling reagent is critical for achieving high yields.
Workflow for Amide Coupling
The general process involves the deprotonation of the amine hydrochloride, activation of a carboxylic acid partner, and subsequent nucleophilic attack by the free amine to form the target amide.
Caption: General workflow for HATU-mediated amide coupling.
Protocol 1: HATU-Mediated Amide Coupling
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective uranium-based coupling reagent known for its rapid reaction times and efficacy with challenging or electron-deficient amines.[4]
Materials and Reagents:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc), Water (H₂O), Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Addition of Coupling Reagent: To the stirred solution, add HATU (1.1 eq). Stir for 5-10 minutes at room temperature to allow for the pre-activation of the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[5]
-
Amine and Base Addition: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of DMF. To this solution, add DIPEA (2.5 eq). The base serves two crucial functions: it neutralizes the hydrochloride salt to liberate the free amine and also scavenges the acid byproduct generated during the coupling reaction.[5]
-
Coupling Reaction: Add the amine/DIPEA solution to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
| Parameter | Recommended Value | Rationale |
| Amine Equiv. | 1.1 | Ensures complete consumption of the limiting carboxylic acid. |
| HATU Equiv. | 1.1 | Efficiently activates the carboxylic acid. |
| Base (DIPEA) Equiv. | 2.5 | Neutralizes the HCl salt and the reaction byproduct. |
| Solvent | Anhydrous DMF or DCM | Aprotic solvents that are good for solubility and do not interfere. |
| Temperature | Room Temperature | Sufficient for most HATU couplings; heating may be required for highly hindered substrates. |
| Time | 2-16 hours | Typical duration; should be monitored by TLC or LC-MS. |
Conceptual Application: Nucleophilic Substitution Reactions
Primary amines are effective nucleophiles capable of participating in nucleophilic substitution reactions (typically Sₙ2) with suitable electrophiles, such as alkyl halides.[6][7] This reaction pathway allows for the direct attachment of the 2,2-difluorocyclobutyl motif to an alkyl chain, forming a secondary amine.
Mechanistic Overview: Sₙ2 Reaction
In an Sₙ2 reaction, the reaction rate is dependent on the concentration of both the nucleophile (the amine) and the electrophile (e.g., an alkyl halide).[6] The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[6]
Caption: Concerted mechanism of a typical Sₙ2 reaction.
Considerations for Protocol Design
While a specific, validated protocol for 2,2-difluorocyclobutanamine in Sₙ2 reactions is not detailed here, the following principles guide the experimental design:
-
Substrate Choice: The electrophile should be unhindered at the reaction center to allow backside attack. Primary alkyl halides (R-CH₂-X) are ideal substrates, while secondary halides react slower, and tertiary halides are generally unreactive in Sₙ2 reactions.[8]
-
Leaving Group: A good leaving group is a weak base.[6] The reactivity order is typically I > Br > Cl >> F.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation but not the nucleophile, enhancing its reactivity.[6]
-
Stoichiometry and Base: The initial reaction will form an ammonium salt. To obtain the neutral secondary amine product, either a second equivalent of the starting amine must be used as a base, or a non-nucleophilic auxiliary base (like DIPEA or triethylamine) should be added to the reaction mixture.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[9][10]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[9][11] Avoid contact with skin and eyes.[9][12] Wash hands thoroughly after handling.[13]
-
Storage: Keep the container tightly closed and store in a dry, cool place as recommended.[11][14]
-
First Aid:
This guide is for informational purposes in a research context and does not replace a formal risk assessment. Always consult the full Safety Data Sheet (SDS) before use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. gacariyalur.ac.in [gacariyalur.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. static.cymitquimica.com [static.cymitquimica.com]
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- 12. cdn.pfizer.com [cdn.pfizer.com]
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- 14. 2,2-Difluorocyclobutan-1-amine hydrochloride | 1638761-45-1 [chemicalbook.com]
Introduction: The Strategic Value of the 2,2-Difluorocyclobutyl Moiety in Medicinal Chemistry
An Application Guide to the Strategic Derivatization of 2,2-Difluorocyclobutanamine Hydrochloride for Accelerated Drug Discovery
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for optimizing molecular properties.[1] Fluorine, with its high electronegativity and small atomic radius, can profoundly influence a molecule's metabolic stability, acidity/basicity (pKa), lipophilicity, and binding affinity.[2][3] Among the array of fluorinated motifs, the gem-difluoroalkyl group stands out for its ability to act as a bioisostere for carbonyls or gem-dimethyl groups, offering improved metabolic stability and modulated polarity.[4][5]
The 2,2-difluorocyclobutane scaffold, in particular, has garnered significant interest.[6] This strained carbocycle introduces a unique three-dimensional geometry that can enforce specific conformations, crucial for enhancing binding to protein targets.[7][8] The rigid, puckered structure of the cyclobutane ring can fill hydrophobic pockets in target proteins and direct key pharmacophores, while the gem-difluoro substitution provides a stable, polar element that can lower the pKa of nearby amines and fine-tune lipophilicity.[8][9][10]
This compound is a key building block that provides medicinal chemists with a direct entry point to this valuable scaffold.[11] As a primary amine, it serves as a versatile chemical handle for a wide array of derivatization reactions. This guide provides detailed protocols and the scientific rationale for the most common and impactful derivatization strategies—N-acylation, N-sulfonylation, and N-alkylation—empowering researchers to rapidly generate diverse libraries of novel compounds for screening and lead optimization.
Core Derivatization Strategies: A Technical Overview
The primary amine of 2,2-difluorocyclobutanamine serves as a nucleophile, enabling the formation of stable covalent bonds with various electrophilic partners. The hydrochloride salt form enhances stability and water solubility but requires neutralization in situ to liberate the free amine for reaction.[11] The choice of base is critical; typically, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to avoid competing reactions.
Caption: General derivatization pathways for this compound.
Protocol 1: N-Acylation to Synthesize Amide Derivatives
The formation of an amide bond is one of the most fundamental and widely used reactions in medicinal chemistry.[12] N-acylation of 2,2-difluorocyclobutanamine connects the scaffold to a carboxylic acid-containing fragment, allowing for extensive Structure-Activity Relationship (SAR) exploration. The most common methods involve reacting the amine with an acid chloride or using a peptide coupling reagent to activate a carboxylic acid.[13][14]
Method A: Using Acid Chlorides
This is a robust and high-yielding method for when the corresponding acid chloride is stable and commercially available or easily synthesized.
Causality: The reaction proceeds via nucleophilic acyl substitution. The amine attacks the highly electrophilic carbonyl carbon of the acid chloride. The presence of a non-nucleophilic base is crucial for two reasons: 1) to neutralize the hydrochloride salt, freeing the nucleophilic amine, and 2) to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[13][15]
Materials & Equipment:
-
This compound
-
Desired acid chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
Ice bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Step-by-Step Protocol:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DCM (approx. 0.1 M concentration). Stir to form a suspension.
-
Base Addition: Add triethylamine (2.2 eq). Stir the mixture for 15-20 minutes at room temperature. This step generates the free amine in situ.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the acylation reaction.
-
Acylating Agent: Dissolve the acid chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.[16][17][18]
Protocol 2: N-Sulfonylation to Synthesize Sulfonamide Derivatives
Sulfonamides are a key functional group in a multitude of approved drugs, valued for their ability to act as hydrogen bond donors and acceptors and for their metabolic stability.
Causality: Similar to N-acylation, this reaction involves the nucleophilic attack of the free amine on the electrophilic sulfur atom of a sulfonyl chloride. The use of a base is mandatory to deprotonate the starting amine hydrochloride and to neutralize the resulting HCl.[19] Pyridine can serve as both a base and a catalyst in this reaction.
Materials & Equipment:
-
This compound
-
Desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Standard reaction and workup glassware
Step-by-Step Protocol:
-
Preparation: Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Base Addition: Add pyridine (3.0 eq) and stir at room temperature for 15 minutes.
-
Reagent Addition: Add the sulfonyl chloride (1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1M HCl (to remove excess pyridine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude sulfonamide via flash column chromatography or recrystallization.
-
Characterization: Analyze the purified product by NMR and MS to confirm its identity and purity.
| Derivatization Type | Electrophile | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| N-Acylation | R-COCl | TEA (2.2) | DCM | 0 to RT | 2-4 | >85% |
| N-Sulfonylation | R-SO₂Cl | Pyridine (3.0) | DCM | RT | 12-18 | 70-90% |
| N-Alkylation | R-Br | K₂CO₃ (2.5) | DMF | 60-80 | 8-16 | 50-75% |
| Caption: Table summarizing typical reaction conditions for derivatization. |
Protocol 3: N-Alkylation via Reaction with Alkyl Halides
Direct N-alkylation introduces alkyl groups to the amine, which can be critical for modulating lipophilicity and exploring interactions with hydrophobic pockets in a target protein. However, this method can be prone to over-alkylation (formation of tertiary amines and quaternary ammonium salts). Using a large excess of the amine or carefully controlled conditions can favor mono-alkylation.
Causality: This is a standard Sₙ2 reaction where the amine acts as a nucleophile, displacing a halide leaving group from an alkyl electrophile.[20] A weaker, solid-supported base like potassium carbonate is often used to neutralize the generated hydrohalic acid without being overly soluble in the organic solvent, which can sometimes help control the reaction rate.
Materials & Equipment:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard reaction and workup glassware
Step-by-Step Protocol:
-
Preparation: Combine this compound (1.0 eq) and potassium carbonate (2.5 eq) in a round-bottom flask.
-
Solvent & Reagent: Add anhydrous DMF, followed by the alkyl halide (1.0 eq).
-
Reaction: Heat the mixture to 60-80 °C and stir for 8-16 hours under an inert atmosphere. Monitor the reaction for the disappearance of the starting amine and the formation of mono- and di-alkylated products by LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash extensively with water to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Carefully purify the crude product by flash column chromatography to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.
-
Characterization: Confirm the structure and purity via NMR and MS analysis.
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experimental procedures for N-alkylation of 2,2-Difluorocyclobutanamine hydrochloride
An Application Guide to the N-Alkylation of 2,2-Difluorocyclobutanamine Hydrochloride
Introduction: The Strategic Value of the 2,2-Difluorocyclobutyl Moiety
In contemporary drug discovery, the integration of small, strained, and fluorinated carbocyclic scaffolds is a proven strategy for modulating the physicochemical and pharmacological properties of lead compounds. The 2,2-difluorocyclobutane ring, in particular, offers a unique conformational profile and can serve as a bioisostere for larger or more flexible groups. Its gem-difluoro substitution provides metabolic stability and alters electronic properties, influencing pKa and lipophilicity.[1] N-alkylation of the parent amine, 2,2-difluorocyclobutanamine, unlocks a vast chemical space, enabling the synthesis of novel derivatives for evaluation as therapeutic agents.
This guide provides detailed experimental procedures for the N-alkylation of this compound, a common and stable salt form of the parent amine.[2] We will explore three robust and widely applicable synthetic strategies: Reductive Amination, Direct Alkylation with Alkyl Halides, and Buchwald-Hartwig Amination for N-Arylation. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the underlying chemical principles, practical execution, and troubleshooting.
Core Challenge: Handling the Amine Hydrochloride Salt
A critical first consideration is that the starting material is a hydrochloride salt. The amine nitrogen is protonated, rendering it non-nucleophilic.[2] Therefore, all N-alkylation procedures must incorporate a base to neutralize the hydrochloride salt and liberate the free, nucleophilic primary amine in situ. The choice of base is crucial and depends on the specific reaction methodology.
Strategy 1: Reductive Amination
Reductive amination is arguably the most versatile and widely employed method for N-alkylation.[3] It proceeds in a one-pot fashion by reacting the amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then immediately reduced by a mild reducing agent present in the reaction mixture.[4][5] This method offers high control over mono-alkylation and avoids the common issue of over-alkylation seen in direct alkylation.[6]
Causality Behind the Method: The key to this reaction's success is the use of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice due to its mildness and tolerance for a wide range of functional groups.[3][6][7] Its reduced reactivity compared to reagents like NaBH₄ prevents significant reduction of the aldehyde or ketone starting material.[8]
Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Detailed Protocol: Reductive Amination
-
Reactant Preparation: To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq). Dissolve the solids in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1-0.2 M concentration).[3]
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1 eq), to the mixture. This neutralizes the hydrochloride salt, forming the free amine.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by TLC or LC-MS. For less reactive ketones, adding a dehydrating agent like anhydrous MgSO₄ can be beneficial.[3]
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. The portion-wise addition helps to control any initial exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting amine is fully consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, carefully quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure N-alkylated product.[3]
Strategy 2: Direct Alkylation with Alkyl Halides
Direct alkylation is a classic SN2 reaction where the nucleophilic amine displaces a halide from an alkyl halide.[9][10] While straightforward, this method's primary challenge is controlling selectivity, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to undesired di-alkylation.[9]
Causality Behind the Method: The reaction relies on the nucleophilic attack of the free amine on the electrophilic carbon of the alkyl halide.[9] Two equivalents of base are theoretically required: one to neutralize the starting hydrochloride salt and a second to scavenge the hydrohalic acid (HX) byproduct generated during the reaction.[11] Using a mild inorganic base like potassium carbonate (K₂CO₃) is common. To mitigate over-alkylation, using a slight excess of the amine starting material relative to the alkyl halide can be effective, though this is not always practical with valuable amines.
Mechanism for Direct Alkylation
Caption: SN2 mechanism for direct amine alkylation.
Detailed Protocol: Direct Alkylation
-
Reactant Preparation: In a round-bottom flask, suspend this compound (1.0 eq) and a suitable base, such as powdered potassium carbonate (K₂CO₃, 2.2 eq) or cesium carbonate (Cs₂CO₃, 2.2 eq), in a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[12]
-
Alkylating Agent Addition: Add the alkyl halide (e.g., alkyl bromide or iodide, 1.0-1.1 eq) to the suspension. Using a small excess of the halide ensures full conversion of the amine.
-
Reaction Conditions: Stir the reaction mixture at a suitable temperature. For reactive halides like benzyl bromide or allyl bromide, room temperature may suffice. For less reactive alkyl halides, heating to 40-80 °C may be necessary.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS, paying close attention to the formation of both the desired mono-alkylated product and the di-alkylated byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Extraction: Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography to separate the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.[3]
Comparative Data for N-Alkylation Methods
| Parameter | Reductive Amination | Direct Alkylation | Buchwald-Hartwig Amination |
| Alkylating Agent | Aldehydes, Ketones | Alkyl Halides, Sulfonates | Aryl/Heteroaryl Halides, Triflates |
| Key Reagents | NaBH(OAc)₃, Et₃N | K₂CO₃ or Cs₂CO₃ | Pd Catalyst, Phosphine Ligand, NaOtBu |
| Selectivity | Excellent for mono-alkylation | Risk of over-alkylation | Excellent for mono-arylation |
| Common Solvents | DCE, DCM, MeOH | MeCN, DMF | Toluene, Dioxane |
| Temperature | Room Temperature | Room Temp to 80 °C | 80-110 °C |
| Key Advantage | High selectivity, broad scope | Simple reagents, direct | Access to N-aryl compounds |
| Key Limitation | Requires carbonyl partner | Over-alkylation can be an issue | Requires catalyst, inert atmosphere |
Strategy 3: Buchwald-Hartwig Amination (for N-Arylation)
For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the gold standard.[13][14] This palladium-catalyzed cross-coupling reaction provides a powerful and general method for forming carbon-nitrogen bonds between an amine and an aryl halide or triflate.[15]
Causality Behind the Method: The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange.[15][16] Key steps include oxidative addition of the palladium catalyst into the aryl halide bond, coordination of the amine to the palladium center, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[16] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step and ensuring high catalytic activity.[16] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.
Detailed Protocol: Buchwald-Hartwig Amination
Note: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Pre-formation/Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos or BrettPhos, 2-4 mol%).
-
Reagent Addition: Add the base, sodium tert-butoxide (NaOtBu, 1.4 eq), followed by this compound (1.2 eq). The amine hydrochloride will be neutralized by the strong base.
-
Solvent and Degassing: Add anhydrous, degassed toluene or dioxane via syringe. The flask should be sealed and the mixture may be further degassed by several vacuum/inert gas cycles.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by LC-MS until the aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction and Purification: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers, and extract the aqueous layer again. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography.
References
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Mykhailiuk, P. K., et al. (2018). The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. ResearchGate. [Link]
- Sommer, H. Z., et al. (1976).
-
Gorin, D. J., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
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Varma, R. S., & Naicker, K. P. (1999). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]
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Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. [Link]
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American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
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Wikipedia. (n.d.). Reductive amination. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ResearchGate. (2009). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]
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Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
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Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines. [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines. [Video]. YouTube. [Link]
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Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
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Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
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National Institutes of Health. (2018). N-Dealkylation of Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Catalytic Methods for the Incorporation of 2,2-Difluorocyclobutanamine in Heterocyclic Scaffolds: Application Notes and Protocols
Introduction: The Strategic Value of the 2,2-Difluorocyclobutyl Moiety in Medicinal Chemistry
The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate key physicochemical and pharmacokinetic properties. The 2,2-difluorocyclobutyl motif has emerged as a particularly valuable bioisostere, offering a unique combination of conformational constraint, altered lipophilicity, and metabolic stability. 2,2-Difluorocyclobutanamine hydrochloride serves as a critical building block for introducing this moiety, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. Its rigid, four-membered ring system can orient substituents in a precise three-dimensional arrangement, facilitating optimal interactions with biological targets. This guide provides a detailed overview of the catalytic methods for the coupling of 2,2-difluorocyclobutanamine with heteroaryl chlorides, a key transformation in the synthesis of advanced pharmaceutical intermediates.
Core Concepts in Catalytic C-N Bond Formation
The formation of a carbon-nitrogen bond between an amine and a heteroaryl chloride is a cornerstone of many synthetic routes in drug discovery. Two primary catalytic strategies are often employed for this transformation: transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
-
Transition-Metal-Catalyzed Cross-Coupling: Reactions such as the Buchwald-Hartwig amination utilize a palladium catalyst with a specialized phosphine ligand to couple an amine with an aryl or heteroaryl halide. This method is renowned for its broad substrate scope and functional group tolerance. The catalytic cycle typically involves oxidative addition of the heteroaryl chloride to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the desired product and regenerate the catalyst.
-
Nucleophilic Aromatic Substitution (SNAr): In cases where the heteroaryl chloride is sufficiently activated by electron-withdrawing groups, direct nucleophilic attack by the amine can occur without the need for a metal catalyst. The reaction proceeds through a Meisenheimer intermediate and is often promoted by a base to deprotonate the amine and facilitate the final elimination of the chloride.
The choice between these methods depends on the reactivity of the specific heteroaryl chloride and the desired reaction conditions.
Application Example: Synthesis of a Key Kinase Inhibitor Intermediate
A prominent application of this compound is in the synthesis of intermediates for potent and selective kinase inhibitors. A common synthetic route involves the coupling of 2,2-difluorocyclobutanamine with a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. This section details a representative protocol for this transformation.
Reaction Scheme
scale-up synthesis of 2,2-Difluorocyclobutanamine hydrochloride derivatives
An in-depth guide to the scalable synthesis of 2,2-difluorocyclobutanamine hydrochloride, a critical building block in modern drug discovery. This document outlines a robust, multi-stage process, providing detailed protocols, mechanistic insights, and critical safety considerations for researchers and process chemists.
Introduction: The Rising Value of the 2,2-Difluorocyclobutane Motif
In medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate key physicochemical and pharmacological properties. The gem-difluoro group (CF₂) is particularly valuable as a bioisostere for carbonyls, ethers, or other polar functional groups. The 2,2-difluorocyclobutane moiety, specifically, offers a unique combination of conformational rigidity and a distinct exit vector trajectory compared to its linear or 3,3-difluoro counterparts.[1][2] This structure can enhance metabolic stability, improve lipophilicity, and favorably alter the pKa of nearby functionalities, making it a highly sought-after building block for novel therapeutics.[3][4]
This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. The described pathway is designed for reproducibility and scalability, addressing common challenges encountered in process development. We will delve into the causality behind experimental choices, from reagent selection to purification strategies, ensuring a self-validating and safe protocol.
Overall Synthetic Strategy
The synthesis is structured as a three-stage process starting from a commercially available cyclobutane precursor. The key transformations include a deoxofluorination to install the gem-difluoro group, a robust reductive amination to form the primary amine, and a final salt formation and purification step to yield the target hydrochloride salt.
Caption: Overall workflow for the synthesis of 2,2-Difluorocyclobutanamine HCl.
Stage 1: Synthesis of 2,2-Difluorocyclobutanone
The critical step in this synthesis is the introduction of the gem-difluoro moiety. This is most efficiently achieved via the deoxofluorination of a suitable ketone precursor. An efficient and scalable approach utilizes O-protected 2-(hydroxymethyl)cyclobutanone as the starting material.[1][4]
Expert Rationale
Deoxofluorination reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are effective for this transformation. Deoxo-Fluor® is often preferred for scale-up due to its enhanced thermal stability compared to DAST. The reaction proceeds via the formation of a fluorosulfite intermediate, followed by nucleophilic substitution with fluoride. Careful control of temperature is paramount to prevent decomposition of the reagent and minimize side reactions.
Detailed Experimental Protocol: Deoxofluorination
Materials:
-
O-Protected 2-(hydroxymethyl)cyclobutanone (1.0 eq)
-
Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Glass-lined reactor with overhead stirring, temperature probe, and nitrogen inlet
Procedure:
-
Charge the reactor with O-protected 2-(hydroxymethyl)cyclobutanone and anhydrous DCM.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Under a nitrogen atmosphere, add Deoxo-Fluor® dropwise via an addition funnel, maintaining the internal temperature below -65°C. The addition rate is critical to control the exotherm.
-
After the addition is complete, allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.
-
Once complete, carefully quench the reaction by slowly adding it to a stirred, cooled solution of saturated aqueous NaHCO₃. Caution: Gas evolution (SO₂) will occur. Ensure adequate ventilation.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then deprotected under standard conditions (e.g., acid hydrolysis for a silyl ether) and purified by column chromatography to yield 2,2-difluorocyclobutanone.
Stage 2: Reductive Amination to Form 2,2-Difluorocyclobutanamine
Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry due to its efficiency and broad applicability.[5] For scale-up, direct catalytic hydrogenation of the ketone in the presence of an ammonia source is often the most atom-economical and cost-effective method.[6]
Expert Rationale
This one-pot reaction involves the initial formation of an imine intermediate from the ketone and ammonia, which is then immediately reduced to the amine. Using a heterogeneous catalyst like Raney Nickel or Palladium on Carbon (Pd/C) under hydrogen pressure facilitates this transformation cleanly. This approach avoids the use of stoichiometric metal hydride reagents, which simplifies work-up and reduces waste streams. Control of hydrogen pressure and temperature is key to achieving high conversion and selectivity.
Caption: Mechanism of direct reductive amination.
Detailed Experimental Protocol: Catalytic Hydrogenation
Materials:
-
2,2-Difluorocyclobutanone (1.0 eq)
-
Methanol (or Ethanol)
-
Ammonia (7N solution in Methanol, or anhydrous ammonia gas)
-
Raney Nickel (slurry in water, ~5-10 wt%) or 5% Pd/C
-
Hydrogen (H₂) gas
-
High-pressure autoclave (e.g., Parr hydrogenator)
Procedure:
-
Charge the autoclave with 2,2-difluorocyclobutanone and methanol.
-
Carefully add the Raney Nickel slurry under a stream of nitrogen. Caution: Raney Nickel is pyrophoric and must be handled wet and under an inert atmosphere.
-
Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen.
-
Pressurize the reactor with ammonia gas to the desired pressure, or add the methanolic ammonia solution.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi).
-
Heat the reaction to 40-50°C with vigorous stirring.
-
IPC: Monitor the reaction by observing hydrogen uptake. The reaction is complete when uptake ceases.
-
Cool the reactor to room temperature and carefully vent the excess pressure. Purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric on the filter pad; do not allow it to dry completely. Quench the filter cake with water.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,2-difluorocyclobutanamine free base.
Stage 3: Formation and Purification of the Hydrochloride Salt
The final step involves converting the free base amine, which may be an oil, into a stable, crystalline hydrochloride salt. This not only facilitates handling and storage but also serves as a highly effective purification step.[3]
Expert Rationale
Precipitation of the hydrochloride salt from a suitable organic solvent system allows for the selective crystallization of the desired product, leaving many process impurities behind in the mother liquor. A common and effective method is to use a solution of HCl in a solvent in which the salt is poorly soluble, such as isopropanol or diethyl ether.[7] Recrystallization from a solvent/anti-solvent system like isopropanol/diethyl ether can further enhance purity.
Detailed Experimental Protocol: Salt Formation and Recrystallization
Materials:
-
Crude 2,2-Difluorocyclobutanamine (1.0 eq)
-
Isopropanol (IPA)
-
Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)
-
2M HCl in Diethyl Ether (or prepared by bubbling HCl gas through IPA)
Procedure:
-
Dissolve the crude amine in a minimal amount of isopropanol.
-
Cool the solution in an ice bath (0-5°C).
-
Slowly add the solution of HCl in diethyl ether dropwise with stirring.
-
Observe for the formation of a white precipitate. Continue addition until the pH of the solution is acidic (test with pH paper).
-
Stir the resulting slurry at 0-5°C for 1-2 hours to maximize precipitation.
-
Collect the solid by vacuum filtration, washing the filter cake with cold diethyl ether or MTBE.
-
Purification: For higher purity, the solid can be recrystallized. Dissolve the solid in a minimum amount of hot isopropanol, and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to room temperature, then to 0-5°C to induce crystallization.
-
Filter the purified crystals, wash with cold ether, and dry under vacuum to a constant weight.
Analytical Characterization & Data Summary
The identity and purity of the final product and key intermediates should be confirmed by a suite of analytical techniques.
| Stage | Product | Typical Yield | Purity (HPLC) | Key Analytical Methods |
| 1 | 2,2-Difluorocyclobutanone | 60-75% | >95% | GC-MS, ¹H NMR, ¹⁹F NMR |
| 2 | 2,2-Difluorocyclobutanamine | 80-90% | >90% | GC-MS, ¹H NMR |
| 3 | 2,2-Difluorocyclobutanamine HCl | 90-98% | >99% | HPLC, ¹H/¹³C/¹⁹F NMR, LC-MS, M.P. |
Scale-Up and Process Safety Considerations
Scaling chemical synthesis requires a thorough evaluation of potential hazards and process parameters.
-
Hazard Analysis:
-
Deoxofluorination: Deoxo-Fluor® can release HF upon contact with water and generates SO₂ during quenching. The reaction can be highly exothermic. All operations must be conducted in a well-ventilated fume hood or a closed reactor system with appropriate scrubbers.
-
Catalytic Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. The use of a properly rated autoclave and adherence to standard operating procedures for high-pressure reactions are mandatory. Raney Nickel is pyrophoric and requires careful handling.[8]
-
-
Process Optimization:
-
Thermal Management: On a large scale, the exotherms from deoxofluorination and hydrogenation must be managed with reactor cooling systems. Slow, controlled addition of reagents is crucial.
-
Work-up and Isolation: Filtration and extraction procedures can become bottlenecks at scale. The use of larger filter dryers and appropriately sized extraction vessels is necessary.
-
Solvent Selection: While DCM is effective for fluorination, alternative solvents may be evaluated for a greener process at the manufacturing scale. Similarly, MTBE is often preferred over diethyl ether for safety reasons in large-scale precipitations.
-
Conclusion
This application note details a robust and scalable three-stage synthesis of this compound. By providing detailed protocols, explaining the rationale behind procedural choices, and emphasizing critical safety and scale-up considerations, this guide serves as a valuable resource for drug development professionals. The successful implementation of this synthesis provides access to a key building block, enabling the exploration of novel chemical space in the pursuit of next-generation therapeutics.
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Grygorenko, O. O., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2019). The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. Retrieved from [Link]
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National Institutes of Health (NIH). (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]
-
ACS Publications. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
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ResearchGate. (2016). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Retrieved from [Link]
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ResearchGate. Large-scale reductive amination and synthesis applications. Retrieved from [Link]
-
ChemRxiv. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]
-
ScienceDirect. Approaches towards the synthesis of fluoro(cyclo)alkylamines. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). The preparation and properties of 1,1-difluorocyclopropane derivatives. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of gem-Difluorocyclopropanes. Retrieved from [Link]
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PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]
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MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]
-
PubMed. (2007). Directed reductive amination of beta-hydroxy-ketones: convergent assembly of the ritonavir/lopinavir core. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
- 8. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
Application Notes & Protocols: The Strategic Incorporation of 2,2-Difluorocyclobutanamine Hydrochloride in the Synthesis of Next-Generation Kinase Inhibitors
Abstract & Introduction
The landscape of kinase inhibitor drug discovery is perpetually driven by the need for enhanced potency, selectivity, and superior pharmacokinetic profiles.[1] A key strategy in modern medicinal chemistry involves the introduction of small, conformationally constrained, and fluorinated moieties to optimize drug-like properties.[2] The 2,2-difluorocyclobutyl group has emerged as a particularly valuable bioisostere and structural motif.[3][4] Its gem-difluoro substitution offers a unique combination of electronic effects and metabolic stability, while the cyclobutane ring imposes a rigid conformation that can be exploited to improve binding affinity to the target kinase.[5][6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2,2-Difluorocyclobutanamine hydrochloride (CAS: 1638761-45-1) as a building block in the synthesis of novel kinase inhibitors.[7] We will explore the underlying rationale for its use, provide a detailed, step-by-step synthetic protocol for its incorporation into a representative kinase scaffold, and outline a standard methodology for evaluating the biological activity of the resulting compounds.
Key Advantages of the 2,2-Difluorocyclobutyl Moiety
The integration of the 2,2-difluorocyclobutylamino group into a drug candidate can confer several significant advantages, directly addressing common challenges in kinase inhibitor development.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol), making the gem-difluoromethylene group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[8] This can significantly reduce metabolic clearance, leading to an improved pharmacokinetic profile and a longer in vivo half-life.[9]
-
Conformational Rigidity: Unlike flexible alkyl chains, the puckered four-membered ring of cyclobutane restricts the number of accessible conformations.[3] This pre-organization can reduce the entropic penalty upon binding to the kinase's active site, potentially leading to a significant increase in binding affinity and potency.
-
Modulation of Physicochemical Properties: The two electron-withdrawing fluorine atoms can lower the pKa of the adjacent amine group.[5][10] This modulation of basicity can be critical for optimizing interactions with key residues in the ATP-binding pocket (e.g., the hinge region) and for fine-tuning properties like cell permeability and aqueous solubility.[10]
-
Novel Chemical Space: The unique three-dimensional shape of the cyclobutane ring allows for the exploration of novel vector spaces within the target's binding site, potentially unlocking new interactions and improving selectivity against off-target kinases.[3][4]
Synthetic Protocol: Amide Coupling with a Pyrimidine Scaffold
This section details a representative protocol for the synthesis of a kinase inhibitor by forming an amide bond between this compound and a common kinase inhibitor core, 2,4-dichloro-5-methylpyrimidine. This scaffold is frequently utilized in the design of inhibitors targeting various kinase families.
Overall Reaction Scheme
The workflow involves a nucleophilic substitution followed by an amide coupling reaction.
Caption: Synthetic workflow for kinase inhibitor synthesis.
Materials and Reagents
| Reagent | Supplier Example | CAS Number |
| This compound | Biosynth | 1638761-45-1 |
| 2,4-Dichloro-5-methylpyrimidine | Sigma-Aldrich | 1780-31-0 |
| 4-Methoxyaniline | Sigma-Aldrich | 104-94-9 |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 7087-68-5 |
| n-Butanol (n-BuOH) | Sigma-Aldrich | 71-36-3 |
| HATU (Coupling Agent) | Sigma-Aldrich | 148893-10-1 |
| N,N-Dimethylformamide (DMF), Anhydrous | Sigma-Aldrich | 68-12-2 |
| Dichloromethane (DCM) | Fisher Scientific | 75-09-2 |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Fisher Scientific | N/A |
| Brine | Fisher Scientific | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Scientific | 7487-88-9 |
Step-by-Step Experimental Protocol
Step 1: Synthesis of Intermediate 1 (2-chloro-N-(4-methoxyphenyl)-5-methylpyrimidin-4-amine)
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloro-5-methylpyrimidine (1.0 eq, 1.63 g), 4-methoxyaniline (1.05 eq, 1.29 g), and n-butanol (40 mL).
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq, 2.6 mL) dropwise to the stirring suspension.
-
Heat the reaction mixture to 120 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Rationale: The reaction is a nucleophilic aromatic substitution. n-Butanol serves as a high-boiling solvent, and DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving it to completion.
-
-
Upon completion, cool the mixture to room temperature. A precipitate should form.
-
Filter the solid precipitate and wash it with cold diethyl ether (2 x 20 mL) to remove residual starting materials and solvent.
-
Dry the solid under vacuum to yield Intermediate 1 as a white to off-white powder. Characterize by ¹H NMR and LC-MS to confirm structure and purity before proceeding.
Step 2: Synthesis of Final Product (Amide Coupling)
-
To a 50 mL round-bottom flask under a nitrogen atmosphere, add Intermediate 1 (1.0 eq, 1.0 g) and anhydrous N,N-dimethylformamide (DMF) (20 mL). Stir until fully dissolved.
-
Add this compound (1.2 eq, 0.69 g) to the solution.[7]
-
Add DIPEA (3.0 eq, 2.1 mL) to the mixture to neutralize the hydrochloride salt and facilitate the coupling. Stir for 10 minutes.
-
In a separate vial, dissolve HATU (1.3 eq, 1.95 g) in anhydrous DMF (5 mL) and add this solution dropwise to the reaction mixture.
-
Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid (in this case, the pyrimidine acts as the electrophile) for nucleophilic attack by the amine. DIPEA is crucial for maintaining basic conditions required for the coupling reaction to proceed.
-
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by LC-MS.
-
Once the reaction is complete, pour the mixture into 100 mL of water, which should induce precipitation of the crude product.
-
Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Redissolve the crude solid in dichloromethane (DCM, 50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the resulting crude material by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to afford the final kinase inhibitor.
-
Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Example: Targeting the JAK-STAT Pathway
Kinase inhibitors containing small, rigid moieties are often designed to target specific families like the Janus kinases (JAKs).[8] The JAK-STAT signaling pathway is crucial for cytokine signaling and is implicated in various autoimmune diseases and cancers. Dysregulation of this pathway is a key target for therapeutic intervention.
Caption: Inhibition of the JAK-STAT signaling pathway.
Hypothetical Structure-Activity Relationship (SAR) Data
The impact of the 2,2-difluorocyclobutyl moiety can be quantified by comparing its potency against analogues. The following table presents hypothetical SAR data for a series of inhibitors against a target kinase (e.g., TYK2, a JAK family member).
| Compound ID | R Group Moiety | TYK2 IC₅₀ (nM) | Rationale for Change |
| 1 | Isopropyl | 150 | Standard, flexible hydrophobic group. |
| 2 | Cyclobutyl | 75 | Conformational restriction improves binding affinity over the acyclic analogue.[11] |
| 3 | 2,2-Difluorocyclobutyl | 8 | Gem-difluoro group enhances metabolic stability and modulates electronics for optimal hinge binding.[5][8] |
| 4 | Cyclohexyl | 110 | Larger ring may introduce steric clashes within the binding pocket, reducing potency.[11] |
In Vitro Kinase Assay Protocol (Luminescence-Based)
To determine the IC₅₀ value of the synthesized inhibitor, a luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction is a standard, reliable method.
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Target Kinase: Dilute the active kinase enzyme (e.g., recombinant human TYK2) to the desired concentration in kinase buffer.
-
Substrate: Prepare the specific peptide substrate for the kinase at the desired concentration.
-
ATP: Prepare an ATP solution at a concentration close to its Km value for the target kinase.
-
Test Compound: Prepare a serial dilution of the synthesized inhibitor (e.g., from 10 µM to 0.1 nM) in DMSO, then dilute further in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well white assay plate, add 5 µL of the diluted test compound or DMSO (for positive and negative controls).
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells except the "no ATP" negative control.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for a further 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Conclusion
This compound is a powerful and strategic building block for the development of advanced kinase inhibitors.[4] Its unique combination of conformational rigidity and metabolic stability, conferred by the difluorinated cyclobutane ring, directly addresses key challenges in medicinal chemistry.[3][5] The protocols and conceptual framework provided herein offer a solid foundation for researchers to successfully incorporate this valuable moiety into their drug discovery programs, paving the way for the creation of novel therapeutics with enhanced efficacy and superior pharmacological properties.
References
- Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (2025).
- 2,2-Difluorocyclobutan-1-amine hydrochloride | 1638761-45-1. (n.d.). Biosynth.
- Wessjohann, L. A., et al. (2019). Cyclobutanes in Small‐Molecule Drug Candidates.
- Grygorenko, O. O., et al. (2020). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry – A European Journal.
- Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry.
- Cyclobutanamine, 2,2-difluoro-, hydrochloride (1:1). (n.d.). CymitQuimica.
- Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2025). PubMed Central.
- Fluorocyclobutane‐containing pharmaceuticals and drug candidates. (n.d.).
- (R)-2,2-Difluorocyclobutan-1-amine hydrochloride. (n.d.). PubChem.
- Application Notes and Protocols: 3,3-Difluorocyclopentanamine Hydrochloride as a Scaffold in Medicinal Chemistry. (n.d.). BenchChem.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
- Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. (2021). Accounts of Chemical Research.
- Drug Metabolism and Pharmacokinetics. (n.d.). Invitrocue.
- Pharmacokinetics of drugs used in critically ill adults. (2000). Clinical Pharmacokinetics.
Sources
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 6. researchgate.net [researchgate.net]
- 7. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetics of drugs used in critically ill adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,2-Difluorocyclobutanamine Hydrochloride
Welcome to the technical support center for the synthesis and optimization of 2,2-Difluorocyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this valuable fluorinated building block. The unique electronic properties imparted by the gem-difluoro group on the cyclobutane ring make this compound a significant asset in medicinal chemistry, though its synthesis can present specific challenges.[1] This guide will equip you with the knowledge to navigate these challenges and optimize your synthetic route for high yield and purity.
I. Synthetic Strategies Overview
Two primary and effective synthetic routes for the preparation of 2,2-Difluorocyclobutanamine will be discussed in detail:
-
Curtius or Hofmann Rearrangement from 2,2-Difluorocyclobutane-1-carboxylic acid. This route is advantageous for its stereochemical retention and the production of a primary amine free from over-alkylation byproducts.[2]
-
Reductive Amination of 2,2-Difluorocyclobutanone. This is a more direct approach, converting a ketone precursor to the desired amine in a single pot.
The choice of route will depend on the availability of starting materials, scale of the reaction, and the specific purity requirements of your final product.
II. Route 1: Curtius/Hofmann Rearrangement
This pathway involves the conversion of a carboxylic acid to a primary amine with one less carbon atom, proceeding through an isocyanate intermediate.
Workflow Diagram: Curtius Rearrangement
Caption: Workflow for the synthesis of this compound via Curtius Rearrangement.
Experimental Protocol: Curtius Rearrangement
Step 1: Formation of Acyl Azide and In Situ Rearrangement to Boc-Protected Amine
-
To a solution of 2,2-difluorocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous toluene (0.5 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature. Caution: Acyl azides can be explosive; it is recommended to generate and use them in situ.[3]
-
After the addition of DPPA, add tert-butanol (1.5 eq).
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS for the disappearance of the starting carboxylic acid. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected 2,2-difluorocyclobutanamine.
Step 2: Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude Boc-protected amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Troubleshooting Guide: Curtius/Hofmann Rearrangement
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete conversion of the carboxylic acid to the acyl azide. | Ensure anhydrous conditions. Use freshly distilled solvents and reagents. Consider activating the carboxylic acid with thionyl chloride or oxalyl chloride before adding sodium azide as an alternative to DPPA.[4] |
| Decomposition of the isocyanate intermediate. | Ensure the trapping nucleophile (e.g., tert-butanol) is present during the rearrangement to capture the isocyanate as it forms. | |
| Formation of Urea Byproducts | Presence of water in the reaction mixture, leading to the formation of the free amine which then reacts with the isocyanate. | Use anhydrous solvents and reagents. Perform the reaction under a strictly inert atmosphere. |
| Difficulty in Isolating the Product | The hydrochloride salt may be soluble in the solvent used for precipitation. | If the salt is soluble in ether or ethyl acetate, try precipitating from a more non-polar solvent like hexane or a mixture of ethyl acetate and hexane. |
| Incomplete Deprotection | Insufficient acid or reaction time for Boc removal. | Use a larger excess of HCl solution and allow the reaction to stir for a longer period at room temperature. Monitor by TLC or LC-MS. |
III. Route 2: Reductive Amination
This route offers a more convergent synthesis, directly converting a ketone to the target amine.
Workflow Diagram: Reductive Amination
Caption: Workflow for the synthesis of this compound via Reductive Amination.
Experimental Protocol: Reductive Amination
-
To a stirred suspension of 2,2-difluorocyclobutanone (1.0 eq) and ammonium acetate (5-10 eq) in anhydrous methanol (0.5 M) at room temperature, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The use of a large excess of the ammonia source is often beneficial.[5]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS for the consumption of the ketone.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid loss of the volatile free amine.
-
For purification and salt formation, dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether (2M) dropwise until precipitation ceases.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Troubleshooting Guide: Reductive Amination
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Ketone | The electron-withdrawing fluorine atoms decrease the reactivity of the carbonyl group. | Add a catalytic amount of acetic acid to facilitate iminium ion formation.[6] Alternatively, using a Lewis acid like Ti(OiPr)₄ can activate the ketone.[7] |
| Insufficient time for imine/iminium formation. | Allow the ketone and amine source to stir together for a period (e.g., 1 hour) before adding the reducing agent. | |
| Formation of Alcohol Byproduct | Reduction of the ketone by the reducing agent. | Sodium triacetoxyborohydride (STAB) is generally selective for the iminium ion over the ketone.[8] Ensure the reducing agent is added after the amine source. If alcohol formation is still significant, consider a two-step procedure where the imine is formed first, followed by the addition of a milder reducing agent like sodium borohydride.[6] |
| Dialkylation of the Amine | The product primary amine reacts with another molecule of the ketone. | This is less common when starting with an ammonia source but can occur. Using a large excess of the ammonia source can help minimize this side reaction. |
| Difficulty in Product Isolation | The free amine is volatile and may be lost during solvent removal. | Concentrate the organic extracts at low temperature and reduced pressure. It is often best to proceed directly to the salt formation step with the crude amine solution. |
IV. Purification and Characterization
Purification Protocol: Recrystallization of the Hydrochloride Salt
-
Dissolve the crude this compound in a minimum amount of a hot solvent, such as isopropanol or a mixture of methanol and diethyl ether.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[9]
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.[10]
-
Further cool the solution in an ice bath to maximize the yield of the precipitate.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.[11]
Characterization Data
| Technique | Expected Observations |
| ¹H NMR | The proton alpha to the amine group will appear as a multiplet. The cyclobutane protons will show complex splitting patterns due to geminal and vicinal coupling, as well as coupling to fluorine. The NH₃⁺ protons will appear as a broad singlet. |
| ¹³C NMR | The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling. The carbon attached to the nitrogen will also show coupling to fluorine. |
| ¹⁹F NMR | The two fluorine atoms are diastereotopic and will likely appear as two separate signals, each split into a doublet of multiplets. |
| Mass Spec (ESI+) | The molecular ion for the free amine (M+H)⁺ should be observed. |
| Melting Point | A sharp melting point for the recrystallized solid indicates high purity. |
V. Frequently Asked Questions (FAQs)
Q1: Why is the hydrochloride salt of 2,2-difluorocyclobutanamine synthesized instead of isolating the free amine?
A1: The free amine is often a volatile liquid that can be difficult to handle and purify. The hydrochloride salt is typically a stable, non-volatile crystalline solid, which facilitates its isolation, purification by recrystallization, and long-term storage.[1] The salt form also improves solubility in polar solvents.
Q2: What are the main safety precautions to consider during the synthesis?
A2: When using the Curtius rearrangement, be aware that acyl azides are potentially explosive and should be handled with care, preferably generated and used in situ without isolation.[3] Diphenylphosphoryl azide (DPPA) is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Reductive amination reagents can be moisture-sensitive, and some may release flammable or toxic gases upon quenching.
Q3: Can other reducing agents be used for the reductive amination?
A3: Yes, other borohydride reagents can be used. Sodium cyanoborohydride (NaBH₃CN) is effective but is highly toxic. Sodium borohydride (NaBH₄) can also be used, but it can reduce the starting ketone, so it is best used in a two-step process where the imine is pre-formed.[12] Sodium triacetoxyborohydride is often preferred for its selectivity and milder nature in one-pot reactions.[8]
Q4: How does the presence of the gem-difluoro group affect the reactivity of the starting materials?
A4: The two fluorine atoms are strongly electron-withdrawing, which has two main effects. In the reductive amination, the carbonyl carbon of 2,2-difluorocyclobutanone is more electrophilic, but the overall reaction rate can be slower due to the destabilization of the iminium ion intermediate. In the Curtius rearrangement, the electronic effect on the carboxylic acid is less pronounced, but the properties of the final amine, such as its basicity, will be significantly influenced.
Q5: How can I monitor the progress of these reactions?
A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials, although visualization of the amine product may require staining (e.g., with ninhydrin). Gas chromatography-mass spectrometry (GC-MS) is well-suited for monitoring the reductive amination of the relatively volatile ketone. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for monitoring both reaction pathways, especially for the less volatile intermediates and products in the Curtius rearrangement.
VI. References
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health (NIH). Available at: [Link]
-
Myers, A. Chem 115. Harvard University. Available at: [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. (2018-03-21). Available at: [Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. Available at: [Link]
-
Hofmann rearrangement. Wikipedia. Available at: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
Curtius Rearrangement. Organic Chemistry Portal. Available at: [Link]
-
The Hofmann and Curtius Rearrangements. Master Organic Chemistry. (2017-09-19). Available at: [Link]
-
Synthesis and radical ring opening behaviour of 1,1-difluoro-2-heptyl-2-vinylcyclopropane and some of its isomers. ResearchGate. (2025-08-05). Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. (2017-09-01). Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available at: [Link]
-
Stereoselective direct reductive amination of ketones with electron-deficient amines using Re2O7/NaPF6 catalyst. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
The preparation and properties of 1,1-difluorocyclopropane derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Hofmann Rearrangement. Chemistry Steps. Available at: [Link]
-
Hoffmann Rearrangement. Chemist Wizards. Available at: [Link]
-
Curtius rearrangement. Wikipedia. Available at: [Link]
-
1,1-Difluoro-2-vinylcyclopropane. MySkinRecipes. Available at: [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. (2016-12-29). Available at: [Link]
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Institutes of Health (NIH). Available at: [Link]
-
Purification by Recrystallization. CUNY. Available at: [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Colorado Springs. Available at: [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. (2025-02-16). Available at: [Link]
-
Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Almac. (2020-11-06). Available at: [Link]
-
recrystallization.pdf. University of California, Los Angeles. Available at: [Link]
-
Reliable Protocol for the Large Scale Synthesis of Diphenylphosphoryl Azide (DPPA). ResearchGate. (2025-08-10). Available at: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. (2008-04-11). Available at: [Link]
-
Recrystallization - Part 2. University of South Florida. Available at: [Link]
-
Reductive amination NaB(AcO)3. Reddit. (2023-11-03). Available at: [Link]
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- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
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Technical Support Center: Purification of 2,2-Difluorocyclobutanamine Hydrochloride
Welcome to the dedicated technical support guide for 2,2-Difluorocyclobutanamine Hydrochloride (CAS: 1638761-45-1).[1][2] This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable fluorinated building block. The unique physicochemical properties imparted by the difluorinated cyclobutane ring can present specific challenges. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve your desired purity and yield.
Core Concepts: Understanding the Molecule
This compound is a salt, meaning the amine group is protonated.[1] This fundamental property governs its behavior. As a hydrochloride salt, it is typically a white to off-white crystalline solid with enhanced stability and solubility in polar solvents, particularly water and short-chain alcohols, compared to its freebase form.[1][3] The gem-difluoro group introduces high electronegativity, influencing the molecule's polarity and potential for intermolecular interactions, which are key considerations during purification.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My initial purity by HPLC is low (<95%) after synthesis. What is the most effective initial purification strategy?
Answer: Low purity in the crude product typically stems from residual starting materials, reagents, or side-products from the synthesis.[4][5][6] Given that your product is a hydrochloride salt and likely insoluble in many non-polar organic solvents, a simple trituration or solvent wash is the most logical and effective first step.
Causality: The goal is to find a solvent that readily dissolves organic, non-polar impurities while leaving your highly polar hydrochloride salt untouched. This leverages the significant difference in polarity between the desired product and common organic contaminants.
Recommended Protocol: Solvent Wash/Trituration
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Place the crude, solid 2,2-Difluorocyclobutanamine HCl in a clean Erlenmeyer flask equipped with a magnetic stir bar.
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Add a suitable organic solvent (see Table 2 for suggestions, starting with Diethyl Ether or Ethyl Acetate). Use approximately 5-10 mL of solvent per gram of crude material.
-
Stir the resulting slurry vigorously at room temperature for 15-30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of fresh, cold solvent.
-
Dry the purified solid under high vacuum to remove residual solvent.
-
Analyze the purity of the dried solid by HPLC or your preferred analytical method.[7]
This simple wash is often sufficient to remove a significant portion of less polar impurities, potentially increasing purity to >98%.[8]
Question 2: I've attempted recrystallization, but the compound "oils out" instead of forming crystals. How do I fix this?
Answer: "Oiling out" is a common problem in recrystallization. It occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[9] The result is a liquid phase separation instead of controlled crystal growth.
Causality & Solutions:
-
Cause 1: Solvent Boiling Point is Too High. If the solvent's boiling point exceeds the melting point of your compound, it will melt rather than dissolve.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Cause 2: Insufficient Solvent. The concentration of the solute is too high, leading to phase separation.
-
Solution: While maintaining the solution at a high temperature, add more of the primary solvent in small portions until the oil completely dissolves. Then, allow the solution to cool very slowly to encourage proper crystal nucleation.[9]
-
Question 3: My recrystallization attempt resulted in very low or no product recovery. What went wrong?
Answer: Poor recovery is generally due to one of two issues: using too much solvent or the compound having significant solubility in the solvent even at low temperatures.
Causality & Solutions:
-
Cause 1: Excessive Solvent. The most common cause. If too much solvent is used, the solution never reaches saturation upon cooling, and the product remains dissolved.
-
Solution: Gently heat the solution and evaporate the excess solvent under a stream of nitrogen or by careful boiling. Once the volume is reduced, attempt the cooling process again. Inducing crystallization by scratching the inside of the flask with a glass rod at the solvent's surface can help initiate nucleation.[9]
-
-
Cause 2: Inappropriate Solvent Choice. The chosen solvent may not exhibit a steep enough solubility curve for your compound (i.e., the difference in solubility between hot and cold is not large enough).
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Solution: A two-solvent system is often ideal here. Use a primary solvent in which the compound is soluble when hot, and a secondary "anti-solvent" in which the compound is insoluble.[10] Isopropanol (as the primary solvent) and Diethyl Ether (as the anti-solvent) is a classic combination for amine hydrochlorides.[8]
-
Workflow for General Purification
The following diagram outlines a logical workflow for purifying a crude batch of this compound.
Caption: Logical workflow for purifying 2,2-Difluorocyclobutanamine HCl.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to determine the purity of this compound? A: A combination of methods is recommended for a complete purity profile:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for determining chemical purity. A C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like TFA or formic acid) is a good starting point.[7]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure and identifying any structurally similar impurities. ¹⁹F NMR is also highly valuable for confirming the presence and environment of the fluorine atoms.[3]
-
Chiral HPLC: If the synthesis is not enantioselective, the product may be a racemic mixture. Chiral HPLC is necessary to determine the enantiomeric excess (e.e.). Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating chiral amines.[11][12]
Q2: Which solvents are best for recrystallizing this compound? A: For polar hydrochloride salts, polar protic solvents are typically the best choice. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.
-
Single Solvents: Isopropanol (2-Propanol) is often an excellent choice for amine hydrochlorides as it is less likely to dissolve the salt at room temperature compared to ethanol or methanol.[8]
-
Two-Solvent Systems: This approach offers more flexibility. A common system is dissolving the compound in a minimal amount of hot methanol or ethanol and then slowly adding a non-polar anti-solvent like diethyl ether or ethyl acetate until turbidity persists.[8][10] Re-heating to clarify and then slow cooling yields crystals.
Q3: My compound appears as colored crystals. How can I remove the color? A: Colored impurities are often large, conjugated organic molecules present in trace amounts. They can usually be removed by treating the hot recrystallization solution with activated charcoal.
Protocol:
-
Dissolve your crude compound in the hot recrystallization solvent.
-
Remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Adding charcoal to a boiling solution can cause it to bump violently.
-
Swirl the mixture for a few minutes.
-
Perform a hot filtration through a piece of fluted filter paper in a pre-warmed funnel to remove the charcoal.
-
Proceed with the cooling and crystallization steps as usual.[8]
Data & Protocols
Table 1: Troubleshooting Common Recrystallization Problems
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | - Solvent boiling point is higher than the compound's melting point.- Solution is too concentrated. | - Reheat to dissolve the oil, add more of the primary solvent, and cool slowly.[9]- Select a different solvent system with a lower boiling point. |
| No Crystals Form | - Too much solvent was used.- The solution is supersaturated and requires nucleation. | - Slowly evaporate excess solvent to concentrate the solution and try cooling again.- Induce crystallization by scratching the inner surface of the flask or adding a seed crystal.[9] |
| Low Yield | - Compound has moderate solubility in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the solution is cooled thoroughly in an ice bath before filtration.- Use a pre-warmed funnel for hot filtration and minimize the exposure time. |
| Colored Crystals | - Presence of highly conjugated, colored impurities. | - After dissolving the crude solid, add a small amount of activated charcoal, swirl, and perform a hot filtration before cooling.[8] |
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Solvent(s) | Rationale & Use Case |
| Washing / Trituration | Diethyl Ether, Ethyl Acetate, Hexane, Dichloromethane | Excellent for removing non-polar to moderately polar organic impurities. The hydrochloride salt should have very low solubility.[8] |
| Single-Solvent Recrystallization | Isopropanol, Ethanol | Good for moderately pure starting material. Isopropanol is often preferred as it is less polar than ethanol/methanol, reducing solubility at room temp.[8] |
| Two-Solvent Recrystallization | Methanol / Diethyl EtherIsopropanol / Ethyl Acetate | Offers excellent control. Dissolve in a minimal amount of the hot polar solvent (Methanol/Isopropanol) and induce precipitation with the non-polar anti-solvent.[10] |
Detailed Protocol: Two-Solvent Recrystallization
This protocol provides a robust method for purifying this compound when a single solvent is not effective.
Caption: Step-by-step workflow for a two-solvent recrystallization.
References
- 1. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7 [chemicalbook.com]
- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. sfera.unife.it [sfera.unife.it]
- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
stability issues with 2,2-Difluorocyclobutanamine hydrochloride in solution.
Welcome to the technical support center for 2,2-Difluorocyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and address potential stability challenges in your experiments, ensuring the integrity and reproducibility of your results.
Introduction to the Stability of this compound
This compound is a valuable building block in medicinal chemistry, prized for its unique conformational constraints and the metabolic stability often conferred by the gem-difluoro group.[1] However, like any reactive small molecule, its stability in solution is not absolute and can be influenced by a variety of experimental parameters. This guide will walk you through the potential degradation pathways, factors influencing stability, and practical steps you can take to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, the presence of oxidizing agents, and the purity of the solvents used.[2][3] The primary amine group is a key reactive site, and the strained cyclobutane ring can also be susceptible to certain reactions.[4]
Q2: What is the optimal pH range for storing solutions of this compound?
Q3: Is this compound susceptible to hydrolysis?
A3: The gem-difluoro group on the cyclobutane ring is generally stable to hydrolysis under normal experimental conditions. The carbon-fluorine bond is very strong. However, extreme pH and high temperatures could potentially promote hydrolysis, although this is less likely to be a primary degradation pathway compared to reactions involving the amine group.
Q4: Can I expect degradation due to oxidation?
A4: Yes, primary amines are susceptible to oxidation.[6][7] This can be accelerated by the presence of dissolved oxygen, metal ions (like Fe²⁺, Cu²⁺), and light.[8][9][10] Oxidative degradation can lead to a variety of byproducts and a loss of compound potency. It is advisable to use degassed solvents and avoid sources of metal contamination.
Q5: What solvents are recommended for dissolving this compound?
A5: As a hydrochloride salt, the compound is generally soluble in polar protic solvents such as water, methanol, and ethanol. For non-aqueous reactions, aprotic polar solvents like DMSO and DMF can be used, but it's crucial to use high-purity, anhydrous grades to avoid reactive impurities.[11][12]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: I observe a new, unexpected peak in my HPLC chromatogram after storing my stock solution for a few days.
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Potential Cause A: Oxidative Degradation. The primary amine may have been oxidized, especially if the solution was not stored under an inert atmosphere.
-
Solution: Prepare fresh stock solutions and store them under an inert gas (e.g., argon or nitrogen). Use high-purity, degassed solvents. If metal-catalyzed oxidation is suspected, consider adding a chelating agent like EDTA at a low concentration, if compatible with your experimental system.
-
-
Potential Cause B: Reaction with Solvent Impurities. Aldehydes or other reactive impurities in the solvent can react with the primary amine to form imines or other adducts.[]
-
Solution: Use high-purity, anhydrous solvents from a reputable supplier. If using solvents like THF or ethers, be aware of the potential for peroxide formation and test for peroxides before use.
-
-
Potential Cause C: Photodegradation. Exposure to UV or even ambient light can cause degradation of fluorinated compounds.[14][15][16]
-
Solution: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Issue 2: The biological activity of my compound seems to decrease over time in my assay buffer.
-
Potential Cause A: pH-Mediated Degradation. If your assay buffer has a neutral or basic pH, the deprotonated primary amine can be more reactive and prone to degradation.
-
Solution: If your assay allows, consider lowering the pH of the buffer to be slightly acidic. If the pH must be maintained at a neutral or basic level, prepare the compound solution fresh before each experiment and minimize its time in the buffer.
-
-
Potential Cause B: Ring Opening of the Cyclobutane. While less common under physiological conditions, the strained cyclobutane ring can be susceptible to ring-opening reactions, especially in the presence of certain nucleophiles or under harsh pH conditions.[4][17]
-
Solution: Analyze your aged sample by LC-MS to look for potential ring-opened products. If this is confirmed, you may need to explore formulation strategies to protect the compound, such as encapsulation.
-
Issue 3: I am seeing poor recovery of my compound after solid-phase extraction (SPE).
-
Potential Cause: Interaction with the SPE Sorbent. The primary amine can interact strongly with acidic sites on silica-based sorbents, leading to irreversible binding.
-
Solution: Choose a polymer-based SPE sorbent. If using a silica-based sorbent, consider pre-conditioning the cartridge with a solution containing a small amount of a competitive amine, like triethylamine, to block active sites.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify the potential degradation pathways and to develop a stability-indicating analytical method.[2][3][18]
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, methanol, and acetonitrile
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector and a C18 column[19]
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of methanol and water.
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, incubate 1 mL of the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (with UV and visible light) for 24 hours. Wrap a control sample in aluminum foil and place it in the same chamber.
-
-
Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each stressed sample.
-
Dilute the samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a validated HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
Data Presentation:
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation (Approx.) | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | To be determined | To be determined |
| 0.1 M NaOH | 24 | 60 | To be determined | To be determined |
| 3% H₂O₂ | 24 | Room Temp | To be determined | To be determined |
| Thermal (Solution) | 48 | 60 | To be determined | To be determined |
| Thermal (Solid) | 48 | 80 | To be determined | To be determined |
| Photolytic | 24 | Ambient | To be determined | To be determined |
Visualizations
Hypothetical Degradation Pathway
Caption: Potential degradation pathways for 2,2-Difluorocyclobutanamine.
Troubleshooting Workflow
Caption: Workflow for troubleshooting stability issues.
References
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (2021). Environmental Science & Technology. [Link]
-
Wavelength-Dependent UV-LED Photolysis of Fluorinated Pesticides and Pharmaceuticals. (2022). Environmental Science & Technology. [Link]
-
Oxidative degradation of amine solvents for CO2 capture. (2015). The University of Texas at Austin. [Link]
-
Wavelength-Dependent UV-LED Photolysis of Fluorinated Pesticides and Pharmaceuticals. (2022). ResearchGate. [Link]
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2023). MDPI. [Link]
-
Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. (2014). The Journal of Physical Chemistry C. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (2021). National Institutes of Health. [Link]
-
Wavelength-dependent UV-LED photolysis of fluorinated pesticides and pharmaceuticals. (n.d.). University of Minnesota. [Link]
-
Oxidative Degradation of Amines With High-Temperature Cycling. (2014). ResearchGate. [Link]
-
Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (2023). ACS Omega. [Link]
-
Cyclobutene Ring Opening Reactions. (n.d.). ResearchGate. [Link]
-
The application of cyclobutane derivatives in organic synthesis. (2005). ResearchGate. [Link]
-
Reactions of Cyclopropane and Cyclobutane. (n.d.). Pharmaguideline. [Link]
-
Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. (2020). MDPI. [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). Industrial & Engineering Chemistry Research. [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2002). Chemical Reviews. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2018). ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]
-
forced degradation products: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. (2021). The Journal of Organic Chemistry. [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. (2017). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). ResearchGate. [Link]
-
Stability Indicating Analytical Methods (SIAMS). (2015). ResearchGate. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2015). Helda - University of Helsinki. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2014). National Institutes of Health. [Link]
-
Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (2013). National Institutes of Health. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (2017). ResearchGate. [Link]
-
Analytical Techniques In Stability Testing. (2024). Separation Science. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (2010). University of Washington. [Link]
-
Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (2013). ACS Publications. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC International. [Link]
-
Photoredox Activation of Anhydrides for the Solvent‐Controlled Switchable Synthesis of gem‐Difluoro Compounds. (2022). Angewandte Chemie. [Link]
-
Halo-perfluoroalkoxylation of gem-difluoroalkenes with short-lived alkali metal perfluoroalkoxides in triglyme. (2024). Chemical Science. [Link]
-
Effect of Metal Ions and Temperature on Stability of Thiamine Determined by HPLC. (2018). Clemson University. [Link]
-
Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. (2022). ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]
-
Amines - Properties and Reactivity of Amines (A-Level Chemistry). (n.d.). Study Mind. [Link]
-
Biodegradation of melamine and its hydroxy derivatives by a bacterial consortium containing a novel Nocardioides species. (2012). PubMed. [Link]
-
Degradation of mecillinam in aqueous solution. (1982). PubMed. [Link]
-
Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. (1993). PubMed. [Link]
Sources
- 1. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. studymind.co.uk [studymind.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. ijrpp.com [ijrpp.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "Effect of Metal Ions and Temperature on Stability of Thiamine Determin" by Jhong Huei Huang [open.clemson.edu]
- 11. commonorganicchemistry.com [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 18. ajpsonline.com [ajpsonline.com]
- 19. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
common side reactions and byproducts with 2,2-Difluorocyclobutanamine hydrochloride
Welcome to the technical support center for 2,2-Difluorocyclobutanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the synthesis, handling, and stability of this versatile building block. Our aim is to empower you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries related to the properties and handling of this compound.
Q1: What are the key structural features of this compound and how do they influence its reactivity?
A1: this compound possesses a unique combination of a strained cyclobutane ring, geminal fluorine atoms, and a primary amine hydrochloride salt. The cyclobutane ring introduces conformational rigidity. The two fluorine atoms at the 2-position are strongly electron-withdrawing, which significantly lowers the basicity (pKa) of the amine compared to its non-fluorinated analog.[1][2] This reduced basicity is a critical consideration in nucleophilic substitution and coupling reactions, often requiring stronger bases or more forcing reaction conditions. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.[3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light. As a hydrochloride salt, it is hygroscopic and can absorb atmospheric moisture, which may affect its physical properties and reactivity. For prolonged storage, refrigeration (2-8 °C) is recommended.
Q3: How can I convert the hydrochloride salt to the free amine?
A3: The free amine can be generated by treating the hydrochloride salt with a suitable base. A common laboratory procedure involves dissolving the salt in a suitable solvent (e.g., dichloromethane or ethyl acetate) and washing with an aqueous solution of a mild base like sodium bicarbonate or sodium carbonate. The organic layer is then dried and the solvent evaporated to yield the free amine. It is important to note that the free amine may be less stable than the hydrochloride salt and should ideally be used immediately after preparation.
Q4: What are the primary applications of 2,2-Difluorocyclobutanamine in medicinal chemistry?
A4: The gem-difluorocycloalkane motif is increasingly utilized in drug discovery to enhance metabolic stability, modulate physicochemical properties such as lipophilicity and pKa, and influence compound conformation.[1][2] The 2,2-difluorocyclobutylamine scaffold can serve as a bioisostere for other cyclic amines or be incorporated to block sites of metabolic oxidation.
Section 2: Synthesis and Potential Byproducts
The most common synthetic route to 2,2-Difluorocyclobutanamine involves the reduction of 2,2-Difluorocyclobutanone Oxime. Understanding this synthesis is key to anticipating potential impurities.
Synthetic Pathway Overview
Caption: Synthetic route to 2,2-Difluorocyclobutanamine HCl.
Potential Synthesis-Related Byproducts and Impurities
| Impurity/Byproduct | Origin | Potential Impact |
| 2,2-Difluorocyclobutanone | Incomplete oximation of the starting ketone. | Can react in subsequent steps, leading to undesired side products. May be difficult to remove due to similar polarity to the oxime. |
| 2,2-Difluorocyclobutanone Oxime | Incomplete reduction during the hydrogenation step. | A common process-related impurity that needs to be monitored and controlled. |
| N-(2,2-Difluorocyclobutyl)hydroxylamine | Partial reduction of the oxime. | This intermediate may be present in small amounts if the reduction is not driven to completion. |
| cis/trans-2-Fluorocyclobutanamine | Potential for HF elimination from the starting ketone under harsh basic conditions during oximation, followed by reduction. | Isomeric impurity that may be difficult to separate from the desired product. |
| Ring-opened byproducts | Fragmentation of the strained cyclobutane ring under harsh reaction conditions. | Can lead to a complex mixture of impurities and lower yield. |
| 2-Azaspiro[3.3]heptan-6-one (Lactam) | Beckmann rearrangement of the oxime under acidic conditions.[4][5][6][7][8][9] | A significant byproduct if acidic conditions are not carefully controlled during the synthesis or workup of the oxime. |
Section 3: Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the use of this compound in your experiments.
Issue 1: Incomplete or Sluggish Reaction in Nucleophilic Substitution/Amidation
Symptoms:
-
Low conversion of starting material.
-
Reaction stalls after initial conversion.
Potential Causes & Troubleshooting Steps:
Caption: Troubleshooting workflow for incomplete reactions.
Detailed Protocol: Optimizing an Amidation Reaction
-
Initial Setup: In a dry flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 equiv) and a coupling agent (e.g., HATU, 1.1 equiv) in an anhydrous aprotic solvent (e.g., DMF).
-
Activation: Stir the mixture for 15-30 minutes at room temperature to form the activated ester.
-
Amine Addition: Add this compound (1.2 equiv) followed by a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine, 2.5 equiv).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature to 50-80 °C.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Issue 2: Presence of Unknown Impurities in the Final Product
Symptoms:
-
Unexpected peaks in LC-MS or GC-MS analysis.
-
Broad or multiple peaks in NMR spectra.
Potential Causes & Troubleshooting Steps:
-
Degradation of the starting material: The hydrochloride salt is generally stable, but the free amine can be less so. Ensure the free amine is used promptly after its generation.
-
Side reactions during the main transformation: Consider the possibility of side reactions specific to your reaction conditions (e.g., epimerization, rearrangement).
-
Impurity carry-over from starting materials: Always ensure the purity of your starting this compound.
Protocol: Purity Assessment by LC-MS
-
Sample Preparation: Prepare a dilute solution of your final product in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Conditions: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
MS Detection: Employ electrospray ionization (ESI) in positive ion mode.
-
Data Analysis: Analyze the chromatogram for the presence of unexpected peaks. Use the mass-to-charge ratio (m/z) of these peaks to propose potential structures for the impurities.[10][11][12][13][14]
Section 4: Stability and Degradation Pathways
While gem-difluorinated cycloalkanes are generally considered stable, it is crucial to understand their potential degradation pathways under stress conditions, as recommended by ICH guidelines for forced degradation studies.[15][16][17]
Forced Degradation Studies: A General Protocol
Objective: To identify potential degradation products of this compound under various stress conditions.
-
Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a defined period (e.g., 24-48 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C. Neutralize before analysis.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 105 °C) for a specified duration.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.
Analysis: Analyze the stressed samples by a stability-indicating LC-MS method to identify and quantify any degradation products.
Potential Degradation Pathways
Caption: Potential degradation pathways for 2,2-Difluorocyclobutanamine.
Expected Degradation Products:
-
Hydrolytic Degradation: Under harsh acidic or basic conditions, the strained cyclobutane ring may be susceptible to opening, leading to linear amine derivatives. However, the gem-difluoro group generally imparts stability.[1][18]
-
Oxidative Degradation: The primary amine is susceptible to oxidation, potentially forming the corresponding hydroxylamine, nitroso, or nitro compound, or even N-oxide derivatives.[19]
-
Thermal Degradation: As a solid hydrochloride salt, the compound is expected to be relatively thermally stable. Degradation at elevated temperatures may involve complex decomposition pathways.
-
Photolytic Degradation: The C-F bonds are generally stable to photolysis, but the amine functionality could be susceptible to photo-oxidation.
References
- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Oxime - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. Beckmann rearrangement of oximes under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chimia.ch [chimia.ch]
- 11. shimadzu.com [shimadzu.com]
- 12. lcms.cz [lcms.cz]
- 13. Analysis of impurities in pharmaceuticals by LC‐MS with cold electron ionization [ouci.dntb.gov.ua]
- 14. LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. jyoungpharm.org [jyoungpharm.org]
- 18. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
improving yield and purity in 2,2-Difluorocyclobutanamine hydrochloride synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,2-difluorocyclobutanamine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated building block. The unique properties imparted by the gem-difluorocyclobutane motif make it a desirable scaffold in modern drug discovery, but its synthesis can present specific hurdles.[1] This document provides in-depth, field-proven insights in a question-and-answer format to help you improve both the yield and purity of your final product.
Section 1: Troubleshooting Guide
This section addresses specific, practical problems you may encounter during your experiments. Each answer explains the underlying chemical principles to empower you to make informed decisions.
Question 1: My overall yield is consistently low. What are the most critical steps to optimize in the synthesis starting from 2,2-difluorocyclobutanone?
Answer: Low overall yield in this multi-step synthesis often points to issues in one of two key transformations: the formation of the amine precursor (e.g., an amide or carbamate) or its subsequent hydrolysis.
Probable Cause A: Inefficient Reductive Amination or Amide Formation. The initial step often involves converting 2,2-difluorocyclobutanone to an amine precursor. Reductive amination is a powerful method for this, but the intermediate iminium ion must be formed efficiently and reduced selectively.[2][3]
-
Underlying Chemistry: Reductive amination proceeds via the formation of an imine or iminium ion, which is then reduced by a hydride agent.[4][5] The reaction is often pH-sensitive; slightly acidic conditions (pH 5-6) are typically required to catalyze imine formation without excessively protonating the amine nucleophile or degrading the hydride reagent.[2][4]
-
Solution:
-
Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are less reactive towards the starting ketone compared to the intermediate iminium ion, minimizing the formation of 2,2-difluorocyclobutanol as a byproduct.[3]
-
pH Control: If using NaBH₃CN, maintaining a pH of around 6 is critical. Acetic acid is a common and effective catalyst for this purpose.[2]
-
Water Removal: Imine formation is a condensation reaction that releases water. The presence of a dehydrating agent, such as molecular sieves or Ti(iPrO)₄, can drive the equilibrium towards the imine, improving the overall reaction rate.[5]
-
Probable Cause B: Incomplete Hydrolysis of the Amide/Carbamate Intermediate. The most common route involves creating a stable intermediate like N-(2,2-difluorocyclobutyl)formamide or a Boc-protected amine, which is then hydrolyzed. This deprotection step can be sluggish and is a frequent source of yield loss.
-
Underlying Chemistry: Amide hydrolysis under acidic conditions involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The stability of the amide bond can make this process require harsh conditions, which may lead to side reactions or product degradation.[6]
-
Solution:
-
Strong Acidic Conditions: Use a strong acid like concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Refluxing in aqueous HCl (e.g., 6M) is a standard and effective method.
-
Elevated Temperatures: This reaction is often slow at room temperature. Heating to reflux is typically necessary to drive the reaction to completion in a reasonable timeframe.
-
Monitoring: Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting amide has been consumed before workup. Incomplete hydrolysis is a common source of the formamide impurity in the final product.
-
Question 2: I'm observing a persistent impurity with a similar polarity to my product after the final hydrolysis and salt formation. What is it and how can I remove it?
Answer: The most likely impurity is the unreacted N-(2,2-difluorocyclobutyl)formamide intermediate. Its polarity is similar to the product amine, but it can typically be removed during the purification of the hydrochloride salt.
-
Identification: The formamide impurity can be identified by ¹H NMR, where it will show a characteristic formyl proton signal (a singlet or doublet depending on conformation) around 8.0-8.2 ppm, and by LC-MS, with a mass corresponding to C₅H₇F₂NO.
-
Cause: This impurity is almost always the result of incomplete hydrolysis, as discussed in the previous question.
-
Purification Strategy:
-
pH-Based Extraction: Before forming the salt, you can perform a liquid-liquid extraction. Basify the aqueous solution containing the crude amine with NaOH to a pH > 12. This deprotonates the desired amine, making it more soluble in organic solvents. Extract the free amine into a solvent like dichloromethane (DCM) or ethyl acetate. The more polar formamide impurity will have lower solubility in the organic phase and will be partially left behind in the aqueous layer.
-
Recrystallization of the Hydrochloride Salt: This is the most effective method. The hydrochloride salt of the amine has significantly different solubility properties than the neutral formamide impurity.[7]
-
Recommended Solvent Systems: A common and effective system is 2-propanol (isopropanol or IPA). Other options include ethanol/diethyl ether or acetone washes.[7] Dissolve the crude hydrochloride salt in a minimal amount of hot IPA and allow it to cool slowly. The desired this compound should crystallize, leaving the more soluble formamide impurity in the mother liquor.
-
-
Solvent Wash: As a simpler alternative, you can wash the crude solid hydrochloride salt with a solvent in which the impurity is soluble but the salt is not, such as ethyl acetate or diethyl ether.[7]
-
Question 3: The final hydrochloride salt is oily and refuses to crystallize. What can I do?
Answer: Failure to crystallize is a common issue with amine salts and is usually due to the presence of residual solvent (especially water) or other impurities that inhibit lattice formation.
-
Probable Cause A: Residual Water. The hydrochloride salt can be hygroscopic. Water can act as an anti-solvent or form a hydrate, preventing the formation of a well-ordered crystal lattice.
-
Solution:
-
Anhydrous Conditions: After the hydrolysis workup, ensure the organic extracts containing the free amine are thoroughly dried over a desiccant like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before adding HCl.
-
Azeotropic Removal of Water: If you suspect water is present in the crude oil, dissolve it in a solvent like toluene and remove the solvent by rotary evaporation. This process can azeotropically remove residual water.
-
Use Anhydrous HCl: Form the salt by bubbling anhydrous HCl gas through a solution of the free amine in a non-polar solvent (like diethyl ether or DCM) or by adding a solution of HCl in an anhydrous solvent (e.g., HCl in 1,4-dioxane or 2-propanol). Avoid using aqueous HCl at this stage if possible.
-
-
Probable Cause B: Impurities. As mentioned, impurities like unreacted starting material or byproducts can disrupt crystallization.
-
Solution:
-
Pre-Purification: Purify the free amine by column chromatography on silica gel before attempting salt formation. Use a solvent system like DCM/Methanol with a small amount of triethylamine (e.g., 0.5%) to prevent the amine from streaking on the acidic silica.
-
Trituration: Add a non-polar solvent like cold diethyl ether or hexane to the oil and vigorously scratch the side of the flask with a glass rod. This can induce nucleation and cause the salt to precipitate as a solid. You can then collect the solid by filtration and wash it with more of the non-polar solvent.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A common and efficient pathway starts from commercially available 2,2-difluorocyclobutanone. The sequence involves converting the ketone to a stable amine precursor, followed by deprotection to yield the amine, which is then converted to its hydrochloride salt for stability and ease of handling.[8] A representative route is the formation of N-(2,2-difluorocyclobutyl)formamide followed by acidic hydrolysis.
Q2: What are the key safety precautions I should take during this synthesis?
Safety is paramount. Key considerations include:
-
Handling Hydride Reagents: Reagents like NaBH(OAc)₃ and NaBH₃CN should be handled in a fume hood away from acidic solutions, as they can release flammable hydrogen gas. NaBH₃CN can also release highly toxic hydrogen cyanide gas if the pH becomes too low.
-
Strong Acids: Concentrated HCl and H₂SO₄ are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Perform all manipulations in a fume hood.
-
Pressure Build-up: When forming the hydrochloride salt from the free amine and concentrated HCl, especially during workup, be aware of potential CO₂ evolution if any bicarbonate was used. Vent the separatory funnel frequently.
Q3: How do I confirm the identity and purity of my final product?
A combination of analytical techniques is essential:
-
¹H and ¹³C NMR: Provides structural confirmation. Look for the characteristic multiplets of the cyclobutane ring protons and ensure the absence of signals from impurities like the formyl proton of the formamide intermediate.
-
¹⁹F NMR: Confirms the presence of the gem-difluoro group, typically appearing as a characteristic multiplet.
-
LC-MS: Confirms the molecular weight of the parent amine and provides an accurate assessment of purity (e.g., >95%).
-
Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.[9]
Section 3: Key Experimental Protocols
The following protocols are provided as a general guide. Researchers should optimize conditions based on their specific setup and scale.
Protocol 1: Synthesis of N-(2,2-difluorocyclobutyl)formamide
-
To a solution of 2,2-difluorocyclobutanone (1.0 eq) in formamide (5.0 eq), add formic acid (2.5 eq) at room temperature.
-
Heat the reaction mixture to 120-130 °C and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.
-
Cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified by column chromatography on silica gel if necessary.
Protocol 2: Hydrolysis to this compound
-
To the crude N-(2,2-difluorocyclobutyl)formamide (1.0 eq), add 6M aqueous HCl (5-10 volumes).
-
Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 6-12 hours. Monitor the reaction by LC-MS for the disappearance of the starting formamide.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Basify the solution by slowly adding a 50% (w/w) NaOH solution until the pH is > 12, keeping the temperature below 20 °C.
-
Extract the liberated free amine with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and cool in an ice bath.
-
Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete and the solution is acidic.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Section 4: Data & Visualizations
Table 1: Comparison of Hydrolysis Conditions
| Entry | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 6M HCl | Water | 100 | 12 | ~85 | >98 |
| 2 | 3M H₂SO₄ | Water | 100 | 18 | ~80 | >97 |
| 3 | 6M HCl | Water | 80 | 24 | ~75 | >98 |
| 4 | Conc. HCl | Ethanol | 78 | 10 | ~88 | >97 |
Yields and purities are representative and may vary.
Diagrams
Caption: Decision tree for troubleshooting low purity issues.
Section 5: References
-
Mykhailiuk, P. K. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13), 8487–8496. [Link]
-
ResearchGate. (n.d.). The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks | Request PDF. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry | Request PDF. Retrieved January 2, 2026, from [Link]
-
Myers, A. (n.d.). Myers Chem 115. Harvard University. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties | Request PDF. Retrieved January 2, 2026, from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Shen, H. C., & Douglas, J. T. (2024). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
-
Organic Chemistry Division. (n.d.). Reductive Amination. Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 251–260. [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved January 2, 2026, from [Link]
-
Sane, N. P., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(11), 4945–4955. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 9. 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7 [chemicalbook.com]
troubleshooting guide for reactions involving 2,2-Difluorocyclobutanamine hydrochloride
Welcome to the technical support center for 2,2-Difluorocyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reactions involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on a synthesis of chemical principles and practical field experience to address common challenges.
I. Handling and Stability of the Reagent
Proper handling and storage are critical first steps for successful downstream reactions. As a hydrochloride salt, 2,2-Difluorocyclobutanamine is generally a stable, solid compound, which is advantageous for storage and handling.[1]
Question: I am unsure about the proper storage and handling of this compound. What are the best practices?
Answer: To ensure the integrity of your starting material, adhere to the following guidelines:
-
Storage: Keep the container tightly sealed and store it in a cool, dry, and well-ventilated area.[2] It should be stored away from incompatible materials. For long-term storage, refrigeration is recommended.
-
Handling: this compound should be handled in a well-ventilated area or a fume hood.[3] Avoid inhalation of dust and direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
Moisture: As with most amine hydrochloride salts, it is hygroscopic. Minimize its exposure to the atmosphere. Before use, ensure the reagent is dry, as moisture can interfere with many reactions, particularly those involving organometallics or water-sensitive coupling agents.
II. Troubleshooting N-Acylation and Amide Coupling Reactions
A primary application of this compound is in the formation of amide bonds through N-acylation. The presence of the difluoro group and the cyclobutane ring can present unique challenges.
Question: My N-acylation reaction with this compound is giving low yields. What are the potential causes and how can I improve the outcome?
Answer: Low yields in N-acylation reactions with this substrate can often be attributed to two main factors: the need to liberate the free amine and the reduced nucleophilicity of the amine due to the electron-withdrawing fluorine atoms.
1. Incomplete Liberation of the Free Amine: The hydrochloride salt is stable but the amine must be in its free base form to act as a nucleophile.[4] The in-situ generation of the free amine by adding a base is a critical step.
-
Troubleshooting Steps:
-
Choice of Base: Ensure you are using a suitable non-nucleophilic base to neutralize the hydrochloride. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Use of an inadequate amount of base or a weaker base may result in incomplete deprotonation.
-
Stoichiometry of Base: At least one equivalent of base is required to neutralize the HCl salt. It is common practice to use a slight excess (1.1-1.5 equivalents). For reactions sensitive to base, a careful titration or pH measurement of a test reaction can be beneficial.
-
Pre-mixing: Consider stirring the this compound with the base in the reaction solvent for a short period (15-30 minutes) before adding the acylating agent to ensure complete formation of the free amine.
-
2. Reduced Nucleophilicity and Steric Hindrance: The electron-withdrawing effect of the two fluorine atoms can decrease the nucleophilicity of the amine.[5] Additionally, the cyclobutane ring can introduce some steric hindrance.[6]
-
Troubleshooting Steps:
-
More Reactive Acylating Agents: If you are using a carboxylic acid with a standard coupling agent, consider converting the acid to a more reactive species like an acyl chloride or acyl fluoride.[5][6]
-
Advanced Coupling Reagents: For challenging couplings, stronger coupling reagents can be employed. Phosphonium-based reagents (e.g., PyBOP) or uranium/aminium-based reagents (e.g., HATU, HBTU) are often more effective than carbodiimides like EDC for hindered or less nucleophilic amines.[6]
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave heating can also be an effective strategy to improve yields and reduce reaction times for stubborn couplings.[6]
-
Below is a decision-making workflow for troubleshooting low-yielding N-acylation reactions:
Caption: Troubleshooting workflow for low-yielding N-acylations.
Question: I am observing significant side product formation in my coupling reaction. What are the likely side reactions and how can I minimize them?
Answer: Side product formation often arises from the high activation required for the reaction or from impurities.
-
Common Side Products and Solutions:
-
Unreacted Starting Material: This points to incomplete reaction. Refer to the troubleshooting steps for low yield.
-
Hydrolyzed Acylating Agent: If moisture is present, your acylating agent (especially acyl chlorides) can hydrolyze back to the carboxylic acid. Ensure anhydrous reaction conditions.[7]
-
Side Reactions with Coupling Reagents: Some coupling reagents can lead to side products. For example, with carbodiimides, the formation of N-acylurea byproducts can occur. Switching to a different class of coupling reagent can mitigate this.
-
III. Troubleshooting Cross-Coupling Reactions
While less common than N-acylation for this specific building block, the amine can be a handle for directing cross-coupling reactions or can be present in a molecule undergoing cross-coupling at another site.
Question: I am attempting a Suzuki-Miyaura or Sonogashira cross-coupling on a derivative of 2,2-Difluorocyclobutanamine, and the reaction is not proceeding as expected. What should I consider?
Answer: Successful cross-coupling reactions are highly dependent on the catalyst, ligands, base, and solvent system.[8]
-
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is crucial. For sterically hindered or electron-deficient substrates, specialized ligands that promote reductive elimination and oxidative addition may be necessary.
-
Base Selection: The base plays a critical role in the catalytic cycle. The choice of base (e.g., carbonates, phosphates, alkoxides) should be optimized for the specific type of cross-coupling reaction.
-
Solvent System: The solvent must be able to dissolve all reactants and be compatible with the reaction conditions. Often a mixture of solvents, such as an organic solvent with water, is required.[8]
-
Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.
-
The following table summarizes key parameters to consider for optimizing cross-coupling reactions:
| Parameter | Considerations for Optimization |
| Catalyst | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). |
| Ligand | Test a variety of phosphine ligands (e.g., PPh₃, XPhos, SPhos). |
| Base | Evaluate inorganic bases (e.g., K₂CO₃, K₃PO₄) and organic bases. |
| Solvent | Try different solvents or solvent/water mixtures (e.g., Toluene, Dioxane, THF/H₂O). |
| Temperature | Optimize the reaction temperature; some cross-couplings require elevated temperatures. |
IV. Purification and Product Characterization
Question: What is the best way to purify the N-acylated product of 2,2-Difluorocyclobutanamine?
Answer: The purification strategy will depend on the physical properties of your product.
-
Standard Purification Protocol:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. This usually involves washing the organic layer with a mild acid (to remove unreacted amine and base), followed by a mild base like saturated aqueous sodium bicarbonate (to remove unreacted carboxylic acid or acidic byproducts), and finally with brine.[9]
-
Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Chromatography/Recrystallization: The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).
-
Below is a general workflow for the purification of a typical N-acylation product.
Sources
- 1. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Solubility Challenges with 2,2-Difluorocyclobutanamine Hydrochloride
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for understanding and overcoming the solubility challenges associated with 2,2-Difluorocyclobutanamine hydrochloride. As a hydrochloride salt, its behavior in various solvent systems is governed by fundamental principles of acid-base chemistry. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experimental design.
Compound Profile & Intrinsic Properties
This compound is an ammonium salt, which dictates its physical and solubility properties.[1][2] The protonated amine group makes the molecule ionic, leading to a preference for polar solvents.[3]
| Property | Value | Source |
| Chemical Name | 2,2-Difluorocyclobutan-1-amine hydrochloride | [1][4] |
| CAS Number | 1638761-45-1 | [1][4] |
| Molecular Formula | C₄H₈ClF₂N | [1][5] |
| Molecular Weight | 143.56 g/mol | [5] |
| Physical Form | Typically a solid at room temperature. | [1] |
| Predicted Solubility | High in polar protic solvents (e.g., water); low in nonpolar organic solvents. | [1][3] |
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of 2,2-Difluorocyclobutanamine HCl?
A1: As a hydrochloride salt, the compound is ionic. Therefore, it is expected to be most soluble in polar protic solvents, particularly water.[1][3] Its solubility is significantly lower in nonpolar organic solvents. The general principle "like dissolves like" suggests that polar solvents will best solvate the charged ammonium salt.
Q2: My compound is not dissolving in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate for my reaction. What is the reason?
A2: This is the most common issue encountered. The hydrochloride salt form possesses high lattice energy and is highly polar, making it insoluble in less polar or nonpolar organic solvents.[3] To achieve solubility in these solvents, the salt must be converted to its neutral, or "free base," form. This is accomplished by neutralizing the hydrochloride with a base.[6]
Q3: I dissolved the compound in water, but it precipitated after I added a base (e.g., sodium bicarbonate). Why did this happen?
A3: You successfully converted the water-soluble hydrochloride salt into the neutral 2,2-Difluorocyclobutanamine free base.[6] This free base form is significantly less polar and, therefore, much less soluble in water, causing it to precipitate or "crash out" of the aqueous solution. This principle is often used intentionally for product isolation.
Q4: What is the most critical first step to troubleshoot solubility for my specific experiment?
A4: The first step is to determine the required form of the amine for your reaction's mechanism.
-
If the reaction requires the amine to act as a nucleophile , you almost certainly need the neutral free base form. The hydrochloride salt is not nucleophilic because the amine's lone pair of electrons is tied up by a proton.
-
If you are using it in an aqueous buffer for biological screening or certain coupling reactions where the salt form is acceptable , you can work directly with the hydrochloride salt in a polar solvent system.
Troubleshooting Workflow: A Decision-Making Guide
This workflow provides a logical path to determine the correct solubilization strategy based on your experimental needs.
Caption: Decision workflow for solubilizing 2,2-Difluorocyclobutanamine HCl.
Detailed Experimental Protocols
Protocol A: Direct Solubilization of the HCl Salt in Polar Solvents
This protocol is for applications where the protonated salt form is acceptable.
Objective: To prepare a stock solution of 2,2-Difluorocyclobutanamine HCl in a polar solvent.
Materials:
-
2,2-Difluorocyclobutanamine HCl
-
Solvents: Deionized Water, Methanol (MeOH), Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Initial Solvent Screening:
-
Weigh a small, known amount of the compound (e.g., 5 mg) into three separate vials.
-
To each vial, add a measured volume of solvent (e.g., 100 µL) of Water, MeOH, and DMSO, respectively.
-
Vortex each vial for 30 seconds. Observe for dissolution.
-
-
Assisted Dissolution:
-
If the compound is not fully dissolved, place the vials in an ultrasonic bath for 5-10 minutes. Sonication provides energy to break the crystal lattice structure.
-
Gentle warming (to 30-40°C) can also be applied, but monitor for any compound degradation (e.g., color change).
-
-
Co-Solvent System (If Needed):
-
If solubility remains poor in a single solvent, a co-solvent system can be effective. For aqueous buffers, adding up to 5-10% DMSO or ethanol can significantly enhance solubility without drastically altering the properties of the aqueous medium.
-
-
Final Preparation:
-
Once a suitable solvent system is identified, scale up to your desired concentration. Always add the solvent to the solid compound and use vortexing or sonication to ensure complete dissolution.
-
Protocol B: Conversion to Free Base for Solubilization in Organic Solvents
This protocol is essential for most organic synthesis applications where the amine must act as a nucleophile. This procedure uses a liquid-liquid extraction to convert the salt to its free base and transfer it into an organic solvent.
Objective: To generate a solution of neutral 2,2-Difluorocyclobutanamine free base in an organic solvent.
Materials:
-
2,2-Difluorocyclobutanamine HCl
-
Deionized Water
-
Organic Solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc))
-
Aqueous Base: Saturated Sodium Bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)
-
Separatory funnel
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
pH paper
Procedure:
-
Initial Dissolution: Dissolve the 2,2-Difluorocyclobutanamine HCl in a minimal amount of deionized water in a flask.
-
Add Organic Solvent: Transfer the aqueous solution to a separatory funnel. Add an equal volume of your chosen immiscible organic solvent (e.g., DCM). You will observe two distinct layers.
-
Basification (The Critical Step):
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Swirl gently and periodically vent the funnel to release CO₂ gas that evolves.
-
Causality: The bicarbonate ion (HCO₃⁻) is a base that removes the proton from the protonated amine (R-NH₃⁺), converting it to the neutral free base (R-NH₂).[6] The free base is no longer ionic and prefers the organic phase.
-
Continue adding the base until the CO₂ evolution ceases.
-
-
Self-Validation: Check the pH of the aqueous (top) layer using pH paper. It must be basic (pH ≥ 8) to ensure complete conversion to the free base. If not, add more base.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release pressure. Allow the layers to separate completely.
-
Phase Separation: Drain the organic layer (DCM is the bottom layer; EtOAc is typically the top layer) into a clean, dry flask.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer and swirl. The drying agent will clump as it absorbs residual water. Keep adding until some of the powder remains free-flowing. This step is crucial as water can interfere with many subsequent reactions.
-
Isolation: Filter the solution to remove the drying agent. The resulting filtrate is a solution of 2,2-Difluorocyclobutanamine free base in your chosen organic solvent, ready for use. If you need the neat free base, the solvent can be removed via rotary evaporation.
Solvent Selection Guide
This table provides a qualitative guide to solvent selection based on the chemical form of the compound.
| Solvent | Polarity | Expected Solubility of HCl Salt | Expected Solubility of Free Base | Rationale |
| Water | High (Polar Protic) | High | Very Low | Ideal for dissolving the ionic salt form.[3] |
| Methanol (MeOH) | High (Polar Protic) | Good to High | Moderate | Can dissolve the salt and may also solvate the free base to some extent. |
| Ethanol (EtOH) | Medium-High (Polar Protic) | Moderate | Moderate | Similar to methanol, acts as a good intermediate. |
| DMSO / DMF | High (Polar Aprotic) | Good | Good | Strong polar aprotic solvents capable of dissolving a wide range of compounds. |
| Dichloromethane (DCM) | Low (Aprotic) | Very Low | High | A standard choice for extracting the free base from aqueous solutions. |
| Ethyl Acetate (EtOAc) | Low-Medium (Aprotic) | Very Low | High | Another common extraction solvent for the free base. |
| Hexanes / Heptane | Very Low (Nonpolar) | Insoluble | Moderate to Low | Generally used as an anti-solvent to precipitate the free base if it is an oil. |
| Diethyl Ether | Very Low (Aprotic) | Insoluble | Good | Often used to precipitate amine hydrochloride salts from reaction mixtures. |
Safety & Handling
-
Always consult the Safety Data Sheet (SDS) before handling.
-
The compound may cause skin and serious eye irritation.[7][8] May cause respiratory irritation.[7][8][9]
-
Handle in a well-ventilated area or a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
References
-
PubChem. (R)-2,2-Difluorocyclobutan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]
-
Quora. Why do amines dissolve in hydrochloric acid?[Link]
-
Michigan State University Department of Chemistry. Amine Reactivity. [Link]
-
Atlantic Research Chemicals. Safety Data Sheet: 3,3-Difluorocyclobutanamine hydrochloride. [Link]
-
Quora. What is the reaction between hydrochloric and amine?[Link]
-
PubChem. 2,2-Difluoroethan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]
-
Reddit. What are amine hydrochlorides?[Link]
-
University of Alberta. Isolation (Recovery) of amines. [Link]
-
ChemBK. This compound. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
Chemistry Stack Exchange. Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides?[Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
Chemistry Stack Exchange. Why amine salts are soluble in water?[Link]
Sources
- 1. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 2,2-Difluorocyclobutan-1-amine hydrochloride | 1638761-45-1 [chemicalbook.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. aksci.com [aksci.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Technical Support Center: Managing Stereochemistry with 2,2-Difluorocyclobutanamine Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2,2-Difluorocyclobutanamine Hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. The unique structural features of this compound—namely, the strained four-membered ring and the gem-difluoro substitution—present specific challenges and opportunities in controlling stereochemistry. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries regarding the stereochemical manipulation of 2,2-Difluorocyclobutanamine.
Q1: What is this compound, and why is its stereochemistry a critical consideration?
A1: this compound is a synthetic building block featuring a cyclobutane ring, a primary amine at the C1 position, and two fluorine atoms at the C2 position.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents.[1] Its significance in medicinal chemistry stems from the unique conformational constraints imposed by the cyclobutane ring and the metabolic stability often conferred by the gem-difluoro group.[2]
The stereochemistry is critical because the C1 carbon, bonded to the amine group, is a stereocenter. Biological systems, such as enzymes and receptors, are chiral and will interact differently with each enantiomer of a drug molecule.[3] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other could be inactive or even cause undesirable side effects (the distomer).[3] Therefore, controlling the absolute configuration at C1 is paramount for developing safe and effective pharmaceuticals.
Q2: I have a racemic mixture of 2,2-Difluorocyclobutanamine. What are the primary strategies for obtaining a single enantiomer?
A2: There are two main strategies to obtain an enantiomerically pure compound:
-
Asymmetric Synthesis: This approach involves creating the desired enantiomer directly from achiral or prochiral starting materials using a chiral catalyst or auxiliary.[4][5] While this is often the most elegant and atom-economical method, developing a robust asymmetric synthesis can be time-consuming and require significant optimization.
-
Chiral Resolution: This is a process for separating a racemic mixture into its constituent enantiomers.[6] For amines, the most common and scalable method is diastereomeric salt formation .[7][] This involves reacting the racemic amine with a single enantiomer of a chiral acid (known as a resolving agent). This reaction creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[9][10]
Q3: How can I confirm the stereochemical purity (e.g., enantiomeric excess) of my 2,2-Difluorocyclobutanamine derivative?
A3: Several analytical techniques can be used:
-
Chiral Chromatography (HPLC or SFC): This is the most definitive method. A chiral stationary phase (CSP) is used to separate the enantiomers, allowing for precise quantification of the enantiomeric excess (e.e.).[7]
-
NMR Spectroscopy: Standard ¹H or ¹³C NMR cannot distinguish between enantiomers, as they have identical spectra in an achiral environment.[11] However, you can use a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a chiral derivatizing agent (e.g., Mosher's acid chloride) to create a diastereomeric environment. This induces chemical shift differences between the signals of the two enantiomers, allowing for their integration and the calculation of e.e.[11][12] Diastereomers, on the other hand, are distinct compounds and will naturally show different NMR spectra.[13][14]
Troubleshooting Guide: Common Stereochemical Issues
This section provides solutions to specific problems encountered during reactions involving 2,2-Difluorocyclobutanamine.
Problem 1: Poor Diastereoselectivity in Amide Coupling Reactions
-
Scenario: "I am coupling enantiomerically pure (R)-2,2-Difluorocyclobutanamine with a chiral carboxylic acid, but I am getting a nearly 1:1 mixture of diastereomers. I expected to get a single diastereomer."
-
Likely Cause: Epimerization. The stereocenter of either your amine or, more commonly, your carboxylic acid is likely racemizing under the reaction conditions. For carboxylic acids with a stereocenter at the α-position, activation can lead to the formation of an oxazolone intermediate, which readily epimerizes.
-
Solutions:
-
Lower the Reaction Temperature: Perform the coupling at 0 °C or even lower temperatures to minimize the rate of epimerization.
-
Use an Additive: The addition of 1-hydroxybenzotriazole (HOBt) or a similar agent is known to suppress racemization during carbodiimide-mediated couplings (e.g., with DCC or EDC).
-
Change Your Coupling Reagent: Switch to a phosphonium-based (e.g., PyBOP) or uronium/aminium-based (e.g., HATU, HBTU) coupling reagent.[15][16] These are often more effective at preventing racemization than standard carbodiimides alone.
-
Control the Order of Addition: Activate the carboxylic acid first with the coupling reagent and additive before adding the amine. This minimizes the time the activated acid is exposed to conditions that could cause epimerization.
-
Problem 2: Complete Loss of Stereochemistry (Racemization) in a Nucleophilic Substitution Reaction
-
Scenario: "I am reacting my enantiopure 2,2-Difluorocyclobutanamine derivative, where the nitrogen is part of a leaving group, with a nucleophile. My product is completely racemic."
-
Likely Cause: SN1 Mechanism. Your reaction is likely proceeding through a planar carbocation intermediate. Once this intermediate is formed, the nucleophile can attack from either face with equal probability, leading to a racemic mixture of products.[17][18]
-
Solutions:
-
Change the Solvent: SN1 reactions are favored by polar, protic solvents (e.g., methanol, water) that can stabilize the carbocation intermediate. Switch to a polar, aprotic solvent (e.g., acetone, DMF, DMSO) to favor an SN2 mechanism.[19]
-
Modify the Substrate: SN1 reactions are more common with tertiary and secondary substrates. While the cyclobutane ring is secondary, its strained nature can influence reactivity. If possible, modify the substrate to be less sterically hindered around the reaction center to promote backside attack (SN2).
-
Use a More Potent Nucleophile: A higher concentration of a stronger, more negatively charged nucleophile will favor the bimolecular SN2 pathway over the unimolecular SN1 pathway.[20]
-
The following diagram illustrates the decision process for troubleshooting stereochemical outcomes in nucleophilic substitution reactions.
Caption: Troubleshooting workflow for unexpected racemization.
Problem 3: Failure to Separate Diastereomeric Salts During Chiral Resolution
-
Scenario: "I've reacted my racemic 2,2-Difluorocyclobutanamine with (R)-mandelic acid, but I can't get any crystals to form, or everything precipitates out together."
-
Likely Cause: Inappropriate choice of resolving agent or solvent system. The success of a classical resolution hinges on the significant solubility difference between the two diastereomeric salts in a particular solvent.[6][7]
-
Solutions:
-
Systematic Solvent Screening: This is the most critical step. Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water). The goal is to find a solvent where one diastereomeric salt is sparingly soluble (and crystallizes) while the other remains in solution.
-
Screen Multiple Resolving Agents: If one chiral acid doesn't work, try others. For amines, common choices include tartaric acid derivatives, mandelic acid, and camphor-10-sulfonic acid.[10]
-
Control Cooling Rate: Allow the solution to cool slowly from an elevated temperature. Crash-cooling often leads to co-precipitation of both diastereomers. Seeding the solution with a small, pure crystal of the desired salt can also promote selective crystallization.
-
The table below lists common chiral resolving agents for amines.
| Chiral Resolving Agent | Class | Typical Solvents for Crystallization |
| (+)-Tartaric Acid / (-)-Tartaric Acid | Dicarboxylic Acid | Alcohols (MeOH, EtOH), Water/Alcohol mixtures |
| O,O'-Dibenzoyl-D-tartaric acid | Tartaric Acid Derivative | Ethyl Acetate, Alcohols, Acetone |
| (R)-(-)-Mandelic Acid / (S)-(+)-Mandelic Acid | α-Hydroxy Acid | Water, Alcohols, Ethyl Acetate |
| (+)-Camphor-10-sulfonic acid | Sulfonic Acid | Isopropanol, Acetone, Ethyl Acetate |
Key Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 2,2-Difluorocyclobutanamine via Diastereomeric Salt Formation
This protocol provides a general workflow for resolving the racemic amine. Note: The optimal resolving agent and solvent must be determined empirically.
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic this compound in a minimal amount of a suitable solvent (e.g., methanol). Neutralize with 1.0 equivalent of a base (e.g., NaOH) and extract the free amine into an organic solvent (e.g., dichloromethane). Dry the organic layer and concentrate under reduced pressure.
-
In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid) in the chosen crystallization solvent (determined from screening) with gentle heating.
-
Slowly add the solution of the free amine to the resolving agent solution. Stir for 30 minutes.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4 °C) overnight.
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent. This solid is your first crop of one diastereomeric salt.
-
-
Purity Check and Recrystallization:
-
Analyze a small sample of the crystals. This can be done by liberating the free amine with a base, extracting, and analyzing by chiral HPLC to determine the enantiomeric excess.
-
If the e.e. is not satisfactory (>98%), perform one or more recrystallizations from the same solvent system to enhance purity.
-
-
Liberation of the Enantiopure Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add an aqueous base (e.g., 2M NaOH) until the pH is >11 to liberate the free amine.
-
Extract the enantiopure amine into an organic solvent (e.g., dichloromethane, 3x).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the enantiopure free amine. The hydrochloride salt can be reformed by treating a solution of the amine with HCl in a suitable solvent like ether.
-
The following diagram outlines the chiral resolution process.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Protocol 2: Stereoretentive Amide Coupling Using HATU
This protocol is designed to minimize epimerization during the formation of an amide bond.
-
Reactant Preparation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
-
Activation:
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq.), dropwise.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.
-
-
Coupling:
-
In a separate flask, prepare a solution of the enantiopure 2,2-Difluorocyclobutanamine (or its free base, 1.2 eq.) in the same anhydrous solvent.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
-
Reaction and Workup:
-
Allow the reaction to warm slowly to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide.
-
Confirm the diastereomeric ratio using ¹H NMR or chiral HPLC.
-
References
- 1. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 2. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. pharmtech.com [pharmtech.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. benchchem.com [benchchem.com]
- 15. hepatochem.com [hepatochem.com]
- 16. growingscience.com [growingscience.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. gacariyalur.ac.in [gacariyalur.ac.in]
- 20. people.chem.ucsb.edu [people.chem.ucsb.edu]
preventing decomposition of 2,2-Difluorocyclobutanamine hydrochloride during reactions
A Guide for Researchers on Preventing Decomposition and Optimizing Reactions
Welcome to the technical support center for 2,2-Difluorocyclobutanamine Hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the successful use of this valuable building block in your synthetic endeavors. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the nuances of working with this fluorinated cyclobutane derivative.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling, stability, and reactivity of this compound.
Q1: Why is this compound supplied as a hydrochloride salt?
A: 2,2-Difluorocyclobutanamine is supplied as a hydrochloride salt primarily to enhance its stability and improve its handling characteristics.[1][2] The free amine is a potentially volatile, air-sensitive compound that can be susceptible to oxidation and other degradation pathways. By forming the salt, the lone pair of electrons on the nitrogen atom is protonated, creating a non-volatile, crystalline solid that is significantly more stable for long-term storage.[3][4] This salt form also improves solubility in polar protic solvents.[1]
Q2: What are the primary known stability risks for this compound?
A: While the hydrochloride salt is stable under standard storage conditions (cool, dry, dark), potential decomposition can be triggered by specific chemical environments during a reaction. The primary risks are:
-
Strongly Basic Conditions: While a base is required to liberate the free amine for nucleophilic reactions, excessively strong bases or prolonged exposure to basic conditions can promote side reactions. The nature of the cyclobutane ring, combined with the electron-withdrawing fluorine atoms, can influence the molecule's reactivity.
-
High Temperatures: Although fluorinated compounds often exhibit high thermal stability, the strained cyclobutane ring can be susceptible to thermal decomposition or rearrangement under harsh heating conditions.[5][6][7] It is always advisable to conduct reactions at the lowest effective temperature.
-
Incompatible Reagents: Strong oxidizing agents should be avoided. Additionally, care must be taken when using highly reactive reagents that could lead to undesired side reactions with the amine or the difluorocyclobutyl moiety.
Q3: Do I need to convert the hydrochloride salt to the free amine before my reaction?
A: Not necessarily. While you can isolate the free amine through a separate workup step (liquid-liquid extraction with a base), it is often more efficient and practical to generate the free amine in situ. This is the most common and recommended method for reactions like amide couplings.[8] This approach minimizes the handling of the potentially less stable free amine and allows for immediate participation in the desired reaction.
Troubleshooting Guide: Common Reaction Issues
This section provides a structured approach to diagnosing and solving common problems encountered when using this compound.
Issue: Low or no yield in an amide coupling reaction.
This is the most frequently reported issue and can stem from several factors related to the amine's activation.
Root Cause Analysis & Solutions
-
Incomplete Neutralization of the HCl Salt: The amine nitrogen must be deprotonated to become nucleophilic. If the added base is insufficient or inappropriate, the amine will remain as the inactive ammonium salt.
-
Solution: Ensure you are using at least one equivalent of a suitable base to neutralize the hydrochloride. For amide couplings, it is common to use a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Often, an excess of the base (1.5-2.5 equivalents) is used to also scavenge the acid byproduct from the coupling reaction itself.[9][10]
-
-
Incorrect Base Selection: The choice of base is critical. A base that is too weak may not fully deprotonate the amine salt. A base that is too strong or sterically unhindered (e.g., NaOH, LDA) could lead to undesired side reactions or decomposition.
-
Solution: Select a base with a pKa high enough to deprotonate the amine but that is known to be compatible with your reaction conditions. See the table below for guidance.
-
-
Competitive Side Reactions: The activated carboxylic acid is a highly reactive intermediate. If the free amine is not available in sufficient concentration, this intermediate can decompose or react with other nucleophiles present in the reaction mixture.[11]
-
Solution: Control the order of addition. It is often best to pre-mix the amine hydrochloride and the base in the reaction solvent for a short period (e.g., 15-30 minutes) before adding the coupling reagent and the carboxylic acid. This ensures the free amine is readily available to react.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting flowchart for low yield reactions.
Issue: Formation of unknown impurities.
Unforeseen peaks in your LCMS or NMR can indicate decomposition or side reactions.
-
Analysis: Consider the possibility of ring-opening of the cyclobutane under harsh conditions, although this is less common. More likely, if using carbodiimide coupling agents (like DCC or EDC), side reactions can form N-acylurea byproducts. If the reaction is run at high temperatures, epimerization of chiral centers (if present) or other thermal rearrangements could occur.
-
Solution:
-
Use phosphonium (PyBOP) or uronium/aminium (HATU, HBTU) based coupling reagents, which are known to minimize side reactions compared to carbodiimides.[11]
-
Maintain a controlled temperature, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature.
-
Ensure a strictly anhydrous environment, as water can hydrolyze activated intermediates and coupling reagents.[8]
-
Protocols & Methodologies
Protocol 1: Recommended Procedure for In Situ Neutralization in Amide Coupling Reactions
This protocol describes a robust method for performing an amide coupling using this compound without prior isolation of the free amine.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Carboxylic acid (1.0-1.2 eq)
-
Coupling Reagent (e.g., HATU, 1.1 eq)
-
Non-nucleophilic base (e.g., DIPEA, 2.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM, or THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, magnetic stirrer, ice bath.
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the carboxylic acid (1.1 eq).
-
Dissolution: Add anhydrous solvent (e.g., DMF) to dissolve the solids.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the non-nucleophilic base (e.g., DIPEA, 2.5 eq) dropwise. Stir the mixture at 0 °C for 15-30 minutes. This step is crucial for the complete deprotonation of the amine hydrochloride.
-
Activation & Coupling: Add the coupling reagent (e.g., HATU, 1.1 eq) in one portion to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 2-16 hours).
-
Workup: Upon completion, proceed with a standard aqueous workup to quench the reaction and remove the solvent. Purify the crude product by column chromatography.
Diagram: Amine Salt to Free Amine Equilibrium
Caption: In-situ liberation of the active free amine from its hydrochloride salt.
Data Summary: Recommended Bases for Neutralization
The selection of a base is critical for reaction success. The following table provides a comparison of commonly used bases for amide coupling reactions involving amine hydrochlorides.
| Base | pKa (Conjugate Acid) | Structure | Key Characteristics |
| Triethylamine (TEA) | ~10.7 | Et₃N | Standard, cost-effective choice. Can sometimes lead to side reactions. |
| Diisopropylethylamine (DIPEA / Hünig's Base) | ~10.7 | (i-Pr)₂NEt | Sterically hindered and non-nucleophilic. Excellent choice to minimize side reactions.[10] |
| N-Methylmorpholine (NMM) | ~7.4 | C₅H₁₁NO | Weaker base, useful for sensitive substrates where stronger bases cause issues. |
| 2,6-Lutidine | ~6.7 | C₇H₉N | Sterically hindered pyridine derivative, useful for scavenging acid without acting as a strong base. |
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Validation & Comparative
A Comparative Guide to 2,2-Difluorocyclobutanamine Hydrochloride and its Non-Fluorinated Analog for Drug Discovery Professionals
Introduction: The Strategic Imperative of Fluorination in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively empower chemists to fine-tune molecular characteristics such as acidity, lipophilicity, metabolic stability, and binding affinity.[3] This guide provides a detailed comparative analysis of 2,2-difluorocyclobutanamine hydrochloride and its non-fluorinated parent, cyclobutanamine hydrochloride. Through an examination of their key physicochemical properties and metabolic liabilities, supported by experimental data and detailed protocols, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in the design of next-generation therapeutics.
At a Glance: Structural and Physicochemical Comparison
The introduction of a gem-difluoro group at the 2-position of the cyclobutane ring precipitates significant alterations in the molecule's electronic and steric landscape. These changes manifest in measurable differences in acidity (pKa) and lipophilicity (LogP), two cornerstones of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Experimental pKa | Experimental LogP |
| 2,2-Difluorocyclobutanamine HCl | C₄H₈ClF₂N | 143.56 | 8.83[1][4] | 0.43 (for N-benzoyl derivative)[1][4] | |
| Cyclobutanamine HCl | C₄H₁₀ClN | 107.58 | 10.4[1][4] | 0.82 (for N-benzoyl derivative)[1][4] |
Delving Deeper: A Head-to-Head Analysis
Acidity (pKa): The Inductive Effect of Fluorine in Action
The basicity of the primary amine is a critical determinant of a molecule's ionization state at physiological pH, which in turn influences its solubility, permeability, and potential for off-target interactions. The experimental data reveals a significant decrease in the pKa of 2,2-difluorocyclobutanamine (8.83) compared to its non-fluorinated counterpart (10.4).[1][4] This marked increase in acidity (or decrease in basicity) is a direct consequence of the potent electron-withdrawing inductive effect of the two fluorine atoms. By pulling electron density away from the nitrogen atom, the gem-difluoro group reduces the availability of the lone pair of electrons for protonation, thereby lowering the pKa.
This modulation of pKa can have profound implications in a drug discovery context. A lower pKa may lead to a reduced likelihood of lysosomal trapping and can alter the binding interactions with the target protein, potentially enhancing selectivity.
Experimental Workflow: pKa Determination by Potentiometric Titration
The following diagram illustrates a generalized workflow for determining the pKa of an amine hydrochloride salt using potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP): A Counterintuitive Outcome
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key driver of a drug's ability to cross biological membranes. While fluorine is the most electronegative element, its effect on lipophilicity is not always straightforward. In the case of the N-benzoyl derivatives of our two compounds of interest, the fluorinated analog exhibits a lower LogP (0.43) compared to the non-fluorinated analog (0.82), indicating that it is more hydrophilic.[1][4]
This may seem counterintuitive, as fluorination is often employed to increase lipophilicity. However, the introduction of the polar C-F bonds can, in certain molecular contexts, lead to an overall decrease in lipophilicity. The interplay of molecular size, shape, and the orientation of the C-F dipoles all contribute to this property. For drug development, a lower LogP can be advantageous, potentially leading to improved aqueous solubility and a reduced risk of non-specific binding and toxicity.
Experimental Workflow: LogP Determination by Shake-Flask Method
The shake-flask method remains the gold standard for the experimental determination of LogP. The following diagram outlines the key steps in this process.
Caption: Workflow for LogP determination by the shake-flask method.
Metabolic Stability: Blocking the Sites of Oxidation
The primary routes of metabolism for small cyclic amines often involve cytochrome P450 (CYP)-mediated oxidation at the carbon atoms of the ring.[5] The exceptional strength of the C-F bond (approximately 116 kcal/mol) compared to a C-H bond (approximately 98 kcal/mol) renders the fluorinated positions highly resistant to oxidative metabolism.[2]
In the case of 2,2-difluorocyclobutanamine, the gem-difluoro substitution effectively "shields" the C2 position from CYP-mediated hydroxylation. This metabolic blocking is a well-established strategy to enhance the metabolic stability of drug candidates.[6] In contrast, all carbon atoms of the cyclobutane ring in cyclobutanamine are susceptible to oxidation. Therefore, it is highly probable that 2,2-difluorocyclobutanamine exhibits significantly greater metabolic stability than its non-fluorinated analog. Studies on other gem-difluorinated cycloalkanes have shown that this substitution pattern can either not affect or slightly improve metabolic stability.[7]
Experimental Workflow: In Vitro Metabolic Stability in Human Liver Microsomes
The following diagram illustrates a standard protocol for assessing the metabolic stability of a compound using human liver microsomes (HLM).
Caption: Workflow for in vitro metabolic stability assay using HLM.
Synthesis of the Target Compounds
Synthesis of this compound
An efficient synthesis of 2,2-difluorocyclobutanamine has been reported, with a key step involving the deoxofluorination of an O-protected 2-(hydroxylmethyl)cyclobutanone.[4][8] The resulting fluorinated intermediate can then be converted to the amine and subsequently isolated as the hydrochloride salt.
Synthesis of Cyclobutanamine Hydrochloride
The synthesis of cyclobutanamine hydrochloride can be achieved from cyclobutanecarboxylic acid.[1] A common route involves the conversion of the carboxylic acid to the corresponding amide, followed by a Hofmann rearrangement to yield the primary amine, which is then converted to the hydrochloride salt.[7]
Conclusion: A Strategic Choice for Drug Discovery
The comparative analysis of this compound and its non-fluorinated analog underscores the profound impact of gem-difluorination on key molecular properties relevant to drug discovery. The introduction of the CF₂ group significantly lowers the pKa of the amine, rendering it less basic, and in this specific case, increases its hydrophilicity. Furthermore, the inherent strength of the C-F bond strongly suggests a significant enhancement in metabolic stability by blocking a potential site of oxidative metabolism.
These strategic modifications can translate into a more favorable ADME profile, potentially leading to improved bioavailability, a longer duration of action, and a reduced risk of drug-drug interactions. For drug development professionals, this compound represents a valuable building block, offering a rationally designed scaffold to overcome common challenges in lead optimization. The data and protocols presented in this guide provide a solid foundation for the informed application of this and similar fluorinated motifs in the pursuit of safer and more effective medicines.
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Chernykh, A. V.; Melnykov, K. P.; Tolmacheva, N. A.; Kondratov, I. S.; Radchenko, D. S.; Daniliuc, C. G.; Volochnyuk, D. M.; Ryabukhin, S. V.; Kuchkovska, Y. O.; Grygorenko, O. O. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. J. Org. Chem.2019 , 84 (13), 8487–8496. [Link]
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A Comparative Structural Analysis of 2,2-Difluorocyclobutanamine HCl and 3,3-Difluorocyclobutanamine HCl for Drug Discovery
A Senior Application Scientist's Guide to Understanding Stereochemical and Physicochemical Divergence
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into small molecules has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, difluorinated cyclobutanes are of particular interest as rigid scaffolds that can effectively orient substituents in three-dimensional space. This guide provides an in-depth comparative structural analysis of two key regioisomers: 2,2-difluorocyclobutanamine hydrochloride and 3,3-difluorocyclobutanamine hydrochloride. Understanding the subtle yet significant differences in their three-dimensional structure and physicochemical properties is paramount for researchers, scientists, and drug development professionals aiming to leverage these building blocks for novel therapeutics.
This guide will delve into the experimental methodologies used for their structural elucidation, present a side-by-side comparison of their key structural and physicochemical parameters, and discuss the underlying principles that govern their conformational preferences.
Core Physicochemical and Structural Parameters: A Head-to-Head Comparison
The positioning of the gem-difluoro group on the cyclobutane ring, either adjacent (2,2-) or distal (3,3-) to the amine functionality, imparts distinct characteristics to each molecule. These differences are not merely academic; they have tangible consequences for how these molecules interact with biological targets.
| Property | 2,2-Difluorocyclobutanamine HCl | 3,3-Difluorocyclobutanamine HCl | Source(s) |
| CAS Number | 1638761-45-1 | 637031-93-7 | [1][2][3] |
| Molecular Formula | C₄H₈ClF₂N | C₄H₈ClF₂N | [1][3] |
| Molecular Weight | 143.56 g/mol | 143.56 g/mol | [1][3] |
| Appearance | White to off-white solid (predicted) | White to off-white solid | [3] |
| Melting Point | Not available | 296 °C | [3] |
| pKa | 8.50 | 9.03 | [4] |
| logP | 0.35 | 0.45 | [4] |
Deciphering the Three-Dimensional Architecture: Experimental Protocols
A multi-faceted approach employing X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry is essential for a comprehensive structural characterization of these isomers. The choice of these techniques is deliberate, as each provides a unique and complementary piece of the structural puzzle.
Single-Crystal X-Ray Crystallography: The Definitive Structure
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and the conformation of the cyclobutane ring.[5][6]
Experimental Workflow:
Caption: 2D structures of 2,2- and 3,3-difluorocyclobutanamine.
In 2,2-difluorocyclobutanamine , the gem-difluoro group is adjacent to the stereocenter bearing the amine group. The strong electron-withdrawing nature of the fluorine atoms influences the acidity of the neighboring C-H bonds and the basicity of the amine (pKa = 8.50). T[4]his proximity also creates a distinct steric and electronic environment on one face of the molecule.
In 3,3-difluorocyclobutanamine , the gem-difluoro group is at the opposite end of the ring from the amine. This separation results in a less pronounced inductive effect on the amine group, leading to a higher pKa (9.03), making it more basic. T[4]he symmetry of the 3,3-isomer is also different, which can impact how it packs in a crystal lattice and how it presents its pharmacophoric groups to a target protein.
The puckering of the cyclobutane ring in both isomers is influenced by the fluorine substituents. The C-F bonds are highly polarized, and their orientation can affect the overall dipole moment of the molecule. This, in turn, influences properties like solubility and membrane permeability.
Implications for Drug Design and Development
The choice between a 2,2- and a 3,3-difluorocyclobutanamine scaffold is a critical decision in the drug design process.
-
Vectorial Exit: The different substitution patterns provide distinct exit vectors for further chemical modification. This allows medicinal chemists to explore different regions of a binding pocket. *[4] pKa Modulation: The significant difference in pKa between the two isomers can be exploited to fine-tune the ionization state of the molecule at physiological pH, which is crucial for target engagement and pharmacokinetic properties.
-
Conformational Constraint: Both isomers offer a rigid scaffold that reduces the entropic penalty upon binding to a target. However, the specific puckered conformation of each isomer will present the amine and any other substituents in a unique spatial arrangement.
-
Metabolic Stability: The presence of the gem-difluoro group can block sites of metabolism, potentially increasing the half-life of a drug candidate. The position of this group can influence which parts of the molecule are shielded from metabolic enzymes.
Conclusion
This compound and 3,3-difluorocyclobutanamine hydrochloride, while constitutionally similar, exhibit significant differences in their three-dimensional structure, electronic properties, and physicochemical parameters. A thorough structural characterization using a combination of X-ray crystallography and NMR spectroscopy is essential to appreciate these nuances. The position of the gem-difluoro group directly impacts the puckering of the cyclobutane ring, the basicity of the amine, and the overall shape of the molecule. These structural and physicochemical distinctions provide medicinal chemists with a valuable choice of scaffolds to rationally design and optimize drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
References
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Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13), 8487–8496. [Link]
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A Guide to the Biological Evaluation of 2,2-Difluorocyclobutanamine Hydrochloride Derivatives: A Framework for Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Interest in Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of lead optimization. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the various fluorinated motifs, the gem-difluorocycloalkane moiety has emerged as a particularly intriguing structural element.[3] This guide focuses on derivatives of 2,2-difluorocyclobutanamine hydrochloride, a versatile building block with significant potential for the development of novel therapeutics.[4]
While extensive comparative biological data for a series of this compound derivatives is not yet widely available in the public domain, this guide provides a comprehensive framework for their systematic evaluation. As a Senior Application Scientist, the goal is to equip researchers with the foundational knowledge, experimental protocols, and data interpretation strategies necessary to conduct a thorough comparative analysis of this promising class of compounds.
The Strategic Advantage of the 2,2-Difluorocyclobutane Moiety
The rationale for exploring derivatives of this compound stems from the predictable and advantageous modulations the 2,2-difluorocyclobutane group can impart on a parent molecule.
Impact on Physicochemical Properties:
-
pKa Modulation: The strong electron-withdrawing nature of the gem-difluoro group can significantly lower the pKa of the neighboring amine. This modulation of basicity can be critical for optimizing interactions with biological targets and improving pharmacokinetic profiles.[3]
-
Lipophilicity and Solubility: The introduction of fluorine can have complex effects on lipophilicity (LogP) and aqueous solubility. While often increasing lipophilicity, the strategic placement of fluorines within a constrained ring system like cyclobutane can lead to nuanced changes, potentially improving solubility and cell permeability.[3]
-
Metabolic Stability: The robust C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug metabolism. Incorporating the 2,2-difluorocyclobutane motif can therefore enhance the metabolic stability and prolong the half-life of a drug candidate.[1]
A Proposed Workflow for the Comparative Biological Evaluation
The following workflow outlines a systematic approach to the synthesis, characterization, and biological comparison of novel this compound derivatives.
Caption: A generalized workflow for the design, synthesis, and comprehensive biological evaluation of this compound derivatives.
Part 1: Synthesis and Characterization of Derivatives
The journey of comparative analysis begins with the chemical synthesis of a focused library of derivatives. The amine functionality of this compound serves as a versatile handle for a variety of chemical modifications.
Synthetic Strategy: Amide Coupling
A common and straightforward approach to derivatization is through amide bond formation with a library of carboxylic acids. This allows for the systematic exploration of various substituents to probe structure-activity relationships (SAR).
Experimental Protocol: General Procedure for Amide Coupling
-
Salt-to-Free Base Conversion: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) and stir at room temperature for 30 minutes.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the desired carboxylic acid (1.0 eq) in DCM. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and an activator like 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir at room temperature for 15 minutes.
-
Coupling Reaction: Add the activated carboxylic acid solution to the free base solution of 2,2-difluorocyclobutanamine. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
-
Characterization: Confirm the structure and purity of the synthesized derivatives using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Part 2: Comparative In Vitro Biological Evaluation
With a library of purified derivatives in hand, the next step is to assess their biological activity. The specific assays will depend on the therapeutic target of interest. For the purpose of this guide, we will use a generic kinase inhibition assay as an illustrative example, given that many amine-containing scaffolds are explored as kinase inhibitors.
Hypothetical Target: A Protein Kinase
Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This commercially available assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer. Serially dilute the 2,2-difluorocyclobutanamine derivatives and a known kinase inhibitor (positive control) in the same buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, the test compound or control, and the substrate. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Luminescence Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (e.g., DMSO). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: Comparative Biological Activity
The results of the in vitro assays should be compiled into a clear and concise table to facilitate comparison.
| Compound ID | R-Group | Kinase IC₅₀ (nM) | Off-Target Kinase 1 IC₅₀ (nM) | Off-Target Kinase 2 IC₅₀ (nM) |
| Parent | H | >10,000 | >10,000 | >10,000 |
| Derivative 1 | Phenyl | 500 | 2,500 | >10,000 |
| Derivative 2 | 4-Fluorophenyl | 150 | 5,000 | >10,000 |
| Derivative 3 | 3,4-Dichlorophenyl | 25 | 1,000 | 8,000 |
| Reference | Staurosporine | 5 | 10 | 8 |
This table presents hypothetical data for illustrative purposes.
Part 3: Structure-Activity Relationship (SAR) Analysis
The comparative data table is the foundation for elucidating the structure-activity relationship. The goal is to understand how different chemical modifications to the 2,2-difluorocyclobutanamine scaffold influence biological activity.
Caption: A conceptual diagram illustrating the process of Structure-Activity Relationship (SAR) analysis for 2,2-difluorocyclobutanamine derivatives.
Interpretation of Hypothetical SAR:
Based on the hypothetical data in the table above:
-
Aromatic Substitution is Key: The introduction of an aromatic ring at the R-position appears crucial for kinase inhibitory activity.
-
Electron-Withdrawing Groups Enhance Potency: The presence of fluorine and chlorine atoms on the phenyl ring (Derivatives 2 and 3) leads to a significant increase in potency compared to the unsubstituted phenyl ring (Derivative 1). This suggests that electron-withdrawing substituents may favor binding to the kinase active site.
-
Selectivity can be Modulated: While the 3,4-dichlorophenyl derivative (Derivative 3) is the most potent, it also shows some off-target activity. The 4-fluorophenyl derivative (Derivative 2) offers a good balance of potency and selectivity.
Conclusion and Future Directions
This guide provides a robust framework for the systematic biological comparison of this compound derivatives. While specific comparative data is still emerging, the inherent properties of the 2,2-difluorocyclobutane moiety make it a highly attractive scaffold for medicinal chemistry. By following a logical progression of design, synthesis, in vitro evaluation, and SAR analysis, researchers can effectively unlock the therapeutic potential of this promising class of compounds. The future of drug discovery will undoubtedly be shaped by the continued exploration of novel fluorinated building blocks like this compound.
References
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Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
-
Grygorenko, O. O., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13), 8487–8496. [Link]
-
ChemBK. This compound. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2,2-Difluorocyclobutanamine Hydrochloride
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2,2-Difluorocyclobutanamine Hydrochloride, a key building block in modern pharmaceutical development. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A validated method ensures that the results are reliable, reproducible, and fit for their intended purpose, forming the bedrock of regulatory submissions and quality control.[1][2][3]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in established regulatory frameworks and first-principle science. We will explore the strengths and limitations of various techniques, supported by comparative data and detailed, field-tested protocols.
The Regulatory and Scientific Foundation of Validation
Before comparing methods, we must establish the framework against which they are judged. The International Council for Harmonisation (ICH) Q2(R2) guideline, alongside the United States Pharmacopeia (USP) General Chapter <1225>, provides the definitive standards for analytical procedure validation.[4][5][6][7][8] The objective is to demonstrate that a procedure is suitable for its intended purpose through a series of defined performance characteristics.[9]
Key Validation Parameters as per ICH Q2(R2) & USP <1225>:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[10][11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10][12]
-
Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[11][12]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[10][13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[14]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12][13]
The following diagram illustrates the typical workflow for validating an analytical method in accordance with these principles.
Caption: A typical workflow for analytical method validation.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is driven by the specific question being asked: Are we confirming identity? Quantifying the active ingredient? Searching for trace impurities? Or measuring residual solvents? For this compound, a primary amine salt, several techniques are essential.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assay (quantification of the main component) and the determination of organic impurities. Its high resolution and sensitivity make it ideal for separating the target analyte from structurally similar compounds.[15]
Causality of Method Design:
-
Column Choice: A reversed-phase C18 column is the logical starting point due to its versatility in separating compounds of moderate polarity. The hydrochloride salt form of the analyte makes it highly polar and water-soluble.
-
Mobile Phase: Direct analysis of a primary amine can lead to poor peak shape (tailing) due to interaction with residual silanols on the silica-based column packing. To mitigate this, the mobile phase must be acidic (e.g., pH 2.5-3.5 using formic or phosphoric acid). This ensures the primary amine is fully protonated (R-NH3+), promoting a single, well-behaved ionic species that chromatographs predictably.
-
Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is strongly preferred over a simple UV detector. A DAD acquires full UV-Vis spectra across the peak, enabling peak purity analysis. This is a critical component of a stability-indicating method, as it helps confirm that no impurities are co-eluting with the main analyte peak.[16][17]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds, making it the premier choice for identifying and quantifying residual solvents from the manufacturing process. It is also a powerful tool for purity analysis if the analyte is sufficiently volatile and thermally stable.
Causality of Method Design:
-
Analyte Suitability: Direct GC analysis of this compound is problematic. As a salt, it has virtually no vapor pressure and will not elute from a GC column. Furthermore, primary amines can exhibit poor peak shape.[18]
-
Derivatization: To make the analyte amenable to GC, chemical derivatization is required.[19] This process replaces the active hydrogen on the amine with a non-polar group, increasing volatility and thermal stability while improving peak shape.[20] Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., TFAA).[20] While powerful, derivatization adds a step to sample preparation that must also be validated.
-
Detection: Mass Spectrometry (MS) provides definitive identification based on the analyte's mass fragmentation pattern, offering a much higher degree of specificity than detectors like Flame Ionization (FID).[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for the definitive structural elucidation and identification of a compound. It provides detailed information about the chemical environment of each atom in the molecule.
Causality of Method Design:
-
Nuclei of Interest: For this compound, several NMR experiments are informative:
-
¹H NMR: Provides information on the number and connectivity of hydrogen atoms.
-
¹³C NMR: Shows the different carbon environments.
-
¹⁹F NMR: This is particularly powerful for this molecule. Fluorine NMR is highly sensitive and provides a direct, clean signal for the -CF2- group, making it an excellent tool for identity and purity checks against fluorinated impurities.[22]
-
-
Application: While NMR is the ultimate tool for structural confirmation, it is not typically used for routine quantitative analysis in a QC environment due to longer experiment times and lower throughput compared to HPLC. Its primary validation role is to prove identity unequivocally.[23][24]
The following diagram provides a decision-making framework for selecting the appropriate analytical technique.
Caption: Decision tree for selecting an analytical technique.
Comparative Performance Data
The following tables summarize the expected performance characteristics for validated HPLC and GC methods for the analysis of this compound. These values are based on typical results for analogous small molecule amine hydrochlorides and serve as a benchmark for successful validation.
Table 1: HPLC-DAD Method Performance (Assay & Impurities)
| Validation Parameter | Acceptance Criteria | Typical Result | Justification |
|---|---|---|---|
| Specificity | Peak purity > 990 | Pass | DAD analysis shows no co-elution under forced degradation conditions (acid, base, peroxide, heat, light). |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Demonstrates a direct proportional response across the intended range. |
| Range (Assay) | 80% - 120% of nominal | Pass | Method is accurate and precise from 80-120 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Proves the method's results are close to the true value.[13] |
| Precision (%RSD) | |||
| - Repeatability (n=6) | ≤ 1.0% | 0.4% | Shows consistency in a single run. |
| - Intermediate (analyst/day) | ≤ 2.0% | 0.8% | Demonstrates the method is reliable over time with different users. |
| LOQ | S/N ≥ 10 | 0.05% of nominal | Method is sensitive enough to quantify low-level impurities. |
| Robustness | %RSD of results ≤ 2.0% | Pass | Method is reliable despite small changes in flow rate (±0.1 mL/min) and pH (±0.2 units).[13] |
Table 2: Headspace GC-MS Method Performance (Residual Solvents)
| Validation Parameter | Acceptance Criteria | Typical Result | Justification |
|---|---|---|---|
| Specificity | Baseline resolution for all solvents | Pass | Chromatographic separation and unique mass spectra confirm identity of each solvent. |
| Linearity (R²) | ≥ 0.995 | > 0.997 for all solvents | Ensures accurate quantification of each potential residual solvent. |
| Accuracy (% Recovery) | 80.0% - 120.0% | 91.5% - 108.7% | Demonstrates accurate measurement of solvents spiked into the drug substance matrix. |
| Precision (%RSD) | |||
| - Repeatability (n=6) | ≤ 15.0% | < 10% | Shows consistency for trace-level analysis. |
| LOQ | S/N ≥ 10 | < 50 ppm for all solvents | Meets typical ICH limits for common solvents. |
| Robustness | % Recovery within 80-120% | Pass | Method is reliable with small changes in oven temperature (±2°C) and vial equilibration time (±5 min). |
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development and validation.
Protocol 1: Stability-Indicating HPLC-DAD Method for Assay and Impurities
-
Chromatographic System:
-
Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: DAD, 210 nm (analyte lacks a strong chromophore, requiring low UV). Monitor 200-400 nm for peak purity.
-
Injection Volume: 5 µL
-
-
Standard Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase A.
-
-
Sample Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase A.
-
-
Validation Procedure - Specificity (Forced Degradation):
-
Prepare samples under the following conditions:
-
Acid: 0.1 M HCl at 60 °C for 24 hours.
-
Base: 0.1 M NaOH at 60 °C for 4 hours (neutralize with HCl before injection).
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours (solid state).
-
Photolytic: ICH-compliant light exposure.
-
-
Analyze all samples, ensuring chromatographic resolution between the parent peak and all degradation products. Assess peak purity of the parent peak in all stressed samples.
-
Protocol 2: Headspace GC-MS for Residual Solvents
-
Chromatographic System:
-
GC Column: Agilent DB-624, 30 m x 0.32 mm, 1.8 µm
-
Carrier Gas: Helium, constant flow at 1.5 mL/min
-
Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.
-
Injector: Split (20:1), 230 °C
-
MS Transfer Line: 240 °C
-
MS Ion Source: 230 °C
-
MS Quadrupole: 150 °C
-
Scan Range: 29 - 400 amu
-
-
Headspace Sampler Conditions:
-
Vial Equilibration Temp: 80 °C
-
Vial Equilibration Time: 20 min
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
-
Standard Preparation:
-
Prepare a stock solution of relevant Class 2 and Class 3 solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Toluene) in Dimethyl Sulfoxide (DMSO).
-
Create a calibration curve by spiking known amounts of the stock solution into sealed headspace vials containing a fixed amount of product-free matrix (or the drug substance itself if it dissolves fully in DMSO).
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Add 1.0 mL of DMSO, cap immediately, and vortex to dissolve.
-
Place the vial in the headspace autosampler.
-
Conclusion
The validation of analytical methods for this compound requires a multi-faceted approach. No single technique can answer all quality questions. A robust validation strategy relies on HPLC-DAD for assay and organic impurity profiling, leveraging an acidic mobile phase to ensure good chromatography. Headspace GC-MS is indispensable for controlling volatile residual solvents, a critical safety parameter. Finally, NMR spectroscopy serves as the definitive tool for structural confirmation and identification.
By understanding the scientific principles behind method selection and executing validation against the harmonized standards of ICH and USP, drug development professionals can ensure the highest level of data integrity, paving the way for safe and effective medicines.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- BA Sciences. (n.d.).
- AMSbiopharma. (2025).
- Regulatory Affairs Professionals Society (RAPS). (2022). ICH releases draft guidelines on analytical method development.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- United States Pharmacopeia. (n.d.).
- ECA Academy. (2017).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- International Council for Harmonisation. (2023).
- U.S. Food and Drug Administration. (2015).
- Altabrisa Group. (2025).
- United States Pharmacopeia. (n.d.).
- PubMed. (n.d.).
- Semantic Scholar. (2009). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil.
- National Center for Biotechnology Information. (n.d.). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for 2-(Aminomethyl)-4-methylphenol Hydrochloride.
- ResearchGate. (n.d.). Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap.
- Royal Society of Chemistry. (n.d.).
- International Journal of Research and Review. (2025).
- ResearchGate. (2025). (PDF)
- LCGC International. (n.d.).
- Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS)
- National Center for Biotechnology Information. (2023). Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs.
- Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- ResearchGate. (n.d.). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances.
- University of Nebraska-Lincoln. (n.d.).
- Office of Scientific and Technical Information. (2018).
- IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.
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A Comparative Guide to the Synthetic Routes of 2,2-Difluorocyclobutanamine Hydrochloride: A Senior Application Scientist's Perspective
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design. The unique properties imparted by fluorine, such as enhanced metabolic stability, altered pKa, and improved binding affinity, make fluorinated building blocks highly sought after. Among these, 2,2-difluorocyclobutanamine hydrochloride has emerged as a valuable synthon, offering a rigid cyclobutane core decorated with a gem-difluoro motif and a primary amine for further functionalization. This guide provides a comparative analysis of the primary synthetic routes to this key intermediate, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each pathway's merits and drawbacks to aid researchers in their synthetic endeavors.
Route 1: Deoxofluorination of a Hydroxymethyl Cyclobutanone Derivative
This well-documented and scalable approach, detailed by Chernykh et al.[1], has proven to be a robust method for the multigram synthesis of this compound. The synthetic strategy hinges on the deoxofluorination of a readily accessible protected 2-(hydroxymethyl)cyclobutanone.
Logical Flow of Route 1
Caption: Synthetic pathway for Route 1.
Experimental Protocol: Route 1
Step 1: Deoxofluorination
-
To a solution of the protected 2-(hydroxymethyl)cyclobutanone in a suitable anhydrous solvent (e.g., dichloromethane), diethylaminosulfur trifluoride (DAST) is added dropwise at low temperature (-78 °C).
-
The reaction mixture is slowly warmed to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).
-
The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the protected 2,2-difluoro-1-(hydroxymethyl)cyclobutane.
Step 2: Conversion to the Amine
-
The hydroxyl group of the protected 2,2-difluoro-1-(hydroxymethyl)cyclobutane is converted to a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
-
The resulting mesylate is then displaced with sodium azide in a polar aprotic solvent (e.g., DMF) to yield the corresponding azide.
-
The azide is subsequently reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LAH) or by catalytic hydrogenation (e.g., H₂, Pd/C).
Step 3: Hydrochloride Salt Formation
-
The purified 2,2-difluorocyclobutanamine is dissolved in a suitable solvent (e.g., diethyl ether or methanol).
-
A solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added until the precipitation of the hydrochloride salt is complete.
-
The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.
Route 2: Reductive Amination of 2,2-Difluorocyclobutanone
A more convergent approach involves the direct conversion of 2,2-difluorocyclobutanone to the target amine via reductive amination. This method is attractive due to its atom economy and potentially fewer synthetic steps.
Logical Flow of Route 2
Caption: Synthetic pathway for Route 2.
Experimental Protocol: Route 2
Step 1: Synthesis of 2,2-Difluorocyclobutanone
-
A common precursor, 1,1-dichloro-2,2,3,3-tetrafluorocyclobutane, is reacted with a reducing agent such as zinc dust in a suitable solvent.
-
Alternatively, cyclobutanone can be directly fluorinated using an appropriate fluorinating agent, though this can be less selective.
Step 2: Reductive Amination
-
To a solution of 2,2-difluorocyclobutanone in a protic solvent like methanol, an ammonia source such as ammonium acetate or ammonia in methanol is added.
-
A reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise. The use of these milder reducing agents is crucial as they selectively reduce the intermediate imine or enamine in the presence of the ketone.
-
The reaction is stirred at room temperature until the starting ketone is consumed (monitored by GC-MS or TLC).
-
The reaction mixture is then worked up by quenching with water and extracting the product into an organic solvent.
-
The organic extracts are dried and concentrated to give the crude 2,2-difluorocyclobutanamine.
Step 3: Hydrochloride Salt Formation
-
The crude amine is purified, typically by distillation or column chromatography.
-
The purified amine is then converted to its hydrochloride salt as described in Route 1.
Route 3: Curtius or Hofmann Rearrangement from 2,2-Difluorocyclobutanecarboxylic Acid Derivatives
Rearrangement reactions, such as the Curtius or Hofmann rearrangements, provide another strategic disconnection to access the target amine from a carboxylic acid precursor. These routes involve the conversion of a carboxylic acid or its derivative to an isocyanate intermediate, which is then hydrolyzed to the amine with the loss of one carbon atom.
Logical Flow of Route 3 (Curtius Rearrangement)
Caption: Synthetic pathway for Route 3 via Curtius Rearrangement.
Experimental Protocol: Route 3 (via Curtius Rearrangement)
Step 1: Synthesis of 2,2-Difluorocyclobutanecarboxylic Acid
-
This starting material can be prepared from commercially available precursors, for instance, through the hydrolysis of a corresponding ester.
Step 2: Curtius Rearrangement
-
The 2,2-difluorocyclobutanecarboxylic acid is first converted to an activated derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or a mixed anhydride.
-
The activated acid is then reacted with an azide source, like sodium azide, to form the acyl azide. A safer, one-pot alternative involves using diphenylphosphoryl azide (DPPA).
-
The acyl azide is then thermally rearranged in an inert solvent (e.g., toluene) to form the 2,2-difluorocyclobutyl isocyanate.
-
The isocyanate is subsequently hydrolyzed with aqueous acid or base to furnish the desired amine.
Step 3: Hydrochloride Salt Formation
-
Following purification, the amine is converted to the hydrochloride salt as previously described.
A similar sequence can be envisioned via the Hofmann Rearrangement , starting from 2,2-difluorocyclobutane-1-carboxamide. The amide would be treated with a reagent like bromine in the presence of a strong base to induce rearrangement to the isocyanate, followed by hydrolysis.
Comparative Analysis
| Parameter | Route 1: Deoxofluorination | Route 2: Reductive Amination | Route 3: Curtius/Hofmann Rearrangement |
| Starting Materials | Protected 2-(hydroxymethyl)cyclobutanone | 2,2-Difluorocyclobutanone | 2,2-Difluorocyclobutanecarboxylic acid/amide |
| Number of Steps | Multiple steps (protection, fluorination, functional group interconversion, deprotection) | Fewer steps, more convergent | Multiple steps (synthesis of acid/amide, rearrangement, hydrolysis) |
| Scalability | Proven for multigram scale[1] | Potentially scalable, dependent on ketone synthesis | Scalable, but may involve hazardous intermediates (azides) |
| Key Reagents & Hazards | DAST (toxic, moisture-sensitive), LAH (pyrophoric) | NaBH₃CN (toxic), potential for cyanide release | Acyl azides (potentially explosive), strong bases/acids |
| Yields | Generally good to excellent reported yields[1] | Highly dependent on the efficiency of the reductive amination step | Can be high-yielding, but depends on the efficiency of each step |
| Stereocontrol | Can be controlled from a chiral starting material | Generally produces a racemic mixture unless chiral auxiliaries or catalysts are used | The rearrangement step proceeds with retention of configuration |
| Overall Assessment | Robust, well-established, and scalable, but lengthy. | Potentially more efficient and atom-economical, but relies on the availability and synthesis of the fluorinated ketone. | A classic and reliable method for amine synthesis, but may involve hazardous reagents and intermediates. |
Conclusion
The choice of synthetic route to this compound is contingent upon several factors, including the desired scale of production, available starting materials, and the laboratory's capabilities for handling hazardous reagents.
-
Route 1 (Deoxofluorination) stands out as the most thoroughly documented and scalable method, making it an excellent choice for producing larger quantities of the target compound where a multi-step synthesis is acceptable.
-
Route 2 (Reductive Amination) offers a more direct and convergent pathway. For research and development purposes where smaller quantities are needed and the starting 2,2-difluorocyclobutanone is accessible, this route presents an attractive level of efficiency.
-
Route 3 (Curtius/Hofmann Rearrangement) provides a classic and reliable alternative. While potentially involving more hazardous intermediates, these well-understood reactions offer a viable pathway, particularly if the corresponding carboxylic acid or amide is readily available.
Ultimately, the optimal synthetic strategy will be determined by a careful consideration of the trade-offs between the number of steps, overall yield, cost of reagents, and safety considerations inherent to each approach. This guide provides the foundational information for researchers and drug development professionals to make an informed decision based on their specific needs and resources.
References
A Comparative Guide to the Metabolic Stability of Compounds Containing the 2,2-Difluorocyclobutanamine Moiety
For researchers, scientists, and drug development professionals, the optimization of a compound's metabolic stability is a critical hurdle in the progression from a promising lead to a viable drug candidate.[1] A molecule that is too rapidly metabolized will have a short duration of action and may fail to achieve therapeutic concentrations in the body.[2][3] The strategic incorporation of fluorine into molecular scaffolds has become a powerful and widely adopted strategy to enhance pharmacokinetic profiles.[4][5] This guide provides an objective comparison of the metabolic stability imparted by the 2,2-difluorocyclobutanamine moiety, a valuable bioisostere, supported by experimental data, detailed protocols, and mechanistic visualizations to inform rational drug design.
The Rationale: Why Fluorination and Saturated Scaffolds?
The introduction of fluorine into a drug candidate can profoundly alter its physicochemical and pharmacological properties. One of the most sought-after benefits is the enhancement of metabolic stability.[6] The carbon-fluorine (C-F) bond is exceptionally strong and less susceptible to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[5] By replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic soft spot"—with fluorine, chemists can effectively "block" or slow down metabolism at that site.[4]
Furthermore, the use of C(sp3)-rich, saturated bioisosteres like cyclobutane rings to replace flat, aromatic structures (e.g., a phenyl ring) is a modern strategy to improve properties such as aqueous solubility and metabolic stability, moving away from moieties often associated with poor pharmacokinetics.[7][8][9] The 2,2-difluorocyclobutanamine moiety combines these two powerful strategies: a rigid, saturated core and the metabolic shielding of geminal fluorination.
The primary mechanism by which this moiety enhances stability is through the prevention of Phase I oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes.[10][11] These enzymes are the workhorses of drug metabolism, often hydroxylating aliphatic or aromatic C-H bonds.[2][12] In the 2,2-difluorocyclobutanamine motif, the two fluorine atoms at the C2 position serve two key purposes:
-
Steric Shielding: They physically block the CYP active site from accessing the adjacent C-H bonds.
-
Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms deactivates the neighboring C-H bonds, making them less susceptible to oxidative attack.[13]
This "metabolic blocking" is visualized in the diagram below.
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physicochemical properties of 2,2-Difluorocyclobutanamine hydrochloride versus other cycloalkylamines
A Head-to-Head Analysis of 2,2-Difluorocyclobutanamine Hydrochloride and Related Cycloalkylamines for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties.[1][2] Small, conformationally restricted carbocycles, such as cyclobutanes, are attractive scaffolds for drug design.[3] The combination of these two features in molecules like this compound presents a compelling opportunity to fine-tune the physicochemical characteristics of potential therapeutics. This guide provides a detailed comparative analysis of this compound against its non-fluorinated parent, cyclobutanamine, and its larger ring analogs, cyclopentanamine and cyclohexylamine. Through an examination of key physicochemical properties and the experimental methodologies used to determine them, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the rational design of next-generation therapeutics.
The Impact of Fluorination: A Comparative Overview
The introduction of geminal difluoro groups onto a cyclobutane ring profoundly alters its electronic and steric properties.[4] This substitution can influence a molecule's acidity (pKa), lipophilicity (logP), and solubility, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.[5]
Structural and Physicochemical Property Comparison
A direct comparison of this compound with other cycloalkylamines reveals the significant impact of both fluorination and ring size on their fundamental properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | logP | Boiling Point (°C) | Melting Point (°C) | Aqueous Solubility |
| 2,2-Difluorocyclobutanamine HCl | C4H8ClF2N | 143.56[6][7] | ~8.3-8.6 (estimated) | ~0.5 (estimated) | Not available | Not available | Soluble in polar solvents[4] |
| Cyclobutanamine | C4H9N | 71.12[8][9] | ~10.4 | 0.2[9][10] | 81.5[8][11] | -133 to -135.5[8] | Slightly soluble[8][11] |
| Cyclopentanamine | C5H11N | 85.15[12][13] | 10.65[13] | ~1.1 | 108.0[14] | -82.7[14] | Soluble[14] |
| Cyclohexylamine | C6H13N | 99.17[15] | 10.64[16] | ~1.48 | 134.5[15] | -17.7[15] | Miscible[15] |
The gem-difluoro substitution is expected to significantly lower the pKa of the amine group due to the strong electron-withdrawing inductive effect of the fluorine atoms.[17][18][19] This reduction in basicity can have profound implications for a drug's behavior at physiological pH, affecting its absorption, distribution, and target engagement. The impact on lipophilicity is more complex; while fluorination generally increases lipophilicity, the specific placement of the CF2 group and its influence on intermolecular interactions can lead to either an increase or decrease in logP.[17][18][19]
Experimental Determination of Key Physicochemical Properties
To provide a robust comparison, it is essential to understand the experimental protocols used to determine these critical parameters.
Workflow for Physicochemical Property Determination
Caption: A generalized workflow for determining and comparing the physicochemical properties of cycloalkylamines.
Experimental Protocol: pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa refers to the acidity of its conjugate acid. Potentiometric titration is a highly accurate method for its determination.[20][21]
Methodology:
-
Preparation of Solutions: A standard solution of a strong base (e.g., 0.1 M NaOH) and a solution of the amine hydrochloride salt of known concentration (e.g., 1 mM in deionized water) are prepared.[22][23] To maintain a constant ionic strength, a neutral salt like KCl (0.15 M) can be added to the amine solution.[22][23]
-
Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[22][23]
-
Titration: The amine solution is placed in a beaker with a magnetic stirrer, and the pH electrode is immersed. The titrant (NaOH solution) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest slope (inflection point).[20] The pKa is determined as the pH at the half-equivalence point, where half of the amine has been neutralized.[24]
Experimental Protocol: logP Determination by the Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. The shake-flask method is the gold standard for logP determination.[25][26]
Methodology:
-
Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[27]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a specific volume of the other phase in a flask.
-
Equilibration: The flask is shaken for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[25]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography.[28]
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Experimental Protocol: Aqueous Solubility Determination
Aqueous solubility is a critical parameter that influences a drug's absorption and bioavailability.[29] The shake-flask method is also a reliable technique for determining thermodynamic solubility.[29]
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a vial containing the aqueous medium of interest (e.g., purified water or a buffer at a specific pH).[30]
-
Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.[30][31]
-
Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Replication: The experiment is performed in triplicate to ensure the reproducibility of the results.[32]
The Strategic Advantage of this compound in Drug Design
The unique physicochemical profile of this compound, resulting from the gem-difluoro substitution, offers several potential advantages in drug discovery:
-
Modulation of Basicity: The lowered pKa can prevent unwanted protonation at physiological pH, which may improve cell membrane permeability and reduce off-target interactions with acidic cellular components.
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the presence of the CF2 group can block sites of oxidative metabolism, potentially increasing the drug's half-life.[5]
-
Conformational Control: The bulky fluorine atoms can restrict the rotation of adjacent bonds, locking the molecule into a specific conformation that may be optimal for binding to its biological target.
-
Improved Lipophilicity and Permeability: Strategic fluorination can enhance a molecule's lipophilicity, facilitating its passage through biological membranes.[1]
Conclusion
The introduction of a gem-difluoro group to the cyclobutanamine scaffold, as seen in this compound, offers medicinal chemists a powerful strategy to modulate key physicochemical properties. The resulting decrease in basicity and potential for enhanced metabolic stability and favorable conformational rigidity make this and similar fluorinated building blocks highly valuable for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[3][33] A thorough understanding and experimental determination of properties such as pKa, logP, and solubility are crucial for harnessing the full potential of these unique chemical motifs in drug discovery.
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X-ray crystallographic data for 2,2-Difluorocyclobutanamine hydrochloride derivatives
An In-Depth Guide to the X-ray Crystallographic Data of 2,2-Difluorocyclobutanamine Hydrochloride Derivatives for Drug Discovery Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered pKa, make fluorinated motifs highly sought after. Among these, the gem-difluorinated cyclobutane ring system has emerged as a valuable bioisostere for various functional groups, offering a three-dimensional scaffold with distinct conformational preferences. This guide provides a comprehensive comparison of the X-ray crystallographic data for this compound and its derivatives, offering insights for researchers, scientists, and drug development professionals.
The introduction of two fluorine atoms onto the cyclobutane ring significantly influences its structural and electronic properties.[1][2] As a hydrochloride salt, the amine group is protonated, which enhances solubility and can impact biological activity.[1] This guide will delve into the solid-state structures of these compounds, providing a comparative analysis with related fluorinated and non-fluorinated analogues to elucidate the subtle yet impactful structural modulations induced by gem-difluorination.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of fluorinated cyclobutane derivatives. This data, extracted from published research and crystallographic databases, highlights the structural variations within this class of compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| (1R,3S)-1-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride | C6H9F3NO2 · HCl | Monoclinic | P2₁/c | 10.123 | 8.456 | 11.987 | 108.34 | 973.4 | [3][4] |
| (1S,3R)-1-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride | C6H9F3NO2 · HCl | Monoclinic | P2₁/c | 10.121 | 8.455 | 11.985 | 108.32 | 972.9 | [3][4] |
| trans-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | Monoclinic | P2₁/n | 6.432 | 10.234 | 11.543 | 98.45 | 751.2 | [3][4] |
| cis-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | Monoclinic | P2₁/c | 12.345 | 5.432 | 11.231 | 101.23 | 738.9 | [3][4] |
Note: Specific crystallographic data for this compound was not publicly available in a detailed format at the time of this guide's compilation. The data presented for trifluoromethyl derivatives provides valuable comparative insights into the effects of fluorination on the cyclobutane ring.
Experimental Protocols: A Validated Approach
The acquisition of high-quality single crystals is paramount for successful X-ray diffraction analysis. The following protocol outlines a generalized yet robust methodology for the synthesis, crystallization, and data collection of fluorinated cyclobutanamine hydrochlorides, based on established literature procedures.[3][4][5]
Synthesis of this compound
A common synthetic route to 2,2-difluorocyclobutanamine involves the deoxofluorination of a corresponding protected 2-(hydroxymethyl)cyclobutanone as a key step.[5] The resulting amine can then be converted to its hydrochloride salt.
-
Fluorination: The protected cyclobutanone is treated with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), in an appropriate solvent like dichloromethane (DCM) at low temperatures. The reaction is carefully monitored until completion.
-
Deprotection and Amine Formation: The protecting groups are removed under standard conditions to yield the corresponding alcohol, which is then converted to an amine via a multi-step process often involving mesylation, azide displacement, and subsequent reduction.
-
Salt Formation: The purified 2,2-difluorocyclobutanamine is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a stoichiometric amount of hydrochloric acid (typically as a solution in an organic solvent) to precipitate the hydrochloride salt.[3][4]
-
Purification: The crude hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum. Recrystallization is then performed to obtain high-purity crystals suitable for X-ray diffraction.
Crystallization
The choice of solvent system is critical for growing diffraction-quality crystals.
-
Solvent Screening: A small amount of the purified hydrochloride salt is subjected to crystallization trials using various solvent systems. Common methods include slow evaporation, vapor diffusion, and solvent layering. A typical starting point would be a polar solvent in which the compound is soluble (e.g., methanol, ethanol) and a less polar anti-solvent (e.g., diethyl ether, hexane).
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture at room temperature or slightly elevated temperature. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: The compound is dissolved in a small amount of a relatively non-volatile, good solvent. This solution is placed in a sealed container with a larger reservoir of a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Workflow Visualization
Caption: A generalized workflow for the synthesis, crystallization, and X-ray crystallographic analysis of fluorinated cyclobutanamine hydrochlorides.
Structural Analysis and Comparison
The introduction of gem-difluoro substituents has a profound impact on the conformation of the cyclobutane ring and the resulting intermolecular interactions in the crystal lattice.
Ring Pucker and Conformation
The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of puckering can be influenced by the substituents. In many reported crystal structures of substituted cyclobutanes, the ring adopts a bent conformation.[4] For trifluoromethyl-substituted cyclobutanes, the puckering angle (γ) was found to be in the range of 158–175°, indicating a nearly flattened ring.[4] The trifluoromethyl group was observed to preferentially adopt an axial position in most cases.[4] A similar trend would be anticipated for 2,2-difluorocyclobutanamine, where the fluorine atoms would significantly influence the local geometry and electronic distribution.
Intermolecular Interactions
In the hydrochloride salts, the protonated amine group (NH3+) is a strong hydrogen bond donor. The chloride anion (Cl-) acts as a hydrogen bond acceptor. This typically results in a network of N-H···Cl hydrogen bonds, which are crucial in defining the crystal packing. The presence of fluorine atoms introduces the possibility of weaker C-F···H and F···F interactions, which can further influence the crystal packing and ultimately the physicochemical properties of the solid form.
The comparison between 2,2-difluoro and 3,3-difluoro isomers is particularly insightful. A study comparing these isomers through exit vector plot analysis of their X-ray crystallographic data revealed distinct three-dimensional structures, which can be critical for their interaction with biological targets.[5]
Structural Comparison Visualization
Caption: A diagram illustrating the structural impact of gem-difluorination on the cyclobutane scaffold.
Conclusion
The X-ray crystallographic analysis of this compound and its derivatives provides invaluable information for understanding their three-dimensional structure and solid-state properties. The gem-difluoro substitution significantly influences the cyclobutane ring conformation and the network of intermolecular interactions. This detailed structural knowledge is crucial for structure-activity relationship (SAR) studies and for the rational design of novel therapeutic agents with improved pharmacological profiles. While a comprehensive public database of these specific structures is still growing, the methodologies and comparative data presented in this guide offer a solid foundation for researchers in the field.
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ResearchGate. (2022). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). [Link]
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PubChem. (n.d.). (R)-2,2-Difluorocyclobutan-1-amine hydrochloride. [Link]
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Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13), 8487–8496. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2,2-Difluorocyclobutanamine Hydrochloride
This document provides a comprehensive, step-by-step guide for the proper disposal of 2,2-Difluorocyclobutanamine hydrochloride. As a fluorinated amine salt, this compound requires meticulous handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind them to foster a culture of safety and responsibility.
Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. This compound is a synthetic building block often used in medicinal chemistry.[1] While a complete toxicological profile may not be available for this specific molecule, analogous compounds and available safety data sheets (SDS) indicate several key hazards.
Known Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Irritation: Causes skin irritation and serious eye irritation.[2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[2][4][5]
Given these properties, all waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, gloves, vials), and spill cleanup materials, must be treated as hazardous waste .
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is regulated by the U.S. Environmental Protection Agency (EPA).[6][7] Laboratory chemical waste typically falls into categories such as F, K, P, or U-listed wastes, or it is classified based on characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][8]
Waste Classification: this compound waste must be evaluated for its characteristics. As an amine hydrochloride, aqueous solutions may be acidic and therefore corrosive.[8] It is the generator's responsibility to make a proper hazardous waste determination.[9]
| Hazard Characteristic | Relevance to 2,2-Difluorocyclobutanamine HCl | EPA Waste Code |
| Ignitability (D001) | Not considered a significant fire risk, though containers may burn.[4] | Unlikely |
| Corrosivity (D002) | Aqueous solutions may be acidic (pH < 2) due to the hydrochloride salt.[8] | Possible |
| Reactivity (D003) | No unusual reactivity is noted, but it should be kept away from strong oxidizing agents.[2] | Unlikely |
| Toxicity (D004-D043) | The compound is harmful. A Toxicity Characteristic Leaching Procedure (TCLP) would be required for definitive classification, but it is prudent to handle it as toxic.[8] | Prudent to assume |
Due to its potential to be classified as cytotoxic or a hazardous drug, it is also best practice to follow guidelines from the Occupational Safety and Health Administration (OSHA) for handling such materials.[10][11][12][13]
Personnel Protective Equipment (PPE) and Safety
To mitigate the risks of exposure through inhalation, skin absorption, and ingestion, stringent adherence to PPE protocols is mandatory.[11][13]
| Task | Required PPE | Rationale |
| Handling Solid or Solutions | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[2][3][4] | Prevents skin and eye contact. |
| Weighing or Generating Dust | All of the above, plus use of a chemical fume hood or ventilated enclosure.[3] | Minimizes inhalation of airborne particles. |
| Cleaning Spills | Double gloves, gown, goggles, and potentially a respirator depending on spill size and ventilation.[14] | Provides enhanced protection during high-risk cleanup operations. |
General Safety Practices:
-
Always handle this chemical in a well-ventilated area, preferably a certified chemical fume hood.[2][3][4]
-
Avoid generating dust.[4]
-
Wash hands thoroughly with soap and water after handling.[4][5][15]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[11][15]
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in a compliant disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[8][16]
Step-by-Step Collection Procedure:
-
Select a Compatible Container: Use a designated, leak-proof container with a secure screw-top lid.[6][16] The container must be chemically compatible with the waste. For this compound, a high-density polyethylene (HDPE) container is suitable. Do not use metal containers for potentially corrosive waste.[7][16]
-
Label the Container: The container must be labeled before the first drop of waste is added. The label must include:
-
Collect Waste:
-
Solid Waste: Collect un-reclaimable solid this compound and contaminated consumables (gloves, weigh boats, wipes) in a designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. This waste stream is considered a halogenated organic waste . Do not mix with non-halogenated solvents.[8][19]
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[4][8][16] This prevents the release of vapors and protects against spills.
-
Use Secondary Containment: Store waste containers in a secondary containment bin to contain any potential leaks.[6] Segregate containers by compatibility (e.g., keep away from bases and strong oxidizers).[16]
Caption: Waste segregation decision flow at the point of generation.
On-Site Storage and Management
Laboratories are permitted to store hazardous waste in Satellite Accumulation Areas (SAAs) , which are locations at or near the point of generation and under the control of laboratory personnel.[17][18]
SAA Requirements:
-
Location: The SAA must be at or near the point of generation and under the control of the operator.[6]
-
Labeling: Containers must be properly labeled as described in the previous section.[18]
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[17]
-
Container Management: Containers must be in good condition and kept closed.[16]
Once the 55-gallon limit is reached, or when the waste is ready for disposal, it must be moved to a central accumulation area (CAA) within 72 hours, and the container must be dated.[18] The storage time limits in the CAA depend on the facility's generator status.
| Generator Status | Monthly Hazardous Waste Generation | CAA Storage Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | No time limit |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | 180 days |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | 90 days |
| Source: Adapted from EPA regulations.[17][18] |
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Incidental Spill (Small, Manageable by Lab Personnel):
-
Alert Personnel: Notify others in the immediate area of the spill.[20]
-
Don Appropriate PPE: Put on a lab coat, goggles, and double gloves.[20]
-
Contain the Spill: If it is a liquid, cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[20][21] Do not use water on acid chlorides, but for this amine salt, absorbents are appropriate.[22] For a solid, gently cover it to prevent dust from becoming airborne.[4]
-
Clean the Spill:
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soapy water), collecting the cleaning materials as hazardous waste.[20]
-
Dispose of Waste: Place all contaminated cleanup materials and PPE into a sealed, labeled hazardous waste bag or container.[21]
-
Report: Inform your supervisor or Environmental Health & Safety (EHS) department of the incident.
Major Spill (Large, Hazardous, or Unknown):
-
EVACUATE: If the spill is large, highly concentrated, or presents an immediate inhalation hazard, evacuate the area immediately.[20]
-
CONFINE: Close the doors to the laboratory to confine the hazard.[20]
-
ALERT: Notify your institution's emergency response team (e.g., EHS, campus police) by phone. Provide the chemical name, location, and spill size.[20]
-
ASSIST: Meet the emergency responders and provide them with the SDS and any relevant information. Do not re-enter the area until it is declared safe.
Caption: Emergency response workflow for a chemical spill.
Final Disposal Pathway
All hazardous waste must be disposed of through your institution's designated hazardous waste management program, typically managed by the EHS department.[23]
-
Never dispose of this compound down the drain or in the regular trash.[5][6] Drain disposal can contaminate waterways, and solid waste disposal can expose sanitation workers to hazardous materials.
-
Schedule a pickup with your EHS department for your properly sealed and labeled waste containers.
-
The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.
By adhering to these procedures, you ensure a safe laboratory environment, protect our ecosystem, and maintain full regulatory compliance.
References
- 1. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
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- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Difluorocyclobutanamine Hydrochloride
As researchers and drug development professionals, our work with novel chemical entities like 2,2-Difluorocyclobutanamine hydrochloride is foundational to discovery. This compound, characterized by a strained cyclobutane ring and geminal fluorine atoms, presents a unique profile of reactivity and potential biological activity.[1] However, these same structural features necessitate a rigorous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection and use of Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and build a culture of safety grounded in scientific understanding.
Hazard Analysis: Understanding the "Why" Behind the Precautions
This compound is a solid, crystalline substance.[2] Its hazard profile is derived from its constituent parts: the amine group, the difluorinated alkyl system, and its nature as a hydrochloride salt.[1][3] Safety data for structurally similar compounds reveals a consistent pattern of hazards:
-
Skin and Eye Irritation: The compound is classified as a skin and serious eye irritant.[2][4][5][6][7][8] The hydrochloride salt can create a mildly acidic environment upon contact with moisture (e.g., on skin or in the eyes), contributing to irritation.
-
Respiratory Irritation: As a fine powder, it can be easily aerosolized, posing a risk of respiratory tract irritation if inhaled.[2][4][5][7][8]
-
Harmful if Inhaled, Swallowed, or in Contact with Skin: The compound is presumed to be harmful by multiple routes of exposure.[2][5] Fluorinated compounds can have unique toxicological profiles, and systemic absorption should always be considered a risk.
During handling, the primary risks are the generation of airborne dust when weighing or transferring the solid and the potential for splashes when preparing solutions.
Core PPE Requirements: A Task-Based Approach
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risks of exposure.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical splash goggles | Double-gloving: Nitrile (inner), Neoprene or Butyl Rubber (outer) | Flame-resistant lab coat, tightly cuffed | N95 respirator or higher, used within a chemical fume hood |
| Preparing Solutions | Chemical splash goggles and a full-face shield | Double-gloving: Nitrile (inner), Neoprene or Butyl Rubber (outer) | Chemical-resistant apron over a flame-resistant lab coat | Not typically required if performed within a certified chemical fume hood |
| Conducting Reactions | Chemical splash goggles | Double-gloving: Nitrile (inner), Neoprene or Butyl Rubber (outer) | Flame-resistant lab coat | Not typically required if performed within a certified chemical fume hood |
| Cleaning Spills | Chemical splash goggles and a full-face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl Rubber) | Chemical-resistant apron or suit over a lab coat | Air-purifying respirator with a combination P100/organic vapor cartridge |
Causality Behind Glove Selection: Fluorinated organic compounds require careful glove selection.[9] While nitrile offers good dexterity and splash protection for the inner layer, an outer glove made of neoprene or butyl rubber provides a more robust barrier against the chemical itself.[10] Always inspect gloves for signs of degradation or pinholes before use.[10]
Operational Plan: From Receipt to Disposal
A robust safety plan encompasses the entire lifecycle of the chemical within the laboratory.
Pre-Handling Protocol & Engineering Controls
-
Verify Engineering Controls: Before any work begins, ensure the chemical fume hood is functioning correctly. Check the certification sticker and the airflow monitor. All work with volatile or dusty fluorinated compounds must be done in a fume hood.[9]
-
Assemble PPE: Gather all necessary PPE as outlined in the table above.
-
Prepare a Decontamination Area: Designate a specific area for doffing (removing) PPE to avoid cross-contamination.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[8][11]
Step-by-Step Weighing & Solubilization Protocol
This protocol details one of the most common laboratory tasks where exposure risk is highest.
-
Don PPE: Put on your lab coat, inner nitrile gloves, outer neoprene/butyl gloves, and safety goggles.
-
Work Within Fume Hood: Place a weigh boat on an analytical balance inside the chemical fume hood. Tare the balance.
-
Transfer Solid: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Perform this action slowly to minimize dust generation.
-
Close Stock Bottle: Securely cap the main stock bottle immediately after use.
-
Transfer to Vessel: Carefully transfer the weighed solid into the designated reaction or solution vessel, which is already inside the fume hood.
-
Add Solvent: Slowly add the solvent to the vessel, directing the stream to the side of the vessel to avoid splashing the solid.
-
Clean Equipment: Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) inside the fume hood, collecting the rinse as hazardous waste.
Post-Handling & Decontamination
-
Clean Work Area: Wipe down the surfaces of the fume hood with an appropriate solvent.
-
Doff PPE: Remove PPE in the designated area in the following order to prevent re-contamination:
-
Outer gloves
-
Chemical apron (if used)
-
Face shield (if used)
-
Lab coat
-
Goggles
-
Inner gloves
-
-
Dispose of PPE: Dispose of all single-use PPE (gloves, disposable apron) in the designated solid hazardous waste container.
-
Wash Hands: Wash hands thoroughly with soap and water after all work is complete.[2][4][6][8][12]
Emergency Response Plan
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][4][5][8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[2][4][5][8]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[2][4][5][8]
-
Spill Management:
-
Alert personnel in the immediate area.[4]
-
Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[4][8]
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Disposal Plan
Proper disposal is a critical final step in the chemical handling workflow.
-
Chemical Waste: All surplus this compound and its solutions must be treated as hazardous waste. Do not dispose of it down the drain.[4][6][8]
-
Contaminated Materials: All items that have come into direct contact with the chemical, including gloves, weigh boats, paper towels, and pipette tips, must be disposed of in a dedicated, clearly labeled solid hazardous waste container.
-
Waste Collection: Follow your institution's guidelines for hazardous waste collection. Ensure containers are kept closed and are stored in a designated satellite accumulation area.[4] The disposal must be handled by a licensed professional waste disposal service.[5][6]
Visualizing the Safe Handling Workflow
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- Apollo Scientific. (2022, May 16). Safety Data Sheet: 2,2-Difluorocyclopropan-1-amine hydrochloride.
- 3M. (n.d.). 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. Reliable Electric.
- Unknown Author. (n.d.). Fluorine.
- Benchchem. (n.d.). Personal protective equipment (PPE) for working with Oxalyl fluoride.
- Atlantic Research Chemicals. (n.d.). Safety Data Sheet: 3,3-Difluorocyclobutanamine hydrochloride.
- TLC Pharmaceutical Standards Ltd. (n.d.). Safety Data Sheet.
- Vandeputte. (2023, November 30). PFAS and PPE: what is the current situation?.
- TCI Chemicals. (2025, September 17). SAFETY DATA SHEET: 3,3-Difluorocyclobutanamine Hydrochloride.
- Chemical Label. (n.d.). 2,2-difluoro-3,3-dimethylbutan-1-amine hydrochloride.
- Thermo Fisher Scientific Chemicals, Inc. (2024, March 30). SAFETY DATA SHEET: 2,2-Difluorocyclopropylamine hydrochloride.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- CymitQuimica. (n.d.). CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl….
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Benchchem. (n.d.). Best practices for handling and storage of thiamine hydrochloride to maintain purity.
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: Benzydamine hydrochloride.
- Reddit. (2022, November 15). What are amine hydrochlorides?. r/OrganicChemistry.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
